Acenocoumarol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022541, DTXSID00991186 | |
| Record name | Acenocoumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acenocoumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
practically insoluble, Sparingly soluble in most organic solvents, SOL IN SOLN OF ALKALI HYDROXIDES, Soluble in alcohol, In water, 9.39 mg/l @ 20 to 25 °C, 1.06e-02 g/L | |
| Record name | Acenocoumarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACENOCOUMAROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acenocoumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, White crystaline powder, OFF-WHITE TO LIGHT-TAN POWDER | |
CAS No. |
152-72-7 | |
| Record name | (±)-Acenocoumarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenocoumarol [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenocoumarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACENOCOUMAROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acenocoumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acenocoumarol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACENOCOUMAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6WP63U32H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACENOCOUMAROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acenocoumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-199, 196-199 °C, 197 °C | |
| Record name | Acenocoumarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACENOCOUMAROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acenocoumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Acenocoumarol on Vitamin K-Dependent Clotting Factors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular mechanism of action of acenocoumarol, a potent oral anticoagulant. It details the drug's interaction with the vitamin K cycle, its inhibitory effect on vitamin K epoxide reductase (VKOR), and the subsequent impact on the gamma-carboxylation of vitamin K-dependent clotting factors. This document includes quantitative data on protein half-lives and drug potency, detailed experimental protocols for assessing the drug's activity, and signaling pathway diagrams to visually represent the core mechanisms. The intended audience includes researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.
Introduction to this compound
This compound is a 4-hydroxycoumarin derivative that functions as a vitamin K antagonist (VKA).[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[2][3] Like other coumarin derivatives, its anticoagulant effect is achieved by disrupting the synthesis of functional vitamin K-dependent coagulation factors and regulatory proteins in the liver.[1][4]
The Vitamin K Cycle and its Role in Coagulation
The synthesis of active vitamin K-dependent proteins is reliant on a critical enzymatic pathway known as the vitamin K cycle, which occurs in the endoplasmic reticulum of hepatocytes. Vitamin K, in its reduced hydroquinone form (KH2), serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[4][5] GGCX catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues on the N-terminal regions of precursor proteins to form gamma-carboxyglutamic acid (Gla) residues.[1][6] This carboxylation is vital, as the Gla residues enable the proteins to bind calcium ions (Ca2+), a necessary step for their interaction with negatively charged phospholipid surfaces at sites of injury, thereby facilitating their role in the coagulation cascade.[2]
During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO).[5] For coagulation to be sustained, this epoxide must be recycled back to its active hydroquinone form. This is accomplished by the enzyme vitamin K epoxide reductase (VKOR), which reduces vitamin K epoxide to vitamin K quinone.[4][5] A subsequent reduction, potentially carried out by VKOR or other reductases, converts vitamin K quinone back to vitamin K hydroquinone, completing the cycle.[4]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by potently inhibiting the enzyme vitamin K epoxide reductase (VKORC1).[2][3] By blocking this key enzyme, this compound halts the regeneration of vitamin K hydroquinone from vitamin K epoxide.[4] This leads to a progressive depletion of the active, reduced form of vitamin K within the liver.[1]
The resulting functional vitamin K deficiency impairs the activity of gamma-glutamyl carboxylase, as it lacks its essential cofactor.[1][6] Consequently, the vitamin K-dependent precursor proteins—coagulation factors II (prothrombin), VII, IX, and X, and the natural anticoagulant proteins C and S—are synthesized but cannot be fully carboxylated.[2][7] These under-carboxylated proteins, often referred to as Proteins Induced by Vitamin K Absence (PIVKAs), are released into circulation but are biologically inactive because they cannot effectively bind calcium and participate in the coagulation cascade.[5] The anticoagulant effect of this compound is not immediate, as it depends on the natural clearance and degradation of the pre-existing, functional clotting factors from the bloodstream.[2]
Pharmacodynamic Effects on Vitamin K-Dependent Proteins
The onset of the anticoagulant effect of this compound is dictated by the biological half-lives of the pre-existing, fully carboxylated vitamin K-dependent proteins. Proteins with shorter half-lives are depleted more rapidly. Factor VII and Protein C, having the shortest half-lives, are the first to be affected.[2][8] The reduction in Protein C activity can temporarily create a prothrombotic state, which is why initial therapy is often bridged with a rapid-acting anticoagulant like heparin.[2][9] The full antithrombotic effect is achieved when the longer half-life factors, particularly Factor II (prothrombin), are sufficiently depleted, which typically takes several days.[2][10]
Data Presentation
The following tables summarize key quantitative data related to this compound's pharmacodynamics.
Table 1: Half-lives of Human Vitamin K-Dependent Coagulation Proteins
| Protein | Function | Biological Half-life (Approximate) |
|---|---|---|
| Factor VII | Procoagulant (Extrinsic Pathway) | 3 - 6 hours[8] |
| Protein C | Anticoagulant | 6 - 7 hours[2][8] |
| Factor IX | Procoagulant (Intrinsic Pathway) | 18 - 24 hours[8] |
| Factor X | Procoagulant (Common Pathway) | 30 - 40 hours[8] |
| Factor II (Prothrombin) | Procoagulant (Common Pathway) | 60 - 72 hours[2][10] |
| Protein S | Anticoagulant (Cofactor for Protein C) | Not precisely defined, but similar to other factors |
Table 2: In Vitro Inhibitory Potency of this compound and Other Vitamin K Antagonists on VKOR Data from a cell-based VKOR activity assay using wild-type VKOR.
| VKA | IC₅₀ (nM) | Relative Potency Rank |
|---|---|---|
| This compound | ~2.0 | 1 (Most Potent) |
| Phenprocoumon | ~4.0 | 2 |
| Warfarin | ~12.0 | 3 |
| Fluindione | ~13.0 | 4 |
Source: Data derived from cell-based assays reported in scientific literature.[1][3][11]
Table 3: Typical Dosing and Monitoring Parameters for this compound
| Parameter | Value / Range | Notes |
|---|---|---|
| Initial Dose | 2 - 4 mg/day | Highly variable; may be guided by pharmacogenetics.[12] |
| Therapeutic INR Range | 2.0 - 3.0 | For most indications.[13] |
| Target INR | 2.5 | To maximize time in the therapeutic range.[13] |
| Monitoring Frequency | Daily initially, then spaced to every 4-6 weeks when stable.[13] | Adjustments require more frequent monitoring. |
Note: There is significant inter-individual variability in the dose-response to this compound, and a direct correlation between dose and INR is not consistently observed.[4][14] Dosing must be individualized based on frequent INR monitoring.
Experimental Protocols for Assessing this compound Activity
Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay
Principle: This assay quantifies the inhibitory effect of a compound on VKOR activity within a cellular context. It utilizes a genetically engineered human cell line (e.g., HEK293) that is deficient in endogenous VKOR and expresses a reporter protein.[15][16] This reporter protein contains the gamma-carboxylation (Gla) domain of a vitamin K-dependent protein. The cells are cultured with vitamin K epoxide (KO). Functional intracellular VKOR will reduce the KO to KH2, allowing GGCX to carboxylate the reporter protein, which is then secreted into the medium. The amount of carboxylated reporter is quantified, typically by ELISA, and is directly proportional to VKOR activity. The IC₅₀ of an inhibitor like this compound can be determined by measuring the reduction in reporter carboxylation across a range of inhibitor concentrations.[15][17]
Detailed Methodology:
-
Cell Culture: Seed a VKOR-deficient HEK293 cell line stably expressing a Gla-domain reporter protein (e.g., FIXgla-PC) in 96-well plates.[15][17] Culture in a suitable medium (e.g., DMEM with 10% FBS) until cells reach appropriate confluence.
-
Treatment Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Each well should also contain a fixed, final concentration of vitamin K epoxide (e.g., 5 µM).[15] Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO₂ incubator to allow for reporter protein expression, carboxylation, and secretion.[15]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted reporter protein.
-
Quantification (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of correctly carboxylated reporter protein. This typically involves a capture antibody that binds the reporter protein and a detection antibody that is specific to the calcium-bound, carboxylated Gla-domain conformation.
-
Data Analysis: Normalize the results to the vehicle control (representing 100% VKOR activity). Plot the percentage of VKOR activity against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the half-maximal inhibitory concentration (IC₅₀).[3]
Clotting Factor Activity Assays (Chromogenic Method)
Principle: Chromogenic assays measure the activity of a specific clotting factor by quantifying its ability to activate a downstream substrate, which in turn cleaves a colorless chromogenic substrate to produce a colored product. The rate of color formation, measured spectrophotometrically at 405 nm, is proportional to the activity of the clotting factor in the sample.[18][19] These assays are highly specific and quantitative.
Detailed Methodology (Example: Chromogenic Factor IX Assay):
-
Sample Preparation: Obtain citrated platelet-poor plasma from subjects. Prepare serial dilutions of patient plasma and standard reference plasma (calibrator) in a suitable buffer (e.g., Tris-based buffer).[18]
-
Reaction Initiation: In a microplate well maintained at 37°C, combine the diluted plasma sample with a reagent containing excess human Factor X (the substrate for FIXa) and Factor VIII (the cofactor).[18][19]
-
Activation: Initiate the reaction by adding a second reagent containing an activator (human Factor XIa), calcium chloride, and phospholipids. This mixture activates the Factor IX present in the plasma sample to Factor IXa. The newly formed Factor IXa, along with its cofactor FVIIIa, then activates Factor X to Factor Xa.[18]
-
Substrate Cleavage: After a precise incubation period, add a third reagent containing a chromogenic substrate specific for Factor Xa (e.g., S-2222). The Factor Xa generated in the previous step cleaves the chromogenic substrate, releasing a yellow-colored compound (p-nitroaniline). The reagent also contains a chelator like EDTA to stop further factor activation.[19]
-
Measurement: Use a spectrophotometer to measure the rate of change in absorbance at 405 nm.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the calibrator dilutions against their known Factor IX activity levels. Determine the Factor IX activity in the patient sample by interpolating its absorbance value on the standard curve. The result is typically expressed as a percentage of normal activity.[18]
References
- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fritsmafactor.com [fritsmafactor.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. Vitamin K and the Vitamin K Dependent Clotting Factors [practical-haemostasis.com]
- 6. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of this compound pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Decline of proteins C and S and factors II, VII, IX and X during the initiation of warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiency and effectiveness of the use of an this compound pharmacogenetic dosing algorithm versus usual care in patients with venous thromboembolic disease initiating oral anticoagulation: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. coachrom.com [coachrom.com]
- 19. karger.com [karger.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Acenocoumarol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acenocoumarol is a widely prescribed oral anticoagulant administered as a racemic mixture of (R)- and (S)-enantiomers. These stereoisomers exhibit marked differences in their pharmacokinetic and pharmacodynamic profiles, which are critical for understanding the drug's overall therapeutic effect and variability in patient response. This technical guide provides a comprehensive analysis of the enantioselective properties of this compound, including detailed experimental protocols, quantitative data, and visual representations of key pathways to support research and development in this area.
Introduction to this compound
This compound is a vitamin K antagonist that exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1] This inhibition disrupts the vitamin K cycle, leading to the production of inactive vitamin K-dependent clotting factors (II, VII, IX, and X).[1] Although administered as a 1:1 mixture, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.
Pharmacokinetics of this compound Enantiomers
The pharmacokinetic properties of this compound are highly stereoselective, influencing the absorption, distribution, metabolism, and elimination of each enantiomer differently.
Absorption and Distribution
This compound is rapidly absorbed after oral administration, with a bioavailability of over 60%.[2][3] Both enantiomers are extensively bound to plasma proteins, primarily albumin, with a binding rate of approximately 98%.[2][3]
Metabolism and Elimination
The primary distinction in the pharmacokinetics of the enantiomers lies in their metabolism. The more potent (S)-acenocoumarol is rapidly metabolized, almost exclusively by the cytochrome P450 enzyme CYP2C9.[4][5][6] In contrast, (R)-acenocoumarol has a much slower clearance and is metabolized by multiple CYP enzymes, including CYP1A2 and CYP2C19.[4][5] This difference in metabolic pathways results in a significantly shorter elimination half-life for the (S)-enantiomer.[7][8] The metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[2][3]
Quantitative Pharmacokinetic Data
| Parameter | (R)-Acenocoumarol | (S)-Acenocoumarol |
| Oral Bioavailability | >60%[2][3] | Extensive first-pass metabolism[9] |
| Plasma Protein Binding | ~98%[2][3] | ~98%[2][3] |
| Apparent Volume of Distribution (Vd) | 1.5 to 2 times lower than S(-)[7][8] | 1.5 to 2 times higher than R(+)[7][8] |
| Total Plasma Clearance | ~10 times lower than S(-)[7][8] | ~10 times higher than R(+)[7][8] |
| Elimination Half-life | 9 hours[9] | <2 hours[9] |
| Primary Metabolizing Enzymes | CYP1A2, CYP2C19, CYP2C9[4][5][6] | CYP2C9[4][5][6] |
Pharmacodynamics of this compound Enantiomers
The anticoagulant effect of this compound is also stereoselective.
Potency and Mechanism of Action
The (S)-enantiomer of this compound is 2 to 5 times more potent as an anticoagulant than the (R)-enantiomer.[10] Both enantiomers inhibit VKORC1, but the higher affinity of the (S)-form for the enzyme results in its greater pharmacologic activity.
Experimental Protocols
Enantioselective Quantification of this compound in Plasma
Objective: To separate and quantify the concentrations of (R)- and (S)-acenocoumarol in human plasma.
Methodology: A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.[10]
-
Sample Preparation: Solid-phase extraction is used to isolate the enantiomers and an internal standard from plasma.[10]
-
Chromatographic Separation: A chiral stationary phase column, such as an Astec Chirobiotic V column, is used with a mobile phase consisting of a mixture of acetonitrile, methanol, and ammonium acetate with formic acid to achieve separation.[10]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode with negative ionization.[10]
-
Validation: The method is validated for linearity, accuracy, precision, and stability over a defined concentration range for each enantiomer.[10]
In Vitro Metabolism Studies
Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of each this compound enantiomer.
Methodology:
-
Incubation with Human Liver Microsomes: Each enantiomer is incubated with human liver microsomes. The formation of hydroxylated metabolites is monitored.[5]
-
Chemical Inhibition: Selective chemical inhibitors for different CYP isoforms (e.g., sulfaphenazole for CYP2C9, furafylline for CYP1A2) are used to determine the contribution of each enzyme to the metabolism.[5]
-
Recombinant Human CYPs: The enantiomers are incubated with cDNA-expressed human CYP enzymes to confirm the specific enzymes involved in their hydroxylation.[5]
Assessment of Anticoagulant Effect
Objective: To measure the anticoagulant effect of this compound.
Methodology: The prothrombin time (PT) assay is the standard method.[11]
-
Sample Collection: Whole blood is collected in a tube containing 3.2% buffered sodium citrate.[11]
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifugation.[12]
-
Assay: Thromboplastin and calcium are added to the plasma sample to initiate coagulation.[12]
-
Measurement: The time in seconds for a fibrin clot to form is measured.[11]
-
International Normalized Ratio (INR): The PT result is standardized by converting it to an INR, which accounts for variations in thromboplastin reagents.[13]
Visualizations
Signaling Pathway of this compound's Anticoagulant Action
Caption: this compound inhibits VKORC1, disrupting the vitamin K cycle.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the enantioselective analysis of this compound.
Logical Relationship of Metabolism and Potency
Caption: Relationship between metabolism, half-life, and potency of enantiomers.
References
- 1. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. ClinPGx [clinpgx.org]
- 5. Cytochrome P4502C9 is the principal catalyst of racemic this compound hydroxylation reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hug.ch [hug.ch]
- 7. Pharmacokinetics of the enantiomers of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aditum.org [aditum.org]
- 10. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. atlas-medical.com [atlas-medical.com]
- 13. spectra-labs.com [spectra-labs.com]
An In-depth Technical Guide on the Synthesis and Chemical Properties of Acenocoumarol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol, a 4-hydroxycoumarin derivative, is a potent oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this compound and its derivatives, aimed at supporting research and development in this critical therapeutic area.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogs primarily revolves around the versatile 4-hydroxycoumarin scaffold. Key synthetic strategies include the Michael addition and Knoevenagel condensation reactions.
General Synthesis of this compound
A common method for synthesizing this compound involves the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, specifically 4-nitrobenzylideneacetone. This reaction can be catalyzed by a base and is often carried out in a suitable solvent like methanol or ethanol with heating.[4]
Synthesis of Imino Derivatives
Novel imino derivatives of this compound have been synthesized to explore enhanced biological activities.[5] This typically involves the condensation of this compound with various primary amines.
Synthesis of Other 3-Substituted Derivatives
A variety of other derivatives can be synthesized by reacting 4-hydroxycoumarin with different electrophiles at the C3 position. These reactions are often facilitated by catalysts and can be performed under various conditions, including microwave irradiation for improved efficiency.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound [4]
-
Reaction Setup: A mixture of 4-hydroxycoumarin (1 equivalent) and 4-nitrobenzylideneacetone (1.1 equivalents) is prepared in methanol.
-
Catalyst Addition: A catalytic amount of a basic catalyst, such as piperidine or sodium methoxide, is added to the mixture.
-
Reaction Condition: The reaction mixture is refluxed for a period of 4 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Protocol 2: Synthesis of Imino Derivatives of this compound [5]
-
Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent like ethanol.
-
Reagent Addition: The respective primary amine (1.2 equivalents) is added to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Condition: The mixture is refluxed for 6-12 hours.
-
Work-up: After cooling, the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization.
Chemical Properties of this compound Derivatives
The chemical properties of this compound and its derivatives are crucial for their formulation, stability, and biological activity.
Physicochemical Properties
This compound is a white to off-white crystalline powder with a melting point in the range of 196-199 °C.[2] It is practically insoluble in water but soluble in alkaline solutions and some organic solvents.[2][4] The pKa of this compound is approximately 5.05.[2]
| Property | This compound | Phenprocoumon |
| Molecular Formula | C₁₉H₁₅NO₆ | C₁₈H₁₆O₃ |
| Molecular Weight | 353.33 g/mol [2] | 280.31 g/mol [7] |
| Melting Point | 196-199 °C[2] | 179-180 °C[7] |
| pKa | ~5.05[2] | - |
| LogP | ~1.98[2] | ~3.62[7] |
| Solubility in Water | Practically insoluble[2] | Practically insoluble[7] |
Table 1: Physicochemical Properties of this compound and Phenprocoumon.
Spectral Data
The structural characterization of this compound derivatives is performed using various spectroscopic techniques.
| Derivative | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | - | 196-199 | Varies | 3400-2500 (br, OH), 1720 (C=O, lactone), 1680 (C=O, ketone), 1520, 1345 (NO₂) | 353 (M⁺) |
| Imino Derivative 3a[5] | 85 | 210-212 | Varies | 3420 (OH), 1710 (C=O), 1615 (C=N) | Varies |
| Imino Derivative 3b[5] | 82 | 215-217 | Varies | 3425 (OH), 1715 (C=O), 1620 (C=N) | Varies |
Table 2: Selected Synthesis and Spectral Data for this compound and its Imino Derivatives.
Chemical Stability and Degradation
Forced degradation studies are essential to understand the stability of this compound under various stress conditions.
Protocol 3: Forced Degradation Study of this compound [8]
-
Acid Hydrolysis: this compound solution is treated with 1M HCl and refluxed at 70°C for 6 hours.
-
Base Hydrolysis: this compound solution is treated with 1M NaOH and refluxed at 70°C for 6 hours.
-
Oxidative Degradation: this compound solution is treated with 3% H₂O₂ and refluxed at 70°C for 6 hours.
-
Thermal Degradation: Solid this compound is heated in an oven at 100°C for 6 hours.
-
Photolytic Degradation: this compound solution is exposed to direct sunlight for 6 hours.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation.
| Stress Condition | % Degradation of this compound |
| Acidic (1M HCl, 70°C, 6h) | 98.45%[8] |
| Basic (1M NaOH, 70°C, 6h) | No significant degradation[8] |
| Oxidative (3% H₂O₂, 70°C, 6h) | 19.81%[8] |
| Thermal (100°C, 6h) | No significant degradation[8] |
| Photolytic (Sunlight, 6h) | 31.88%[8] |
Table 3: Results of Forced Degradation Studies of this compound. [8]
Biological Activity and Evaluation
The primary biological activity of this compound derivatives is their anticoagulant effect, which is typically evaluated using the prothrombin time (PT) assay.
Mechanism of Action: Vitamin K Cycle Inhibition
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a key component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, this compound prevents the regeneration of the active form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors.[2][3]
Figure 1: Mechanism of action of this compound in the Vitamin K cycle.
Prothrombin Time (PT) Assay
The PT assay is a fundamental in vitro test used to assess the extrinsic and common pathways of coagulation and is the standard method for monitoring oral anticoagulant therapy.[9][10]
Protocol 4: Prothrombin Time (PT) Assay [9][10]
-
Sample Preparation: Blood is collected in a tube containing sodium citrate to prevent premature clotting. The blood is then centrifuged to separate the plasma.
-
Assay Procedure: a. A sample of the patient's plasma is placed in a test tube and warmed to 37°C. b. Thromboplastin (a source of tissue factor) and calcium are added to the plasma to initiate clotting. c. The time it takes for a clot to form is measured in seconds.
-
Data Analysis: The patient's PT is often compared to a normal reference range and may be reported as an International Normalized Ratio (INR) for standardized results.
Figure 2: Experimental workflow for the Prothrombin Time (PT) assay.
Structure-Activity Relationship (SAR)
The anticoagulant activity of this compound derivatives is highly dependent on their chemical structure. Modifications at the 3-position of the 4-hydroxycoumarin ring can significantly impact potency. For instance, the introduction of certain imino groups has been shown to potentially enhance anticoagulant activity compared to the parent this compound.[5]
| Compound | Anticoagulant Activity (Relative to Warfarin) |
| Warfarin | 1.0 |
| This compound | ~1.5 - 2.0 |
| Phenprocoumon | ~0.8 - 1.2 |
| Imino Derivative 3a[5] | Potentially enhanced |
| Imino Derivative 3b[5] | Potentially enhanced |
Table 4: Relative Anticoagulant Activity of Selected Coumarin Derivatives. (Note: Relative activities are approximate and can vary depending on the assay conditions).
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological evaluation of this compound and its derivatives. The synthetic protocols, tabulated data, and workflow diagrams offer a valuable resource for researchers in the field of anticoagulant drug discovery and development. Further exploration of the structure-activity relationships of novel this compound analogs holds promise for the development of safer and more effective antithrombotic agents.
Figure 3: General workflow for the synthesis and purification of an this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, anticoagulant and PIVKA-II induced by new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aditum.org [aditum.org]
- 5. Synthesis and characterization of novel imino derivatives of this compound: chiral separation, absolute configuration and determination of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. Phenprocoumon | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the In Vitro and In Vivo Anticoagulant Effects of Acenocoumarol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticoagulant properties of acenocoumarol, detailing its mechanism of action, and summarizing key findings from both in vitro and in vivo studies. The document includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of critical pathways and workflows to support research and development efforts in the field of anticoagulation.
Mechanism of Action: Vitamin K Antagonism
This compound is a 4-hydroxycoumarin derivative that exerts its anticoagulant effect by acting as a Vitamin K antagonist.[1][2][3] Its primary target is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5][6]
The coagulation cascade relies on several vitamin K-dependent clotting factors (II, VII, IX, and X).[6][7][8] These factors require gamma-carboxylation of their glutamate residues to become biologically active, a process for which reduced vitamin K (vitamin KH2) is an essential cofactor.[1][7] During this process, vitamin KH2 is oxidized to vitamin K epoxide. The VKORC1 enzyme is responsible for recycling vitamin K epoxide back to its active, reduced form, thus perpetuating the cycle.[6][8]
This compound competitively inhibits VKORC1, leading to a depletion of reduced vitamin K.[1][6][7] This impairment of the vitamin K cycle results in the production of under-carboxylated, inactive clotting factors, thereby reducing the coagulability of the blood.[5][7] The full anticoagulant effect is typically observed after a delay, as it depends on the degradation of pre-existing, active clotting factors.[6]
Caption: this compound inhibits VKORC1, disrupting the Vitamin K cycle.
In Vitro Studies
In vitro studies are crucial for characterizing the direct interaction of this compound with its molecular target and its behavior in a controlled biological environment.
Quantitative Data from In Vitro Assays
The following table summarizes key quantitative data obtained from in vitro experiments.
| Parameter | Result | System/Assay | Reference |
| VKORC1 Inhibition | More potent than phenprocoumon, warfarin, and fluindione | In vitro VKOR activity assay | [5] |
| Serum Protein Binding | 98.7% (constant over 0.021–8.34 µg/ml) | In vitro binding to human serum proteins | [9] |
| Albumin Binding | 97.5% (to human serum albumin) | In vitro binding assay | [9] |
Experimental Protocols
Protocol 2.2.1: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay quantifies the inhibitory effect of this compound on its target enzyme.
-
Preparation of Enzyme Source: Prepare microsomes from cells (e.g., HEK293) overexpressing human VKORC1 or from liver tissue.
-
Reaction Mixture: In a microplate well, combine the microsomal preparation with a reaction buffer containing a reducing agent (e.g., dithiothreitol, DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrate, vitamin K1 epoxide.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a strong acid or organic solvent). The product (vitamin K) is then extracted and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
-
Data Analysis: Plot the percentage of VKORC1 inhibition against the logarithm of the this compound concentration. Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression model.
Caption: Workflow for a typical in vitro VKORC1 inhibition assay.
In Vivo Studies
In vivo studies provide essential information on the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound in a whole organism.
Pharmacokinetics
This compound is administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit different pharmacokinetic profiles.[10][11][12]
3.1.1. Quantitative Pharmacokinetic Data
The table below presents key pharmacokinetic parameters for this compound in humans.
| Parameter | Value | Details | Reference |
| Time to Peak (Tmax) | 1-4 hours | Following a single 12 mg oral dose | [13] |
| 1-3 hours | Following a single 10 mg oral dose | [11] | |
| Peak Concentration (Cmax) | 244.19 - 644.23 µg/L | Following a single 12 mg oral dose | [13] |
| Elimination Half-life (t½) | 8.2 - 8.7 hours | Racemic mixture | [9] |
| 6.29 - 14.22 hours | Racemic mixture | [13] | |
| 8 - 11 hours | Racemic mixture | [3][11] | |
| Systemic Clearance | 1.86 - 5.62 L/h | Following a single 12 mg oral dose | [13] |
| ~10x higher for S(-) vs. R(+) enantiomer | After intravenous administration | [10] | |
| Metabolism | Primarily via CYP2C9 | 6- and 7-hydroxylation are major pathways | [4][11] |
| Systemic Availability | ~60% | Following oral administration | [11] |
| 94.22 - 98.01% | Calculated from a hepatic blood flow rate limited model | [13] |
3.1.2. Metabolism
The metabolism of this compound is stereoselective. S-acenocoumarol hydroxylation is mainly mediated by CYP2C9, with minor contributions from CYP2C18 and CYP2C19.[4] R-acenocoumarol hydroxylation is catalyzed by CYP2C9, CYP2C19, and CYP1A2.[4] Genetic variations in these enzymes, particularly CYP2C9, can significantly alter patient response and dose requirements.[4]
Pharmacodynamics
The anticoagulant effect of this compound is monitored by measuring its impact on the coagulation cascade.
3.2.1. Quantitative Pharmacodynamic Data
Genetic polymorphisms, especially in the VKORC1 gene, are major determinants of the dose required to achieve a therapeutic anticoagulant effect.[14][15]
| Gene & Genotype | Mean this compound Dose (mg/day) | Study Phase / Condition | Reference |
| VKORC1 -1639G>A (Wild) | 2.31 ± 0.89 | Initiation Phase | [14][16] |
| VKORC1 -1639G>A (Heterozygous) | 1.82 ± 0.71 | Initiation Phase | [14][16] |
| VKORC1 -1639G>A (Mutant) | 1.75 ± 0.69 | Initiation Phase | [14][16] |
| VKORC1 (Wild) | 3.39 ± 1.36 | Maintenance Phase | [14] |
| VKORC1 (Heterozygous) | 2.58 ± 0.79 | Maintenance Phase | [14] |
| VKORC1 (GG Genotype) | 3.68 ± 0.87 | Maintenance Phase | [15] |
| VKORC1 (GA/AA Genotypes) | 2.27 ± 0.67 | Maintenance Phase | [15] |
Experimental Protocols
Protocol 3.3.1: Prothrombin Time (PT) and International Normalized Ratio (INR)
The PT test is the standard method for monitoring the efficacy of vitamin K antagonists like this compound.[17][18][19]
-
Blood Collection: Collect a whole blood sample from the patient into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).
-
Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.
-
Test Procedure:
-
Pre-warm the patient's plasma sample to 37°C.
-
Add a thromboplastin reagent (a mixture of tissue factor and phospholipids) to the plasma.
-
Measure the time it takes for a fibrin clot to form. This time, in seconds, is the Prothrombin Time (PT).
-
-
INR Calculation: The PT result is standardized by converting it to the International Normalized Ratio (INR). The calculation is:
-
INR = (Patient PT / Mean Normal PT) ^ ISI
-
Where the Mean Normal PT is the geometric mean PT of a healthy population, and the ISI (International Sensitivity Index) is a value assigned to the specific batch of thromboplastin reagent to standardize it against an international reference.
-
-
Therapeutic Range: For most indications, the target therapeutic INR range for patients on this compound is 2.0 to 3.0.[5][20]
Caption: Workflow for an in vivo study monitoring this compound's effect.
References
- 1. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Biotransformation and pharmacokinetics of this compound (Sintrom®) in man | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetics of the enantiomers of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aditum.org [aditum.org]
- 13. Pharmacokinetic analysis of a new this compound tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. The Role of Clinical Variables and VKORC1 Polymorphism in Efficacy and Stability of this compound in Neurological Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaljammr.com [journaljammr.com]
- 17. Transition from argatroban to oral anticoagulation with phenprocoumon or this compound: effects on prothrombin time, activated partial thromboplastin time, and Ecarin Clotting Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The influence on INRs and coagulation factors of the time span between blood sample collection and intake of phenprocoumon or this compound: consequences for the assessment of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Coagulation - Wikipedia [en.wikipedia.org]
- 20. clinicaltrials.eu [clinicaltrials.eu]
The Genesis of a Potent Anticoagulant: A Technical Guide to the Discovery and Development of Acenocoumarol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of acenocoumarol, a potent vitamin K antagonist that has been a mainstay in anticoagulant therapy for decades. From the foundational research on coumarin derivatives to the elucidation of its mechanism of action and extensive clinical evaluation, this document provides a comprehensive overview for professionals in the field of drug discovery and development.
Historical Context and Discovery
The journey to this compound began with the investigation of a mysterious hemorrhagic disease in cattle in the early 20th century. This "sweet clover disease" was eventually traced to the consumption of spoiled sweet clover hay, leading to the isolation of the anticoagulant compound dicumarol by Karl Paul Link and his team at the University of Wisconsin in the 1930s.[1] This seminal discovery paved the way for the development of a new class of oral anticoagulants.
Building upon this foundation, researchers sought to synthesize more potent and pharmacologically predictable coumarin derivatives. In 1955, Stoll and Litvan successfully synthesized this compound, a 4-hydroxycoumarin derivative, through a series of substitutions on the warfarin molecule.[2] this compound distinguished itself with a more rapid onset and offset of action compared to its predecessors, offering potential advantages in clinical management.
Chemical Synthesis
This compound, chemically known as 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one, is synthesized via a Michael addition reaction. This involves the condensation of 4-hydroxycoumarin with 4-nitrophenyl-3-buten-2-one (p-nitrobenzalacetone).[2][3]
Experimental Protocol: Michael Addition Synthesis of this compound
This protocol is a generalized representation based on established chemical principles for the synthesis of coumarin derivatives.
Materials:
-
4-hydroxycoumarin
-
4-nitrophenyl-3-buten-2-one (p-nitrobenzalacetone)
-
Basic or alkali catalyst (e.g., pyridine, sodium ethoxide) or heat
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Acetone (for purification)
-
Hydrochloric acid (for workup, if necessary)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-hydroxycoumarin and 4-nitrophenyl-3-buten-2-one.
-
Catalysis/Reaction Conditions:
-
Catalytic Method: Add a catalytic amount of a suitable base (e.g., pyridine). The reaction can proceed at room temperature or with gentle heating.
-
Thermal Method (Solvent-Free): Heat the mixture in an oil bath at a temperature ranging from 120°C to 150°C for several hours.[2]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, it may be removed under reduced pressure.
-
Dissolve the crude product in a minimal amount of hot acetone.[2]
-
Allow the solution to cool, inducing crystallization of the this compound product.
-
Collect the crystals by filtration and wash with cold acetone.
-
If necessary, further purification can be achieved by recrystallization.
-
-
Characterization: The final product can be characterized by determining its melting point (typically 196-199°C) and using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure.[2]
Mechanism of Action: Vitamin K Antagonism
This compound exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5] This enzyme is a critical component of the vitamin K cycle.
Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[4] This carboxylation step is crucial for the calcium-binding capacity of these factors, which is a prerequisite for their activation and participation in the coagulation cascade.
By inhibiting VKORC1, this compound prevents the reduction of vitamin K epoxide to its active, hydroquinone form. This leads to a depletion of active vitamin K, thereby impairing the gamma-carboxylation and activation of the vitamin K-dependent clotting factors. The resulting decrease in functional clotting factors slows down the coagulation process, hence producing an anticoagulant effect.[4]
Below is a diagram illustrating the Vitamin K cycle and the point of inhibition by this compound.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Pharmacological Properties
This compound is administered as a racemic mixture of R(+) and S(-) enantiomers.[6] The pharmacological properties of this compound have been extensively studied, and key parameters are summarized in the tables below.
Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | >60% | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [6][8] |
| Distribution | ||
| Protein Binding | >98% (mainly to albumin) | [4][6] |
| Metabolism | ||
| Major Metabolizing Enzymes | CYP2C9, with minor contributions from CYP1A2 and CYP2C19 | [5] |
| Major Metabolites | 6- and 7-hydroxylated metabolites | [5] |
| Elimination | ||
| Elimination Half-life (t1/2) | 8-11 hours | [4][6] |
| Apparent Plasma Clearance | 3.65 L/h | [4] |
| Route of Excretion | ~60% in urine, ~29% in feces | [6][7] |
Pharmacodynamic Parameters
| Parameter | Description | Reference(s) |
| Onset of Action | Therapeutic effect is typically observed within 36 to 72 hours. | [4] |
| Monitoring | International Normalized Ratio (INR) is the standard for monitoring anticoagulant effect. | [9] |
| Therapeutic INR Range | Typically 2.0-3.0 for most indications. | [9] |
| Genetic Variability | Polymorphisms in CYP2C9 and VKORC1 genes can significantly influence dose requirements. | [5] |
Clinical Development and Key Trials
The clinical development of this compound has focused on establishing its efficacy and safety in the prevention and treatment of thromboembolic disorders. Numerous clinical trials have been conducted, with a key area of investigation being its use in venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE).
Representative Clinical Trial Protocol: this compound in Venous Thromboembolism
The following is a generalized protocol based on the methodologies of randomized controlled trials investigating this compound for VTE.
Study Design:
-
Type: Multicenter, randomized, controlled, single-blind or double-blind clinical trial.[9][10]
-
Objective: To evaluate the efficacy and safety of this compound in patients with newly diagnosed VTE.
-
Comparator: Standard of care, which may include another anticoagulant regimen (e.g., heparin followed by a vitamin K antagonist) or a different dosing strategy.[10]
Participant Population:
-
Inclusion Criteria:
-
Adult patients (≥18 years) with objectively confirmed acute VTE (DVT or PE).[9]
-
Requirement for anticoagulant therapy for at least 3 months.
-
Informed consent provided.
-
-
Exclusion Criteria:
-
Contraindications to anticoagulant therapy (e.g., active bleeding, recent major surgery, severe bleeding diathesis).
-
Severe renal or hepatic impairment.
-
Pregnancy or breastfeeding.
-
Known hypersensitivity to this compound or other coumarin derivatives.
-
Intervention:
-
Experimental Arm: this compound administered orally, with the initial dose and subsequent adjustments guided by a specific protocol (e.g., a standard dosing nomogram or a pharmacogenetic algorithm).[9]
-
Control Arm: this compound administered according to standard local clinical practice or a comparator anticoagulant.[9]
-
Concomitant Therapy: Initial treatment with low molecular weight heparin (LMWH) or unfractionated heparin is common for the first few days of therapy until the INR reaches the therapeutic range.[9]
Endpoints:
-
Primary Efficacy Endpoint:
-
Primary Safety Endpoint:
-
Incidence of major and clinically relevant non-major bleeding events.
-
-
Secondary Endpoints:
-
Recurrence of symptomatic VTE.
-
All-cause mortality.
-
Percentage of time spent in the therapeutic INR range (TTR).
-
Monitoring and Data Collection:
-
Regular INR monitoring is performed throughout the study period.
-
Adverse events, particularly bleeding and thromboembolic events, are systematically recorded and adjudicated by an independent committee.
-
Genotyping for relevant polymorphisms (e.g., CYP2C9, VKORC1) may be performed at baseline for pharmacogenetic-guided dosing arms.[9]
Below is a diagram representing the workflow of a typical clinical trial for this compound in VTE.
Caption: A generalized workflow for a randomized controlled trial of this compound in VTE.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of anticoagulation. Its journey from the early days of coumarin research to its establishment as a widely used therapeutic agent is a testament to the principles of medicinal chemistry and rigorous clinical evaluation. As a potent vitamin K antagonist with a well-characterized pharmacological profile, this compound continues to be an important tool in the management of thromboembolic diseases. This technical guide provides a comprehensive resource for researchers and professionals involved in the ongoing efforts to refine and improve anticoagulant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. ClinPGx [clinpgx.org]
- 5. This compound’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
- 7. Pharmacokinetic analysis of a new this compound tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Pharmacogenetic Dosing Algorithm versus Usual Care in Patients with Venous Thromboembolism: A Randomised Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and heparin compared with this compound alone in the initial treatment of proximal-vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Pharmacogenetic Dosing Algorithm versus Usual Care in Patients with Venous Thromboembolism: A Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Characterization of Acenocoumarol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol is a potent oral anticoagulant medication belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[1] Structurally similar to warfarin, this compound exerts its therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of this compound.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one, is a derivative of coumarin.[1] Its structure features a central 4-hydroxycoumarin core substituted at the 3-position with a side chain containing a p-nitrophenyl group and a keto-group.[1] This substitution creates a chiral center, and this compound is administered as a racemic mixture of its (R)- and (S)-enantiomers.[3]
Key Structural and Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₅NO₆ |
| Molecular Weight | 353.33 g/mol |
| Appearance | White to tan crystalline solid |
| Melting Point | 196-199 °C |
| Solubility | Practically insoluble in water; soluble in DMSO, heptane, and xylene (≥17 mg/mL); sparingly soluble in ethanol and aqueous buffers.[4] |
| pKa | 4.7 (Uncertain) |
Spectroscopic and Chromatographic Characterization
The definitive identification and characterization of acenocoumaral rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the coumarin and nitrophenyl rings, typically in the range of 7.0-8.5 ppm. The protons on the aliphatic side chain would appear at higher field strengths, with the methyl protons of the acetyl group appearing as a singlet around 2.0-2.5 ppm. The methine and methylene protons on the side chain would exhibit more complex splitting patterns.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the lactone and ketone groups in the downfield region (160-200 ppm). The aromatic carbons would resonate between 110-160 ppm, and the aliphatic carbons would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The characteristic absorption bands are detailed in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3200–3550 (broad) | O-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| ~1715 (sharp) | C=O (ketone) | Stretching |
| ~1650 (strong) | C=O (lactone) | Stretching |
| 1550-1700 | C=C | Stretching |
| 1500-1600 & 1300-1370 | N-O (nitro group) | Asymmetric & Symmetric Stretching |
| 1029-1200 | C-N | Stretching |
| Below 1500 | Fingerprint Region | Complex vibrations |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of this compound.
-
Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z of 353.[1]
-
Fragmentation Pattern: Common fragmentation pathways involve the cleavage of the side chain. Key fragment ions observed in GC-MS and LC-MS/MS analyses include those at m/z 310 and 121, among others.[1] High-resolution mass spectrometry can be used to confirm the elemental composition of the parent molecule and its fragments.[5]
Experimental Protocols
Synthesis of this compound via Michael Addition
A common method for the synthesis of this compound is the Michael addition of 4-hydroxycoumarin to 4-nitrobenzalacetone.[6]
Methodology:
-
Reactant Mixture: Equimolar amounts of 4-hydroxycoumarin and 4-nitrobenzalacetone are mixed.[6]
-
Heating: The mixture is heated in an oil bath at a temperature of 135-140°C for 12-14 hours.[6]
-
Isolation: After cooling, the resulting melt is dissolved in acetone. The crude product precipitates and is collected by filtration.[6]
-
Purification: The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield crystalline this compound.[4]
Characterization by HPLC-MS/MS
A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the separation and quantification of the R- and S-enantiomers of this compound in biological matrices.[7]
Methodology:
-
Sample Preparation: Plasma samples containing this compound are spiked with an internal standard (e.g., this compound-D5). The samples are acidified and subjected to solid-phase extraction (SPE) for purification and concentration.[7]
-
Chromatographic Separation: The extracted enantiomers are separated on a chiral HPLC column (e.g., Chiralpak® IB) with an appropriate mobile phase.[8]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the negative ion mode. The precursor ion for this compound is m/z 352.1, and a characteristic product ion is m/z 265.0.[7]
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard using a calibration curve.[7]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a vitamin K antagonist in the coagulation cascade.
Caption: Mechanism of action of this compound in the vitamin K cycle.
Experimental Workflow for this compound Characterization
The diagram below outlines a typical experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for this compound synthesis and characterization.
References
- 1. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aditum.org [aditum.org]
- 5. benthamopen.com [benthamopen.com]
- 6. aditum.org [aditum.org]
- 7. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 8. Synthesis and characterization of novel imino derivatives of this compound: chiral separation, absolute configuration and determination of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Acenocoumarol's Role in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acenocoumarol is a potent oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists (VKAs).[1][2] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism, and for stroke prevention in patients with atrial fibrillation.[3][4][5] Its therapeutic effect is achieved by disrupting the vitamin K cycle, which is essential for the biological activation of several key coagulation factors.[4][6] This guide provides an in-depth examination of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to assess its anticoagulant effects.
The Coagulation Cascade and the Vitamin K Cycle
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. This process involves numerous clotting factors that are synthesized in the liver. A critical post-translational modification required for the activity of several of these factors—Factors II (prothrombin), VII, IX, and X—is gamma-carboxylation of their glutamic acid residues.[1][3] This reaction is dependent on the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor.[1][6]
During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For coagulation to be sustained, vitamin K epoxide must be recycled back to its active, reduced form. This recycling is carried out by the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[3][5]
Core Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly inhibiting the VKORC1 enzyme.[3][5] By blocking this key enzyme, this compound prevents the regeneration of vitamin K hydroquinone, leading to a functional deficiency of active vitamin K.[1][6]
This inhibition disrupts the gamma-carboxylation of vitamin K-dependent proteins, leading to the hepatic production of under-carboxylated, biologically inactive forms of clotting Factors II, VII, IX, and X.[1][2] The synthesis of the natural anticoagulant proteins C and S, which are also vitamin K-dependent, is similarly impaired.[1][5] The net result is a significant reduction in the capacity for thrombin generation and a prolongation of clotting time.[1] The anticoagulant effect of this compound is not immediate, as it depends on the natural clearance and degradation of already circulating, active clotting factors.[3]
Caption: this compound inhibits the VKORC1 enzyme, disrupting the Vitamin K cycle.
Pharmacodynamic and Pharmacokinetic Profile
The clinical effect of this compound is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[4] The therapeutic target INR range is typically between 2.0 and 3.0 for most indications.[4][7]
This compound is administered as a racemic mixture of R(+) and S(-) enantiomers.[8][9] It is rapidly absorbed orally, reaching peak plasma concentrations within 1 to 3 hours.[5][6] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with minor contributions from other isoforms like CYP1A2 and CYP2C19.[6][8] Genetic polymorphisms in CYP2C9 and VKORC1 are major determinants of the wide inter-individual variability in dose requirements.[10][11][12]
Caption: this compound inactivates factors II, VII, IX, and X, reducing thrombin generation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Conc. (Tmax) | 1 - 3 hours | [5][6] |
| Systemic Bioavailability | > 60% | [6][9] |
| Plasma Half-life (t½) | 8 - 24 hours | [5][6][9] |
| Plasma Protein Binding | ~ 98% | [9] |
| Metabolism | Primarily Hepatic (CYP2C9) | [8][9] |
| Excretion | 60% in urine, 29% in feces | [6][9] |
Table 2: Influence of VKORC1 Genotype on this compound Dose Requirements
| VKORC1 -1639G>A Genotype | Mean Initiation Dose (mg/day) | Mean Maintenance Dose (mg/day) | Reference(s) |
| Wild Type (GG) | 2.31 ± 0.89 | 3.39 ± 1.36 | [10] |
| Heterozygous (GA) | 1.82 ± 0.71 | 2.58 ± 0.79 | [10] |
| Homozygous Mutant (AA) | 1.75 ± 0.69 | Not specified | [10] |
Table 3: Pharmacodynamic Effect in an Experimental Endotoxemia Model
| Biomarker | Placebo Group (Peak Level) | This compound Group (Peak Level) | Fold Increase (Placebo) | Reference(s) |
| Prothrombin Fragment 1+2 (F1+2) | 4.1 nmol/L | 1.0 nmol/L | 8-fold | [13] |
Experimental Protocols
Prothrombin Time (PT) and International Normalized Ratio (INR) Assay
The PT test is the cornerstone for monitoring VKA therapy. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade.[14]
Principle: The assay measures the time in seconds required for clot formation in a citrated plasma sample after the addition of a thromboplastin reagent.[7][14] Thromboplastin contains tissue factor and phospholipids, which activate Factor VII, initiating the extrinsic pathway.[15] The result is standardized by converting it to the INR, which accounts for variations in thromboplastin reagent sensitivity between different laboratories.[14]
Methodology:
-
Sample Collection: Whole blood is collected via venipuncture into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant is critical (typically 9:1).
-
Plasma Preparation: The sample is centrifuged to separate platelet-poor plasma. Testing should ideally occur within 24 hours of collection.[14]
-
Assay Procedure: a. A specific volume of patient plasma is pre-warmed to 37°C in a coagulometer. b. A pre-warmed thromboplastin reagent (containing tissue factor, phospholipids, and calcium) is added to the plasma, which starts the clotting reaction.[14] c. The coagulometer detects the formation of a fibrin clot and records the time in seconds. This is the Prothrombin Time (PT).
-
INR Calculation: The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT)ISI
-
Patient PT: The prothrombin time of the patient sample.
-
Mean Normal PT: The geometric mean PT of a healthy population.
-
ISI (International Sensitivity Index): A value assigned by the manufacturer that indicates the responsiveness of their thromboplastin reagent relative to the international reference standard.
-
Caption: Standard workflow for determining Prothrombin Time (PT) and INR.
Vitamin K-Dependent Factor Activity Assays
To investigate the specific impact of this compound on individual clotting factors, one-stage, clot-based factor activity assays can be performed.
Principle: The activity of a specific factor (e.g., Factor VII) is determined by its ability to correct the clotting time of a plasma sample that is immunologically depleted of that specific factor but contains all other factors in normal concentrations.
Methodology:
-
Sample and Reagents: Patient plasma, factor-deficient plasma (e.g., Factor VII-deficient plasma), and an appropriate activating reagent (thromboplastin for Factor VII) are required.
-
Standard Curve Generation: A calibration curve is created by making serial dilutions of a reference plasma with known factor activity and measuring the clotting times. A log-log plot of clotting time versus factor activity is generated.
-
Patient Sample Analysis: The patient's plasma is diluted and mixed with the factor-deficient plasma.
-
Clotting Time Measurement: The appropriate activating reagent is added, and the clotting time is measured.
-
Activity Calculation: The clotting time of the patient sample is compared to the standard curve to determine the percentage activity of the specific factor. The presence of VKAs like this compound will result in decreased activity of factors II, VII, IX, and X.[16]
Conclusion
This compound is a well-established anticoagulant that plays a critical role in thrombosis management. Its mechanism, centered on the inhibition of VKORC1 and the subsequent disruption of vitamin K-dependent coagulation factor synthesis, is both potent and well-understood. For drug development professionals, understanding its pharmacokinetic variability, particularly the influence of genetic polymorphisms in CYP2C9 and VKORC1, is crucial for optimizing therapy and for establishing comparative benchmarks for novel anticoagulants. Standardized experimental protocols, primarily the PT/INR assay, remain the gold standard for monitoring its therapeutic effect and ensuring patient safety.
References
- 1. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aditum.org [aditum.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. youtube.com [youtube.com]
- 6. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. Prothrombin time test - Mayo Clinic [mayoclinic.org]
- 8. ClinPGx [clinpgx.org]
- 9. This compound’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. VKORC1 vitamin K epoxide reductase complex subunit 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound decreases tissue factor-dependent coagulation during systemic inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
A Technical Guide to the Application of Acenocoumarol in Basic Research Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the use of acenocoumarol, a potent vitamin K antagonist, in preclinical and basic research models of thrombosis. It serves as a comprehensive resource, detailing its mechanism of action, experimental protocols for its use in various thrombosis models, and a summary of key quantitative data to aid in experimental design and interpretation.
Core Mechanism of Action: Vitamin K Antagonism
This compound is an oral anticoagulant that functions by interfering with the vitamin K cycle.[1] Vitamin K is an essential cofactor for the gamma-carboxylation of glutamic acid residues on several clotting factors, a critical step for their biological activity.[2] this compound exerts its effect by inhibiting the enzyme Vitamin K Epoxide Reductase complex 1 (VKORC1).[2][3] This enzyme is responsible for converting oxidized vitamin K epoxide back to its active, reduced form.[4]
By blocking VKORC1, this compound leads to a depletion of active vitamin K, which in turn prevents the proper synthesis of functional vitamin K-dependent clotting factors: II (prothrombin), VII, IX, and X.[3][5] This disruption of the coagulation cascade reduces the blood's ability to form clots, making this compound an effective agent for the prevention and treatment of thromboembolic disorders.[2][6] The anticoagulant effect is not immediate, as it requires the clearance of pre-existing, functional clotting factors from circulation.[2]
Quantitative Data from Research Models
This compound has been extensively studied, providing valuable quantitative data on its efficacy and pharmacodynamics in various models. This data is crucial for designing new experiments and for comparing novel anticoagulants.
Table 1: Pharmacodynamic Effects of this compound in Research Models
| Model Type | Species | Key Parameters Measured | Treatment Details | Results | Citation |
| Human Endotoxemia | Human | Prothrombin Fragment 1+2 (F1+2) | 18 days of this compound pretreatment followed by 2 ng/kg endotoxin infusion | Endotoxin increased F1+2 levels 8-fold (0.5 to 4.1 nmol/L) in placebo group; peak levels reached only 1.0 nmol/L in the this compound group. | [7] |
| Chronic Low-Dose | Rat | Coagulation Factor Activity | ~60 µ g/rat/day | Blood coagulation factor activities were reduced to ~10% of normal. | [8] |
| Chronic Low-Dose | Rat | Hepatic VKOR Activity | ~60 µ g/rat/day | Hepatic microsomal VKOR activity was diminished to ~35% of control values. | [8] |
| Chronic Low-Dose | Rat | Non-Hepatic VKOR Activity | ~60 µ g/rat/day | VKOR activities in kidney, lung, spleen, testis, and brain ranged from 45% to 65% of normal. | [8] |
Table 2: Comparative Data: this compound vs. Warfarin
| Parameter | This compound | Warfarin | Notes | Citation |
| Half-life | 8-24 hours | ~36 hours | Shorter half-life may lead to different stability profiles. | [9][10] |
| VKOR Inactivation Efficacy | Higher | Lower | In a cell-based assay, this compound was the most efficient inhibitor among four tested VKAs. | [11][12] |
| Mean Weekly Dose Ratio | 1 | 2.08 | Patients generally require a lower weekly dose of this compound compared to warfarin. | [10] |
| Time in Therapeutic Range (TTR) | 56.54% ± 19.67 | 50.69% ± 23.57 | One study showed this compound provided better anticoagulation stability. | [13][14] |
| Time in Therapeutic Range (TTR) | 67% | 72% | A separate study found warfarin provided more stable therapy. | [15] |
Experimental Protocols for Thrombosis Models
This compound is frequently used as a reference or positive control compound in the development of new antithrombotic agents. Below are detailed methodologies for common in vivo and in vitro models.
Animal models are indispensable for studying the complex interplay of factors involved in thrombosis.
Protocol 1: Ferric Chloride-Induced Arterial Thrombosis (Rat/Mouse)
This model assesses thrombotic occlusion in an artery following chemical injury.[16][17]
-
Animal Preparation: Anesthetize the animal (e.g., with pentobarbital, 50 mg/kg, IP) and place it on a heating pad to maintain body temperature.[18]
-
Surgical Procedure: Surgically expose the carotid artery. Place a flow probe around the vessel to monitor blood flow.
-
Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage for a specified number of days prior to the experiment).
-
Thrombosis Induction: Apply a small piece of filter paper saturated with ferric chloride solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).[16][17]
-
Monitoring and Endpoint: Continuously monitor blood flow until occlusion occurs (cessation of flow) or for a pre-determined time period. The primary endpoint is often the time to occlusion.
-
Analysis: The artery segment containing the thrombus can be excised, and the thrombus can be isolated and weighed.
Protocol 2: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis (Rat)
This stasis-based model is used to study venous thrombus formation.[16][19]
-
Animal Preparation: Anesthetize the rat as described above.
-
Surgical Procedure: Perform a midline laparotomy to expose the inferior vena cava.[19] Carefully dissect the IVC caudal to the renal veins.
-
Drug Administration: Administer this compound or vehicle as per the study design.
-
Thrombosis Induction: Completely ligate the IVC using a suture to induce total blood stasis.[19] Ligate any side branches in the isolated segment.
-
Endpoint: Close the abdominal incision and allow the animal to recover. The thrombus is typically allowed to form and evolve over a period of hours to days (e.g., 24-48 hours).
-
Analysis: At the endpoint, re-anesthetize the animal, excise the IVC segment containing the thrombus, and carefully dissect and weigh the thrombus. Histological analysis of the thrombus and vessel wall can also be performed.
In vitro systems offer a controlled environment to study specific aspects of thrombosis, such as platelet adhesion and aggregation or the biochemical efficacy of a drug.
Protocol 1: Cell-Based VKOR Activity Assay
This assay directly measures the inhibitory potency of this compound on its target enzyme.[11][12]
-
Cell Culture: Use a cell line (e.g., HEK293) that has been engineered to express VKOR.
-
Assay Preparation: Plate the cells and allow them to adhere.
-
Incubation: Treat the cells with varying concentrations of this compound, warfarin, or other test compounds for a specified duration.
-
VKOR Activity Measurement: Add a substrate for the VKOR enzyme. The activity of the enzyme is determined by measuring the conversion of the substrate to its product, often using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound by plotting the enzyme activity against the drug concentration. This allows for direct comparison of drug potency. A study using this method found this compound to be the most potent inhibitor of VKOR compared to phenprocoumon, warfarin, and fluindione.[12]
Protocol 2: Whole Blood Perfusion Assay over Collagen
This model evaluates the global effect of this compound on thrombus formation under physiologically relevant flow conditions.[20]
-
Blood Collection: Draw whole blood from animals treated with this compound or a vehicle control into an anticoagulant (e.g., heparin, which does not interfere with the vitamin K pathway). Alternatively, spike control blood with this compound in vitro.
-
Chamber Preparation: Use a microfluidic flow chamber or parallel-plate flow chamber coated with a thrombogenic substrate, such as fibrillar collagen.
-
Perfusion: Perfuse the whole blood through the chamber at a defined wall shear rate (e.g., 100 s⁻¹ for venous flow, 1000 s⁻¹ for arterial flow) using a syringe pump.
-
Imaging: Mount the chamber on a microscope stage and record platelet adhesion and thrombus formation in real-time using phase-contrast or fluorescence microscopy (if platelets are fluorescently labeled).
-
Analysis: At the end of the perfusion, quantify the percentage of the surface area covered by platelets and the volume of the resulting thrombi using image analysis software. Compare the results between the this compound and control groups.
Biochemical Assays for Monitoring and Analysis
Several analytical methods are employed to monitor the anticoagulant effect of this compound or to quantify its presence in biological samples.
-
Prothrombin Time (PT) / International Normalized Ratio (INR): This is the most common clinical and research assay to measure the global effect of this compound on the extrinsic coagulation pathway.[1] It measures the time to clot formation after the addition of tissue factor to a plasma sample.
-
Direct Clotting Factor Activity Assays: Chromogenic or clotting-based assays can be used to measure the specific activity of factors II, VII, IX, and X to understand the degree of inhibition for each factor.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific technique is used to accurately quantify the concentration of this compound and its metabolites in biological specimens like plasma or serum.[21]
-
Immunoassays: Novel methods, such as biobarcode assays, have been developed for the sensitive detection of this compound in biological samples, offering potential for future diagnostic applications.[22]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound decreases tissue factor-dependent coagulation during systemic inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vivo effects of this compound, phenprocoumon and warfarin on vitamin K epoxide reductase and vitamin K-dependent carboxylase in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Warfarin or this compound: which is better in the management of oral anticoagulants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. A comparative study on the effect of warfarin v/s this compound in patients with atrial fibrillation - Amrita Vishwa Vidyapeetham [amrita.edu]
- 15. A comparative study on the quality of oral anticoagulant therapy (warfarin versus this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamics of Thrombosis and Hemostasis System Indicators in Rats With Thrombosis of Inferior Vena Cava in Experiment as A Model for Preclinical Studies. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis | MDPI [mdpi.com]
- 21. A Brief Review on Determination of this compound in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biobarcode assay for the oral anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Off-Target Effects of Acenocoumarol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol, a 4-hydroxycoumarin derivative, is a widely prescribed oral anticoagulant. Its primary therapeutic effect is achieved through the inhibition of vitamin K epoxide reductase (VKORC1), a key enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of vitamin K-dependent clotting factors, thereby exerting its anticoagulant effect.[1][2][3] While its on-target effects are well-characterized, emerging research indicates that this compound may exert various "off-target" effects, influencing cellular processes independent of the coagulation cascade. This technical guide provides a preliminary investigation into these off-target effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Off-Target Effects of this compound
Current research has identified several potential off-target activities of this compound, primarily in the realms of inflammation and melanogenesis. Furthermore, its classification as a NAD(P)H dehydrogenase (quinone) inhibitor suggests a broader interaction with cellular redox systems.
Anti-inflammatory Properties
This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Studies in RAW 264.7 murine macrophage cells have demonstrated that this compound can significantly suppress the lipopolysaccharide (LPS)-induced inflammatory response. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The quantitative effects of this compound on key inflammatory mediators are summarized in the table below.
Table 1: Quantitative Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Cells
| Target Protein/Molecule | This compound Concentration (µM) | Observed Effect |
| NO Production | 191.62 | IC50 Value [4] |
| iNOS Protein Expression | 62.5 | 67.00% decrease |
| 125 | 75.13% decrease | |
| 250 | 97.60% decrease | |
| COX-2 Protein Expression | 62.5 | 0.54% decrease |
| 125 | 44.16% decrease | |
| 250 | 67.09% decrease |
Data extracted from studies on LPS-stimulated RAW 264.7 cells.
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Activation in RAW 264.7 Cells
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in culture dishes and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 62.5, 125, and 250 µM) for a specified time (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 20 minutes for MAPK analysis, or for nuclear translocation assays).
2. Protein Extraction:
-
For whole-cell lysates, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, a nuclear extraction kit is used according to the manufacturer's instructions to separate the cellular compartments.
3. Protein Quantification:
-
The protein concentration of the lysates is determined using a standard protein assay method, such as the Bradford assay.
4. Western Blotting:
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with specific primary antibodies overnight at 4°C. Examples of primary antibodies include those targeting:
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-IκBα
-
Total IκBα
-
Phospho-ERK (MAPK)
-
Total ERK (MAPK)
-
Phospho-JNK (MAPK)
-
Total JNK (MAPK)
-
Phospho-p38 (MAPK)
-
Total p38 (MAPK)
-
β-actin or GAPDH (as a loading control)
-
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis of the bands is performed to quantify the relative protein expression levels.
Caption: this compound's anti-inflammatory mechanism.
Effects on Melanogenesis
This compound has been observed to influence melanogenesis, the process of melanin production, in B16F10 melanoma cells. It appears to exert its effects by modulating multiple signaling pathways that regulate this process.
In α-MSH-stimulated B16F10 cells, this compound has been shown to decrease melanin content and tyrosinase activity. This is associated with the downregulation of key melanogenic proteins and the modulation of several signaling cascades. The quantitative effects of this compound on melanogenesis-related parameters are presented below.
Table 2: Quantitative Effects of this compound on Melanogenesis in α-MSH-stimulated B16F10 Cells
| Target | This compound Concentration (µM) | Observed Effect (% of Control) |
| Melanin Content | 10 | ~80% |
| 20 | ~60% | |
| 40 | ~40% | |
| Tyrosinase Activity | 10 | ~85% |
| 20 | ~70% | |
| 40 | ~50% |
Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocol: Melanin Content and Tyrosinase Activity Assays in B16F10 Cells
1. Cell Culture and Treatment:
-
B16F10 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound (e.g., 10, 20, and 40 µM) in the presence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH; e.g., 100 nM) for a specified duration (e.g., 72 hours).
2. Melanin Content Assay:
-
After treatment, cells are washed with PBS and harvested.
-
The cell pellets are dissolved in a lysis buffer (e.g., 1N NaOH with 10% DMSO) and heated (e.g., at 80°C) to solubilize the melanin.
-
The absorbance of the lysate is measured at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the melanin content.
3. Tyrosinase Activity Assay:
-
Following treatment, cells are washed and lysed.
-
The protein concentration of the cell lysate is determined.
-
An equal amount of protein from each sample is added to a reaction mixture containing L-DOPA, the substrate for tyrosinase.
-
The formation of dopachrome, the product of the tyrosinase reaction, is measured spectrophotometrically at a specific wavelength (e.g., 475 nm) over time. The rate of dopachrome formation is indicative of tyrosinase activity.
Caption: this compound's modulation of melanogenesis.
Inhibition of NAD(P)H Dehydrogenase (Quinone) 2 (NQO2)
This compound is classified as an inhibitor of NAD(P)H dehydrogenase (quinone) (EC 1.6.5.2).[2] This enzyme, also known as quinone reductase, exists in two major isoforms, NQO1 and NQO2. While the inhibitory effect of coumarin derivatives on NQO1 is well-documented, the specific interaction of this compound with NQO2 is less quantitatively defined in the available literature. General protocols for assaying NQO2 activity can be adapted to determine the inhibitory potency of this compound.
Experimental Protocol: NQO2 Inhibition Assay
1. Reagents and Materials:
-
Recombinant human NQO2 enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Electron donor: N-benzyldihydronicotinamide (BNAH) or N-ribosyldihydronicotinamide (NRH).
-
Electron acceptor: Dichlorophenolindophenol (DCPIP) or menadione.
-
This compound stock solution of known concentration.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, NQO2 enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the electron donor and electron acceptor.
-
Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
3. Data Analysis:
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NQO2 enzyme activity, by fitting the data to a dose-response curve.
References
- 1. This compound: A Review of Anticoagulant Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacogenetics of this compound: CYP2C9, CYP2C19, CYP1A2, CYP3A4, CYP3A5 and ABCB1 gene polymorphisms and dose requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of switching from this compound to phenprocoumon on time in therapeutic range and INR variability: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Acenocoumarol using HPLC and LC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of acenocoumarol in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be readily implemented in a laboratory setting for applications such as pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Introduction to this compound Analysis
This compound is a potent oral anticoagulant belonging to the coumarin family. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X, thereby preventing thromboembolic events.[1][2] Due to its narrow therapeutic index and significant inter-individual variability in dose response, accurate and reliable analytical methods for its quantification in biological matrices are crucial for effective and safe therapy.[3] HPLC with UV detection and LC-MS/MS are the most commonly employed techniques for the determination of this compound.[4] LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of various reported HPLC and LC-MS methods for this compound analysis.
Table 1: HPLC Methods for this compound Analysis
| Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| This compound | Tablets | 25 - 150 µg/mL | - | - | [6] |
| This compound & Thermal Degradation Product | Tablets | - | 0.64 (units not specified) | 1.94 (units not specified) | [7] |
| R- and S-Acenocoumarol | Plasma | 15 - 2000 µg/L | 5 µg/L | - | [7] |
Table 2: LC-MS and LC-MS/MS Methods for this compound Analysis
| Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| R-Acenocoumarol | Human Plasma | 0.40 - 40.00 ng/mL | 0.4 ng/mL | 0.40 ng/mL | [3] |
| S-Acenocoumarol | Human Plasma | 0.20 - 20.00 ng/mL | 0.2 ng/mL | 0.20 ng/mL | [3] |
| This compound | Human Plasma | - | 10 µg/L | - | [8][9] |
| This compound (in a multi-analyte panel) | Plasma | 100 - 5,000 µg/L | - | - | [10] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound in Bulk and Tablet Dosage Form
This protocol is adapted from a validated stability-indicating RP-HPLC method.[6][11]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Sodium Hydroxide (AR grade)
-
Water (HPLC grade)
-
This compound tablets
3.1.2. Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: Thermo BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Acetonitrile: 0.01M Ammonium Acetate buffer (pH 6.0, adjusted with 0.1 N NaOH) (80:20 v/v)[6]
-
Flow Rate: 0.8 mL/min[6]
-
Detection Wavelength: 283 nm[6]
-
Injection Volume: 20 µL
-
Temperature: Ambient
3.1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of ethanol with the aid of sonication.[6]
-
Working Standard Solutions (25-150 µg/mL): Further dilute the stock solution with ethanol to obtain concentrations in the desired range.[6]
-
Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 50 mg of this compound into a 100 mL volumetric flask. Add 70 mL of ethanol, sonicate for 15 minutes, and dilute to volume with ethanol. Filter the solution through a 0.45 µm membrane filter.[6]
3.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of each working standard solution to construct a calibration curve.
-
Inject 20 µL of the sample solution.
-
Quantify the amount of this compound in the sample using the regression equation obtained from the calibration curve.
Stereoselective LC-MS/MS Method for R- and S-Acenocoumarol in Human Plasma
This protocol is based on a validated method for the stereoselective determination of this compound enantiomers in human plasma.[3]
3.2.1. Materials and Reagents
-
R- and S-Acenocoumarol reference standards
-
Internal Standard (IS): A suitable structural analog (e.g., warfarin)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
3.2.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[8]
-
To 500 µL of plasma, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
Instrument: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Waters Micromass® Quattro Premier)[3]
-
Column: Chiral column for enantiomeric separation[3]
-
Mobile Phase: A suitable gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: As recommended for the chosen chiral column.
-
Injection Volume: 5-20 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
-
R-Acenocoumarol: To be determined based on instrument optimization.
-
S-Acenocoumarol: To be determined based on instrument optimization.
-
Internal Standard: To be determined based on instrument optimization.
-
3.2.4. Procedure
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for this compound enantiomers and the internal standard by infusing standard solutions.
-
Develop a chromatographic method for the separation of the enantiomers.
-
Prepare calibration standards and quality control samples by spiking drug-free plasma with known concentrations of R- and S-acenocoumarol.
-
Process the plasma samples (standards, QCs, and unknown samples) using the SPE protocol.
-
Analyze the extracted samples by LC-MS/MS.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of R- and S-acenocoumarol in the unknown samples from the calibration curves.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound tablets.
Caption: Experimental workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Metabolic pathway of this compound enantiomers by cytochrome P450 enzymes.[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 4. A Brief Review on Determination of this compound in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and this compound by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
Protocols for Studying Acenocoumarol's Effect on Cell Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol, a 4-hydroxycoumarin derivative, is a well-established oral anticoagulant that functions as a vitamin K antagonist.[1][2] It exerts its therapeutic effect by inhibiting the vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of active vitamin K-dependent clotting factors.[1][3] Beyond its anticoagulant properties, recent research has unveiled pleiotropic effects of this compound, including anti-inflammatory and anti-melanogenic activities, making it a molecule of interest for drug repurposing and further investigation in various cell-based models.[4][5]
These application notes provide detailed protocols for studying the effects of this compound on cell cultures, focusing on its impact on cell viability, apoptosis, cell cycle, and key signaling pathways. The methodologies outlined here are intended to guide researchers in designing and executing robust in vitro experiments to elucidate the cellular and molecular mechanisms of this compound.
Key Applications and Cellular Effects
This compound has been shown to modulate several cellular processes:
-
Anti-inflammatory Effects: In macrophage cell lines such as RAW 264.7, this compound can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the suppression of the NF-κB and MAPK signaling pathways.[4]
-
Anti-melanogenic Effects: In B16F10 melanoma cells, this compound has been demonstrated to reduce melanin content and intracellular tyrosinase activity.[5][6] This effect is mediated through the modulation of several signaling pathways, including PKA, MAPKs (p38, JNK, ERK), PI3K/Akt/GSK-3β, and Wnt/β-catenin.[5][6]
-
Anticancer Potential: Some studies have suggested that anticoagulants, including coumarin derivatives, may possess anticancer properties by affecting cancer cell proliferation and migration.[7]
Data Presentation: Quantitative Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound as reported in the literature.
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Melanoma Cells
| Treatment | Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| Control (α-MSH) | - | 100 | 100 |
| This compound | 10 | Significantly Reduced | Significantly Reduced |
| This compound | 20 | Significantly Reduced | Significantly Reduced |
| This compound | 40 | Significantly Reduced | Significantly Reduced |
| Warfarin | 10 | Significantly Reduced | Significantly Reduced |
| Warfarin | 20 | Significantly Reduced | Significantly Reduced |
| Warfarin | 40 | Significantly Reduced | Significantly Reduced |
| Arbutin (Positive Control) | 200 | Significantly Reduced | Significantly Reduced |
Data adapted from studies on B16F10 melanoma cells, which showed a significant reduction in melanin content and tyrosinase activity with this compound treatment.[1][5]
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Protein Expression (% Inhibition) | COX-2 Protein Expression (% Inhibition) |
| LPS Control | - | 0 | 0 |
| This compound | 62.5 | 67.00 | 0.54 |
| This compound | 125 | 75.13 | 44.16 |
| This compound | 250 | 97.60 | 67.09 |
Data represents the percentage decrease in protein expression compared to LPS-stimulated cells without this compound treatment.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to establish a non-toxic concentration range for subsequent experiments.[8]
Materials:
-
Cells of interest (e.g., B16F10, RAW 264.7)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.[11]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 melanoma cells.[12]
Materials:
-
B16F10 cells
-
6-well plates
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound
-
PBS
-
1 N NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with α-MSH (to stimulate melanogenesis) and different concentrations of this compound for 72 hours.
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellets in 1 N NaOH with 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[8]
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.[13]
-
The melanin content can be normalized to the total protein concentration of the cell lysate.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, within cell lysates.[14]
Materials:
-
B16F10 cells
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
L-DOPA solution (substrate)
-
Microplate reader
Procedure:
-
Treat B16F10 cells with this compound as described for the melanin content assay.
-
Wash the cells with PBS and lyse them on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C.
-
Measure the rate of dopachrome formation by reading the absorbance at 475 nm at regular intervals.[15]
-
Calculate the tyrosinase activity and express it as a percentage of the control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.[7]
Materials:
-
RAW 264.7 macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the amount of PGE2 secreted into the culture medium using a competitive enzyme-linked immunosorbent assay (ELISA).[2]
Materials:
-
RAW 264.7 macrophages
-
LPS
-
This compound
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a PGE2-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's anti-melanogenic signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Anticoagulant Drug, Prevents Melanogenesis in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Anticoagulant Drug, Prevents Melanogenesis in B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of switching from this compound to phenprocoumon on time in therapeutic range and INR variability: A cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Efficacy Studies of Acenocoumarol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acenocoumarol is a potent oral anticoagulant belonging to the vitamin K antagonist class of drugs. It exerts its therapeutic effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1), which is essential for the synthesis of several clotting factors.[1][2][3][4][5] These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies to evaluate the efficacy of this compound in rodent models. The protocols outlined below cover animal model selection, drug formulation and administration, and key pharmacodynamic endpoint analysis.
Scientific Background
Mechanism of Action: this compound disrupts the vitamin K cycle by inhibiting VKORC1.[1][2] This enzyme is responsible for converting vitamin K epoxide back to its active, reduced form, which is a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors.[5] Inhibition of VKORC1 leads to the production of under-carboxylated, inactive forms of clotting factors II (prothrombin), VII, IX, and X, thereby impairing the coagulation cascade.[3][6] The primary pharmacodynamic effect is a prolongation of clotting time, which can be measured by assays such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).[7][8][9]
Pharmacokinetics: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 3 hours.[3][10][11] It has a relatively short elimination half-life of approximately 8 to 24 hours in humans.[3][10] In male Wistar rats, a half-life of 3.3 hours has been reported following subcutaneous administration.[12] The drug is primarily metabolized in the liver by cytochrome P450 enzymes, most notably CYP2C9.[1][10] Genetic variations in VKORC1 and CYP2C9 are known to significantly influence the dose requirements and anticoagulant response.[2][10][13]
Signaling Pathway Diagram
References
- 1. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 3. An animal model for the study of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and evaluation of a rat model of extracorporeal membrane oxygenation (ECMO) thrombosis using a 3D-printed mock-oxygenator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound response - Dosage (Concept Id: CN322721) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 7. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. english.ctgb.nl [english.ctgb.nl]
- 10. This compound’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hoeford.com [hoeford.com]
Application Notes and Protocols for Chiral Separation of Acenocoumarol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chiral separation of acenocoumarol enantiomers, a critical process in drug development and quality control due to the stereospecific bioactivity and pharmacokinetic profiles of the individual enantiomers. The primary focus is on High-Performance Liquid Chromatography (HPLC), with an overview of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as alternative techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the enantioselective separation of this compound. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent performance in resolving the (R)- and (S)-enantiomers. A notable characteristic of this compound in solution is its existence in equilibrium with its cyclic hemiketal form, which also possesses a chiral center. This results in the presence of four stereoisomers, and a successful chiral separation will resolve all four peaks.[1][2][3][4][5]
Experimental Workflow for HPLC Chiral Separation
Caption: General workflow for the chiral separation of this compound enantiomers by HPLC.
HPLC Method Parameters
The following tables summarize the experimental conditions for the chiral separation of this compound enantiomers using two different polysaccharide-based chiral stationary phases.[1]
Table 1: Chromatographic Conditions on Chiralpak® IB
| Parameter | Value |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-hexane / 2-propanol / acetonitrile (90:5:5, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV at 383 nm |
Table 2: Chromatographic Conditions on Chiralcel® OD
| Parameter | Value |
| Column | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-hexane / 2-propanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV at 383 nm |
Table 3: Chromatographic Performance Data [1]
| Stationary Phase | Elution System | Peak 1 (k') | Peak 2 (k') | Peak 3 (k') | Peak 4 (k') | Resolution (Rs1,2) | Resolution (Rs2,3) | Resolution (Rs3,4) |
| Chiralpak® IB | A* | 2.12 | 2.50 | 3.32 | 4.02 | 1.54 | 2.51 | 1.83 |
| Chiralcel® OD | B** | 2.57 | 3.01 | 4.35 | 5.25 | 1.41 | 3.51 | 2.05 |
*System A: n-hexane / 2-propanol / acetonitrile (90:5:5, v/v/v) **System B: n-hexane / 2-propanol (90:10, v/v) k' = Retention Factor
Detailed Experimental Protocol (HPLC)
1. Reagents and Materials
-
This compound standard (USP grade) or tablets (e.g., Sintrom® 4 mg).[1]
-
Methanol (HPLC grade).[1]
-
n-Hexane (HPLC grade).[1]
-
2-Propanol (HPLC grade).[1]
-
Acetonitrile (HPLC grade).[1]
-
0.45 µm microporous membrane filters.[1]
-
Chiralpak® IB and/or Chiralcel® OD columns.[1]
2. Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound standard in methanol to obtain a desired concentration (e.g., 1 mg/mL).[6]
-
Filter the solution through a 0.45 µm microporous membrane filter.[1]
-
Store the solution in a dark flask to protect it from light until analysis.[1]
3. Sample Preparation from Tablets
-
If using tablets, extract the this compound using a suitable published method.[1]
-
Dissolve the extracted this compound in methanol.[1]
-
Filter the solution through a 0.45 µm microporous membrane filter.[1]
-
Protect the filtrate from light.[1]
4. HPLC System and Conditions
-
Set up an HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Install the chosen chiral column (Chiralpak® IB or Chiralcel® OD).
-
Equilibrate the column with the corresponding mobile phase (as detailed in Table 1 or 2) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 383 nm.[1]
5. Analysis
-
Inject a suitable volume of the prepared sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of all four peaks.
6. Data Processing
-
Identify and integrate the four peaks corresponding to the enantiomers of this compound and its hemiketal form.
-
Calculate the retention factors (k') and resolutions (Rs) between the peaks to assess the separation performance.
Alternative Chiral Separation Techniques
While HPLC is the most documented method, other techniques offer potential advantages for the chiral separation of this compound and related compounds.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced organic solvent consumption compared to HPLC.[7][8] Immobilized polysaccharide-based CSPs are also effective in SFC.[7]
General SFC Approach:
-
Stationary Phase: Chiralpak® IA, IB, or IC.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier such as methanol, ethanol, or 2-propanol.[8] Atypical modifiers like tetrahydrofuran and dichloromethane can also be explored.[7]
-
Advantages: High efficiency, rapid separations, and environmentally friendly due to the use of CO2 as the primary mobile phase component.[7]
Capillary Electrophoresis (CE)
CE is another high-efficiency separation technique that can be applied to the chiral resolution of coumarinic anticoagulant drugs.[9][10]
General CE Approach:
-
Chiral Selector: A chiral selector is added to the background electrolyte. For coumarinic anticoagulants, maltodextrins have been successfully used as chiral modifiers.[9]
-
Principle: The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.[10]
-
Advantages: High separation efficiency, small sample volume requirements, and rapid method development.[11]
Logical Relationship of Chiral Separation Techniques
Caption: Overview of techniques for resolving racemic this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Liquid Chromatographic Chiral Separation of this compound and Its Hemiketal Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Liquid Chromatographic Chiral Separation of this compound and Its Hemiketal Form (2017) | Aicha Kraimi | 7 Citations [scispace.com]
- 6. chiraltech.com [chiraltech.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Separation of the enantiomers of coumarinic anticoagulant drugs by capillary electrophoresis using maltodextrins as chiral modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. wsr-j.org [wsr-j.org]
Spectrophotometric Methods for Acenocoumarol Estimation in Bulk Drug: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the spectrophotometric estimation of acenocoumarol in its bulk drug form. The methods described are simple, cost-effective, and suitable for routine quality control analysis.
Introduction
This compound is an oral anticoagulant widely used in the management of thromboembolic disorders.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage accuracy of this compound in pharmaceutical formulations. Spectrophotometry, due to its simplicity, speed, and affordability, offers a viable alternative to more complex techniques like HPLC for the quantification of this compound in bulk drug samples.[4][5] This document outlines various UV-Visible spectrophotometric methods for its estimation.
Quantitative Data Summary
Several spectrophotometric methods have been developed and validated for the estimation of this compound. These methods vary in their principle, wavelength of detection, and analytical performance. The following table summarizes the key quantitative parameters of these methods for easy comparison.
| Method Type | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| UV Spectrophotometry | 0.1N NaOH | 291 | 1-21 | - | - | - |
| UV Spectrophotometry | Not Specified | 283 | 3-18 | 0.64 | 1.94 | 99.66% |
| Visible Spectrophotometry (Method A) | p-dimethylamino cinnamaldehyde (PDACA) | 527.5 | 2-10 | - | - | - |
| Visible Spectrophotometry (Method B) | p-dimethylaminobenzaldehyde (PDAB) | 441.5 | 5-25 | - | - | - |
| Visible Spectrophotometry (Method C) | 3-methyl-2-benzothiazolinone hydrazone (MBTH) | 585.0 | 20-100 | - | - | - |
| Visible Spectrophotometry (Method D) | Folin's Reagent | 480.0 | 2-12 | - | - | - |
| Visible Spectrophotometry (Method E) | N-(1-naphthyl)ethylenediamine-dihydrochloride (BMR) | 565 | 4-14 | - | - | - |
| Visible Spectrophotometry (Method F) | Gibb's Reagent (2,6-dichloroquinone-4-chlorimide) | 544 | 4-20 | - | - | - |
| Visible Spectrophotometry | 2,4-dinitrophenylhydrazine (DNPH) | 486 | 50-250 | - | - | - |
Experimental Protocols
UV Spectrophotometric Method
This method is the simplest, involving the direct measurement of this compound's absorbance in a suitable solvent.
Principle: this compound exhibits a characteristic absorption maximum in the UV region, and the absorbance is directly proportional to its concentration.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
Reagents and Solutions:
-
This compound reference standard
-
0.1N Sodium Hydroxide (NaOH) solution
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of pure this compound drug.[6]
-
Dissolve it in 100 mL of 0.1N NaOH with the aid of sonication to ensure complete dissolution.[6]
Working Standard Solution Preparation (100 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with 0.1N NaOH.[6]
Calibration Curve:
-
Prepare a series of dilutions ranging from 1-21 µg/mL by transferring appropriate aliquots of the working standard solution into 10 mL volumetric flasks and diluting with 0.1N NaOH.[6]
-
Measure the absorbance of each solution at 291 nm against 0.1N NaOH as a blank.[6]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
Sample Preparation:
-
Accurately weigh a quantity of the bulk drug equivalent to 100 mg of this compound.
-
Dissolve in 100 mL of 0.1N NaOH to get a concentration of 1000 µg/mL.
-
Filter the solution if necessary.
-
Dilute a suitable aliquot of the filtrate with 0.1N NaOH to obtain a final concentration within the Beer's law range.
Estimation:
-
Measure the absorbance of the final sample solution at 291 nm.
-
Determine the concentration of this compound from the calibration curve.
Visible Spectrophotometric Method using PDACA (Method A)
This method involves the formation of a colored Schiff's base.[7][8]
Principle: The nitro group of this compound is first reduced to a primary amine using zinc dust and hydrochloric acid. This reduced this compound then reacts with p-dimethylamino cinnamaldehyde (PDACA) in an acidic medium to form a colored Schiff's base, which can be quantified spectrophotometrically.[7][8]
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched glass cuvettes.
Reagents and Solutions:
-
This compound reference standard
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Methanol
-
p-dimethylamino cinnamaldehyde (PDACA) reagent
Reduction of this compound:
-
Dissolve a known amount of this compound in methanol.
-
Add zinc dust and a few drops of hydrochloric acid.
-
Allow the reaction to proceed at room temperature to reduce the nitro group.[7][8]
Procedure:
-
Prepare a standard solution of reduced this compound.
-
Transfer aliquots of the reduced this compound solution (ranging from 2-10 µg/mL) into a series of 10 mL volumetric flasks.[7][8]
-
Add the PDACA reagent to each flask and make up the volume with a suitable solvent.
-
Measure the absorbance of the resulting colored solution at 527.5 nm against a reagent blank.[7][8]
-
Construct a calibration curve and determine the concentration of the unknown sample.
Visible Spectrophotometric Method using BMR (Method E)
This method is based on a diazotization and coupling reaction.[1]
Principle: The nitro group of this compound is reduced to an amino group. This amino group is then diazotized with nitrous acid, and the resulting diazonium salt is coupled with N-(1-naphthyl)ethylenediamine-dihydrochloride (BMR) to form a blue colored chromogen.[1]
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched glass cuvettes.
Reagents and Solutions:
-
This compound reference standard
-
Zinc dust and Hydrochloric acid (for reduction)
-
Sodium nitrite solution (NaNO₂)
-
Ammonium sulphamate solution
-
N-(1-naphthyl)ethylenediamine-dihydrochloride (BMR) reagent (0.2%)[1]
-
Distilled water
Procedure:
-
Prepare a solution of reduced this compound.
-
Transfer aliquots of the reduced this compound solution (ranging from 0.4-1.4 mL of a 100 µg/mL solution) into a series of 10 mL volumetric flasks.[1]
-
To each flask, add 0.5 mL of 0.5 M HCl, 1 mL of sodium nitrite, and 1 mL of 0.2% ammonium sulphamate.[1]
-
After 15 minutes, add 1.5 mL of 0.2% BMR reagent.[1]
-
Make up the volume to 10 mL with distilled water.[1]
-
Measure the absorbance of the blue colored solution at 565 nm against a reagent blank.[1]
-
The colored species is stable for more than 1 hour.[1]
-
Plot a calibration curve and determine the concentration of the sample.
Visualizations
Caption: Experimental workflow for spectrophotometric estimation of this compound.
Caption: Comparison of UV and Visible spectrophotometric methods.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A Brief Review on Determination of this compound in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric quantification of this compound using DNPH. [wisdomlib.org]
- 6. pharmasm.com [pharmasm.com]
- 7. Spectrophotometric Methods for Estimation of this compound in Bulk and its Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acenocoumarol in Animal Models of Thromboembolic Disease
Introduction
Acenocoumarol is an oral anticoagulant belonging to the 4-hydroxycoumarin derivative class of vitamin K antagonists (VKAs).[1][2][3][4] It is widely used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][2][5] this compound exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the synthesis of active vitamin K-dependent coagulation factors.[6][7] This leads to the production of non-functional clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, thereby impeding the coagulation cascade.[1][6][8]
Animal models are indispensable tools for studying the pathophysiology of thromboembolic diseases and for evaluating the efficacy and safety of novel and existing anticoagulant therapies like this compound.[9][10] These models allow for controlled investigation of drug pharmacokinetics, pharmacodynamics, and dose-response relationships in a physiological setting that mimics human disease.[11] This document provides detailed application notes and protocols for researchers utilizing this compound in various animal models of thromboembolic disease.
Mechanism of Action of this compound
This compound disrupts the vitamin K cycle in the liver. Normally, the enzyme Vitamin K epoxide reductase (VKORC1) recycles oxidized vitamin K epoxide back to its active, reduced form.[6][8] This reduced vitamin K is a necessary cofactor for the gamma-glutamyl carboxylase enzyme to carboxylate glutamic acid residues on vitamin K-dependent clotting factors.[8] This carboxylation is critical for their ability to bind calcium and participate in the coagulation cascade. This compound inhibits VKORC1, leading to a depletion of reduced vitamin K and a subsequent decrease in the synthesis of functional clotting factors.[6][7]
Caption: Mechanism of this compound Action.
Experimental Protocols
Protocol 1: Induction of Deep Vein Thrombosis (DVT) via Inferior Vena Cava (IVC) Ligation in Rodents
This model, based on venous stasis, is highly reproducible for studying the development of deep vein thrombosis and evaluating antithrombotic agents.[9][10][12]
Objective: To create a stable and measurable thrombus in the inferior vena cava of a mouse or rat.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, retractors)
-
7-0 Prolene sutures
-
Cotton-tipped applicators
-
Surgical microscope or loupes
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and confirm the depth of anesthesia by lack of pedal reflex. Place the animal in a supine position on a heating pad. Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
Surgical Exposure: Make a midline laparotomy incision to expose the abdominal cavity.[10] Gently exteriorize the small intestines and place them on saline-moistened gauze to the animal's left side to expose the retroperitoneal space.[10]
-
IVC Isolation: Carefully dissect the infrarenal inferior vena cava (IVC) from the surrounding tissues and the aorta.[12]
-
Ligation: Ligate all side branches of the IVC between the left renal vein and the iliac bifurcation using 7-0 Prolene suture. Cauterize any posterior venous branches.[10]
-
Complete Occlusion: Pass a final suture around the IVC just caudal to the left renal vein and tie it down to achieve complete stasis.[10] This combination of stasis and minimal endothelial disruption reliably induces thrombus formation.[9]
-
Closure: Carefully return the intestines to the abdominal cavity. Close the abdominal wall in two layers (peritoneum and skin) using appropriate sutures.
-
Post-operative Care: Administer post-operative analgesics as required and monitor the animal for recovery. The thrombus can be harvested at various time points (e.g., 24, 48 hours) for analysis.
-
Endpoint Analysis: At the designated time point, re-anesthetize the animal, expose the IVC, and excise the thrombosed segment. The thrombus can be carefully removed from the vessel, blotted dry, and weighed.
Caption: Experimental workflow for the IVC ligation DVT model.
Protocol 2: Assessment of Bleeding Risk using Saphenous Vein Bleeding Model
This model provides a reliable method to assess the hemostatic defect induced by anticoagulants at therapeutic concentrations.[13][14][15]
Objective: To quantify blood loss and time to hemostasis following a standardized vascular injury in an anticoagulated animal.
Materials:
-
Anesthetic
-
Heating pad
-
Gauze
-
Scalpel or micro-lancet
-
Filter paper (pre-weighed)
-
Saline solution
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature and promote vasodilation.
-
Vein Exposure: Immobilize one of the hind limbs. Carefully expose the saphenous vein.
-
Injury: Make a standardized transverse incision in the saphenous vein using a micro-lancet.
-
Bleeding Measurement: Immediately start a timer. Gently blot the accumulating blood with a pre-weighed piece of filter paper every 30 seconds, being careful not to disturb the forming clot.
-
Time to Hemostasis: Continue until no new blood appears on the filter paper for two consecutive 30-second intervals. The time to hemostasis is the total time from injury to the cessation of bleeding.
-
Blood Loss Quantification: Weigh the filter paper containing the absorbed blood. The difference between the post- and pre-bleeding weight provides a quantitative measure of total blood loss.
-
Data Analysis: Compare the time to hemostasis and total blood loss between this compound-treated groups and vehicle-treated controls.
Caption: Workflow for the saphenous vein bleeding assessment model.
Data Presentation: this compound Dosing and Pharmacokinetics
Quantitative data regarding the administration and effects of this compound are crucial for designing experiments. The following tables summarize key parameters from the literature.
Table 1: this compound Dosing Regimens in Animal Models
| Animal Species | Model | Dose | Route of Administration | Key Findings | Reference |
| Wistar Rat | N/A (Pharmacology study) | 2 mg/kg (single dose) | Subcutaneous | Rapid onset of anticoagulation. Normalization of prothrombin complex activity at ~24 hours. | [16] |
| Neurological Patients (Human) | DVT Prophylaxis | 2 mg/day (initial) | Oral | Dose adjusted to achieve INR of 2-3. | [2] |
| Spanish Patients (Human) | Thromboembolic Disease | ~2 mg/day (starting) | Oral | Stable dose influenced by age, BMI, and genetics (VKORC1, CYP2C9). | [17] |
Note: Specific dosing for this compound in rodent thrombosis models is not extensively detailed in the provided search results. Researchers should perform dose-ranging studies to establish the optimal therapeutic window for their specific model and endpoint, typically starting with doses informed by related compounds like warfarin or the limited data available, such as the 2 mg/kg dose in rats.[16][17]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats
| Parameter | Value | Animal Species | Notes | Reference |
| Pharmacokinetic | ||||
| Elimination Half-life (t½) | 3.3 - 4 hours | Wistar Rat | Following a single 2 mg/kg subcutaneous dose. | [16] |
| Peak Plasma Concentration (Cmax) | Reached within 1-3 hours (human) | Human | After a single 10 mg oral dose. | [18] |
| Plasma Protein Binding | 98.2% (free fraction 1.81%) | Wistar Rat | Extensive binding to plasma proteins. | [16] |
| Metabolism | Primarily by CYP2C9 | Human/In Vitro | Also involves CYP2C18, CYP2C19, and CYP1A2. | [19] |
| Pharmacodynamic | ||||
| PCA Decline Half-life | 3.6 hours | Wistar Rat | PCA: Prothrombin Complex Activity. | [16] |
| Duration of Effect | ~24 hours | Wistar Rat | Time to normalization of PCA after a single dose. | [16] |
| INR Target (Clinical) | 2.0 - 3.0 | Human | Standard therapeutic range for most indications. | [2][20] |
References
- 1. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 13. A mouse bleeding model to study oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An this compound Dosing Algorithm Using Clinical and Pharmacogenetic Data in Spanish Patients with Thromboembolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. excli.de [excli.de]
- 19. ClinPGx [clinpgx.org]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols: Methodologies for Assessing Acenocoumarol Drug Interactions In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol is a widely prescribed oral anticoagulant belonging to the vitamin K antagonist class. Its narrow therapeutic index and significant inter-individual variability in dose response necessitate a thorough understanding of its potential for drug-drug interactions (DDIs). The majority of these interactions arise from alterations in this compound's metabolism and its high degree of plasma protein binding. This document provides detailed methodologies for assessing these interactions in vitro, offering a guide for researchers in drug development and academic settings.
This compound is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is more potent and is primarily and rapidly metabolized by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9).[1][2] The (R)-enantiomer is metabolized by multiple CYPs, including CYP2C9, CYP1A2, and CYP2C19.[1][2] Given the critical role of CYP2C9 in the clearance of the more active (S)-acenocoumarol, inhibition or induction of this enzyme can significantly impact the anticoagulant effect and increase the risk of adverse events. Furthermore, this compound is highly bound to plasma proteins, and displacement by co-administered drugs can transiently increase the free, pharmacologically active concentration.
These application notes provide detailed protocols for three key in vitro assays to evaluate the DDI potential of investigational drugs with this compound:
-
CYP450 Inhibition Assay: To determine the potential of a new chemical entity (NCE) to inhibit the metabolism of this compound.
-
CYP450 Induction Assay: To assess whether an NCE can increase the expression of key metabolizing enzymes, leading to enhanced clearance of this compound.
-
Plasma Protein Binding Displacement Assay: To investigate the potential for an NCE to displace this compound from plasma proteins.
This compound Metabolic Pathway
The metabolic pathway of this compound is crucial for understanding potential drug interactions. The following diagram illustrates the primary metabolic routes for both the (R)- and (S)-enantiomers.
In Vitro CYP450 Inhibition Assay
This assay determines the inhibitory potential of a test compound on the metabolism of this compound, primarily by CYP2C9. The output is typically an IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and can be used to calculate the inhibition constant (Ki).
Experimental Workflow
Protocol: CYP2C9 Inhibition Assay for this compound Metabolism
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., Sulfaphenazole)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to the working concentration in potassium phosphate buffer. The final concentration should be at or below the Km for CYP2C9-mediated metabolism (typically in the low micromolar range).
-
Prepare serial dilutions of the test compound and the positive control (sulfaphenazole) in the buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the HLM to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, this compound solution, and the test compound/positive control/vehicle control.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes, within the linear range of metabolite formation) with shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the formation of the primary this compound metabolites (e.g., 6- or 7-hydroxythis compound).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
If desired, determine the Ki value using the Cheng-Prusoff equation or by performing experiments with multiple substrate and inhibitor concentrations.
-
Data Presentation
Table 1: In Vitro Inhibition of this compound Metabolism (CYP2C9)
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Sulfaphenazole | 0.3 - 0.8 | ~0.1 | Competitive | [1][3] |
| Fluconazole | 5 - 15 | 7 - 8 (for Warfarin) | Mixed/Competitive | [4][5] |
| Amiodarone | 10 - 50 | ~2.3 (MDEA metabolite of Amiodarone for Warfarin) | Mixed | [6][7] |
| Fluvoxamine | ~10 | N/A | N/A | [3] |
| Ketoconazole | 0.06 (for Pyrotinib) | 0.132 (for Pyrotinib) | Mixed | [5] |
Note: Data for some compounds may be for a probe substrate other than this compound but are indicative of CYP2C9 inhibition. N/A: Not Available.
In Vitro CYP450 Induction Assay
This assay evaluates the potential of a test compound to induce the expression of CYP enzymes, particularly CYP1A2 and CYP2C19, which are involved in the metabolism of (R)-acenocoumarol, and CYP2C9. Cryopreserved human hepatocytes are the gold standard for this assay.
Experimental Workflow
Protocol: CYP Induction in Human Hepatocytes
Materials:
-
Cryopreserved human hepatocytes (at least three different donors)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Test compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP2C9 and CYP3A4, Phenobarbital for CYP2B6)
-
CYP probe substrate cocktail (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
LC-MS/MS system
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Hepatocyte Culture and Treatment:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to form a confluent monolayer (typically 24-48 hours).
-
Replace the medium with fresh medium containing various concentrations of the test compound, positive controls, or vehicle control (e.g., 0.1% DMSO).
-
Treat the cells for 48-72 hours, with daily medium changes.
-
-
Enzyme Activity Measurement:
-
After the treatment period, wash the cell monolayers with buffer.
-
Incubate the cells with a cocktail of CYP probe substrates at 37°C for a specified time.
-
Collect the supernatant for LC-MS/MS analysis of metabolite formation.
-
-
Data Analysis:
-
Lyse the cells and determine the total protein concentration in each well.
-
Normalize the rate of metabolite formation to the protein concentration.
-
Calculate the fold induction for each treatment condition relative to the vehicle control.
-
Plot the fold induction against the concentration of the test compound to determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction).
-
Data Presentation
Table 2: In Vitro Induction of this compound Metabolizing Enzymes
| Enzyme | Inducer | System | Fold Induction (mRNA/Activity) | Reference |
| CYP1A2 | Omeprazole | Human Hepatocytes | >10-fold | [7][8] |
| CYP2C9 | Rifampicin | Human Hepatocytes | 2 to 5-fold | [7] |
| CYP2C19 | Rifampicin | Human Hepatocytes | 2 to 5-fold | [7] |
Note: Data represents typical induction levels observed with positive controls.
In Vitro Plasma Protein Binding Displacement Assay
This assay assesses the potential of a test compound to displace this compound from its binding sites on plasma proteins, primarily human serum albumin (HSA). Equilibrium dialysis is the gold standard method for this purpose.
Experimental Workflow
Protocol: Equilibrium Dialysis for this compound Displacement
Materials:
-
Human plasma or Human Serum Albumin (HSA) solution
-
This compound
-
Test compound (potential displacer)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., 96-well format) with semi-permeable membranes (e.g., 5-10 kDa MWCO)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound and spike it into human plasma to a final concentration.
-
Prepare solutions of the test compound in PBS at various concentrations.
-
-
Equilibrium Dialysis:
-
Assemble the equilibrium dialysis unit according to the manufacturer's instructions, ensuring the dialysis membrane is properly hydrated and installed.
-
Add the this compound-spiked plasma to the plasma chamber of the dialysis unit.
-
Add the test compound solution (or PBS as a control) to the buffer chamber.
-
Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined experimentally).
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Prepare the samples for LC-MS/MS analysis. It is important to account for matrix effects by preparing calibration standards in a similar matrix.
-
Quantify the concentration of this compound in both chambers.
-
-
Data Analysis:
-
The concentration of this compound in the buffer chamber represents the unbound (free) concentration.
-
Calculate the percentage of free this compound: (% Free) = (Concentration in buffer / Concentration in plasma) x 100.
-
Calculate the percentage of displacement by the test compound compared to the control (without the test compound).
-
Data Presentation
Table 3: In Vitro Plasma Protein Binding of this compound and Potential for Displacement
| Parameter | Value | Reference |
| This compound Protein Binding | ||
| % Bound in Human Plasma | >98% | [9] |
| Displacement of this compound | ||
| Displacer | Observation | Reference |
| Amiodarone | Amiodarone and warfarin have different binding sites on albumin, suggesting a low potential for direct displacement. The interaction is more likely metabolic. | [10] |
| Phenylbutazone | Known to displace other coumarins like warfarin from albumin. | [11] |
| Salicylates | Can displace warfarin from plasma proteins. | [11] |
Note: Quantitative data on the percentage of this compound displacement by specific drugs is limited in the public domain and often inferred from studies on warfarin.
Conclusion
References
- 1. Cytochrome P4502C9 is the principal catalyst of racemic this compound hydroxylation reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hug.ch [hug.ch]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo [frontiersin.org]
- 6. The incidence and clinical significance of amiodarone and this compound interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Warfarin-Amiodarone Drug-Drug Interactions: Determination of [I]u/KI,u for Amiodarone and its Plasma Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug displacement of warfarin from human serum albumin: a fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro amiodarone protein binding and its interaction with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acenocoumarol Resistance
This guide is designed for researchers, scientists, and drug development professionals investigating acenocoumarol resistance. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to address common challenges in research models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My research model (cell line or animal) requires an unexpectedly high dose of acenoumarol to achieve the target anticoagulation effect (e.g., increased INR). Is this resistance?
A1: It might be, but other factors should be ruled out first. True genetic resistance is rare[1]. Before concluding resistance, consider these possibilities:
-
Pharmacokinetic Issues:
-
In Animal Models: Check for issues with drug administration (e.g., incomplete gavage), absorption, or rapid metabolism.
-
Drug Interactions: Is the model exposed to other compounds? Some drugs can induce metabolic enzymes, leading to faster clearance of this compound[2].
-
-
Dietary Factors (Animal Models): A diet high in Vitamin K can counteract the effects of this compound, diminishing its effectiveness[3]. Ensure a consistent and controlled diet.
-
Compliance/Experimental Error: Inconsistent dosing schedules or errors in preparing this compound solutions can lead to variable results. Double-check all procedures.
-
Genetic Factors: If the above are ruled out, the cause is likely genetic. The primary genes of interest are VKORC1 (the drug's target) and CYP2C9 (involved in metabolism)[4].
Q2: How do I differentiate between pharmacokinetic and pharmacodynamic resistance?
A2: This is a critical step in characterizing the resistance.
-
Pharmacokinetic (PK) Resistance: This involves how the model's body processes the drug, such as through faster metabolism. To investigate this, measure the plasma concentration of this compound. If the drug is being cleared more rapidly than expected, leading to lower-than-expected plasma levels, the resistance is likely pharmacokinetic. Polymorphisms in the CYP2C9 gene are a common cause of altered metabolism[5][6][7].
-
Pharmacodynamic (PD) Resistance: This occurs when the drug's target is altered, making it less sensitive to the drug. Even with normal plasma concentrations of this compound, the desired anticoagulant effect is not achieved. This is often due to mutations in the VKORC1 gene, which change the structure of the enzyme and reduce its affinity for this compound[4][8].
Here is a logical workflow to troubleshoot unexpected results:
Q3: My in vitro VKORC1 activity assay shows low activity for a suspected resistance-conferring mutant. This seems counterintuitive. What is happening?
A3: This is a known issue with the classic dithiothreitol (DTT)-driven in vitro assay. Many VKORC1 variants associated with clinical resistance show low activity and even sensitivity to warfarin/acenocoumarol in this specific assay[9]. The DTT-driven assay may not accurately reflect the enzyme's function in its native cellular environment. A cell-based assay, which measures the activity of a co-expressed vitamin K-dependent protein (like Factor IX), provides a more physiologically relevant assessment of resistance[9][10].
Q4: Are there animal models available that exhibit this compound resistance?
A4: Yes. Rodent populations, particularly wild rats, have developed resistance to coumarin-based rodenticides like warfarin, which is mechanistically similar to this compound[11]. These resistant populations often carry mutations in the VKORC1 gene and can be valuable models[11]. Additionally, various inbred mouse strains show different sensitivities to warfarin, though a direct correlation between coumarin hydroxylase activity and resistance has not been established[12]. Genetically engineered models (e.g., knock-in mice with specific VKORC1 mutations) are the most controlled approach for studying specific resistance mechanisms.
Data Summary Tables
Table 1: Influence of CYP2C9 Genotype on this compound Dose Requirements
| Genotype | Average Weekly Dose (mg) | Key Finding |
| CYP2C91/1 (Wild-Type) | 17.1 ± 8.7 | Requires the highest maintenance dose. |
| CYP2C91/2 | 14.6 ± 6.4 | Requires a moderately lower dose than wild-type[5]. |
| CYP2C91/3 | 11.2 ± 6.2 | Requires a significantly lower dose; associated with unstable anticoagulation and higher risk of over-anticoagulation[5][13]. |
Data compiled from a study of 325 this compound-treated patients[5]. These genotypes are associated with increased sensitivity (lower dose needed), not resistance.
Table 2: Impact of Common Genetic Variants on Anticoagulation
| Gene Variant | Effect on this compound Therapy | Mechanism |
| VKORC1 (-1639G>A) | Carriers of the 'A' allele require significantly lower doses[14][15]. | Pharmacodynamic: Alters VKORC1 expression or function, leading to increased sensitivity to the drug[14]. |
| CYP2C92 | Carriers require a moderately lower dose[5][16]. | Pharmacokinetic: Reduces metabolic clearance of this compound[6][7]. |
| CYP2C93 | Carriers require a significantly lower dose and have higher bleeding risk[2][5][16]. | Pharmacokinetic: Substantially impairs metabolic clearance of this compound[6][7]. |
| VKORC1 (Missense Mutations) | Can cause true resistance, requiring 10-20 times the standard dose[8]. E.g., Val66Met[13]. | Pharmacodynamic: Alters the VKORC1 enzyme's binding site, reducing affinity for coumarins[8]. |
Signaling Pathway Visualization
The central mechanism of this compound action and resistance is the Vitamin K cycle. This compound inhibits the Vitamin K epoxide reductase (VKOR), preventing the recycling of Vitamin K, which is essential for activating clotting factors.
Key Experimental Protocols
Protocol 1: VKORC1 and CYP2C9 Genotyping via PCR-RFLP
This protocol provides a method to identify common polymorphisms in VKORC1 and CYP2C9 that influence this compound sensitivity and resistance. It is adapted from established methods[17].
Objective: To determine the genotype of a research model for key VKORC1 (-1639G>A) and CYP2C9 (*2 and *3 alleles) polymorphisms.
Materials:
-
Genomic DNA extracted from a relevant sample (e.g., whole blood, tissue).
-
PCR primers for VKORC1 and CYP2C9 gene fragments.
-
Taq DNA Polymerase and reaction buffer.
-
dNTPs.
-
Restriction enzymes (e.g., MspI for VKORC1, KpnI for CYP2C92, AvaII for CYP2C93).
-
Agarose gel, electrophoresis equipment, and DNA stain.
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from the sample using a standard commercial kit. Quantify the DNA and assess its purity.
-
PCR Amplification:
-
Set up separate PCR reactions for the VKORC1 and CYP2C9 gene fragments.
-
VKORC1 (-1639G>A) PCR:
-
Use a touchdown PCR protocol for specific amplification[17]. A typical program might be: 95°C for 3 min; followed by cycles of 95°C for 2s, an annealing step starting at 60°C and decreasing by 1°C every 2 cycles to 55°C, and 72°C for 30s; followed by 30 cycles at 55°C annealing; and a final extension at 72°C for 7 min. The expected product size is ~290 bp[18].
-
-
CYP2C9 PCR:
-
A standard PCR protocol can be used. Example: 94°C for 5 min; 35 cycles of 94°C for 60s, 55-60°C for 90s, 72°C for 30s; final extension at 72°C for 7 min.
-
-
-
Restriction Digest:
-
Take an aliquot of the PCR product and incubate it with the appropriate restriction enzyme according to the manufacturer's instructions.
-
VKORC1 (-1639G>A): Digestion with MspI. The 'G' allele is cut, while the 'A' allele is not.
-
CYP2C9*2: Digestion with KpnI.
-
CYP2C9*3: Digestion with AvaII.
-
-
Gel Electrophoresis:
-
Run the digested products on an agarose gel (e.g., 2-3%).
-
Include an undigested PCR product control and a DNA ladder.
-
Visualize the DNA fragments under UV light after staining.
-
-
Genotype Interpretation:
-
Determine the genotype based on the pattern of DNA fragments. For example, for VKORC1, a homozygous GG individual will show only digested fragments, a homozygous AA individual will show only the undigested PCR product, and a heterozygous GA individual will show both.
-
Protocol 2: Cell-Based VKORC1 Activity Assay
This protocol is a more functionally relevant alternative to the DTT-driven assay for assessing warfarin/acenocoumarol resistance[9].
Objective: To quantify the functional activity of wild-type or mutant VKORC1 in a cellular context and determine its sensitivity to this compound.
Materials:
-
HEK 293T cell line.
-
Expression vectors for human coagulation Factor IX (FIX) and the VKORC1 variant of interest.
-
Cell culture medium, fetal bovine serum, and transfection reagents.
-
This compound stock solution.
-
Commercially available FIX activity assay kit.
-
96-well plates.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK 293T cells in standard conditions.
-
Co-transfect the cells with the FIX expression vector and the VKORC1 (wild-type or mutant) expression vector using a suitable transfection reagent.
-
-
This compound Treatment:
-
After transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 1 nM to 10 µM) to generate a dose-response curve. Include a vehicle-only control.
-
-
Sample Collection:
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Collect the cell culture supernatant, which contains the secreted, carboxylated (active) FIX.
-
-
Factor IX Activity Measurement:
-
Using a commercial FIX activity assay, measure the amount of active FIX in each supernatant sample. This activity serves as a surrogate marker for VKORC1 function within the cell[9].
-
-
Data Analysis:
-
Plot the FIX activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 (the concentration of this compound that inhibits 50% of VKORC1 activity).
-
Compare the IC50 value of the mutant VKORC1 to the wild-type. A significantly higher IC50 for the mutant indicates resistance.
-
References
- 1. actascientific.com [actascientific.com]
- 2. Impact of CYP2C9 polymorphisms on the vulnerability to pharmacokinetic drug-drug interactions during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Warfarin resistance: possibilities to solve this problem. A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenetics of this compound: cytochrome P450 CYP2C9 polymorphisms influence dose requirements and stability of anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound pharmacokinetics in relation to cytochrome P450 2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Partial resistance to this compound and phenprocoumon caused by enzyme polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. High coumarin 7-hydroxylase activity does not protect mice against Warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Genotypes associated with reduced activity of VKORC1 and CYP2C9 and their modification of this compound anticoagulation during the initial treatment period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. protocols.io [protocols.io]
Technical Support Center: Optimizing Acenocoumarol Dosage for Stable Anticoagulation In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing acenocoumarol dosage for stable anticoagulation in vivo.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
1. How do I manage a subject with a supratherapeutic INR after an initial dose?
If a subject's International Normalized Ratio (INR) is above the therapeutic range after an initial dose, it is crucial to adjust the subsequent dosage to avoid bleeding complications.
-
Immediate Action: For an INR >3.5, it is recommended to hold the next dose of this compound until the INR is <3.5.[1] For an INR >10 without bleeding, hold the medication and administer oral vitamin K.[1] In cases of major bleeding at any INR level, anticoagulation should be rapidly reversed with IV vitamin K and prothrombin complex concentrate.[1]
-
Dose Adjustment: Once the INR is back within a safe range, restart this compound at a 20% lower dose.[1]
-
Monitoring: Increase the frequency of INR monitoring to every 2-3 days until the subject is stable within the therapeutic range.[1]
-
Investigate Potential Causes: Assess for any interacting medications, changes in diet (particularly vitamin K intake), or acute illnesses that may have contributed to the elevated INR.[2][3]
2. What should I do if a subject's INR is consistently below the therapeutic range despite increasing the dose?
Subtherapeutic INR levels indicate an increased risk of thromboembolic events. A systematic approach is necessary to manage this issue.
-
Dose Adjustment Strategy: For an INR between 1.1 and 1.4, increase the dose by 20%. For an INR between 1.5 and 1.9, a 10% dose increase is recommended.[1] Avoid large, aggressive dose changes; most adjustments should alter the weekly dose by 5-20%.[1]
-
Adherence and Administration: Verify that the subject is consistently receiving the prescribed dose. This compound should be administered at the same time each day to maintain stable plasma levels.[4]
-
Pharmacogenetic Testing: Consider genotyping for variants in VKORC1, CYP2C9, and CYP4F2 genes.[5][6][7] Polymorphisms in these genes can significantly affect this compound dose requirements.[6][8][9] For instance, patients with the VKORC1 AA genotype may require a lower dose to achieve a therapeutic INR.[6]
-
Drug and Dietary Interactions: Review the subject's diet for high intake of vitamin K-rich foods such as green leafy vegetables, which can decrease the anticoagulant effect.[10][11] Also, assess for concomitant medications that can induce this compound metabolism, such as barbiturates or rifampicin, thereby reducing its efficacy.[12]
3. How should I manage INR fluctuations in a previously stable subject?
Sudden INR instability in a previously stable subject warrants a thorough investigation into potential contributing factors.
-
Avoid Overreaction: Do not make significant dose adjustments based on a single out-of-range INR value if the subject was previously stable.[1] For a single INR reading that is slightly out of range (e.g., 0.5 above or below the therapeutic window), consider continuing the current dose and retesting in 1-2 weeks.[13]
-
Investigate Underlying Causes:
-
Medication Changes: Inquire about any new prescription drugs, over-the-counter medications, or herbal supplements.[14] For example, NSAIDs should be avoided due to an increased risk of bleeding.[1]
-
Dietary Changes: Significant changes in vitamin K intake can impact INR levels.[11]
-
Acute Illness: Infections, fever, or diarrhea can affect drug absorption and metabolism, leading to INR fluctuations.[2]
-
Alcohol Consumption: Binge drinking can elevate the INR, while chronic alcohol consumption may decrease it.[14][15]
-
-
Consider Switching Anticoagulants: If INR instability persists despite careful management, switching to a different anticoagulant like warfarin might improve control. One study showed that switching from this compound to warfarin increased the time in the therapeutic range from 40.2% to 60.4% in patients with unstable anticoagulation.[2][16][17]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound dosage.
1. What is the recommended initial dosing regimen for this compound?
The initial dose of this compound should be individualized based on patient characteristics. For adults, a standard starting dose is typically 2-4 mg once daily for the first 1-2 days, followed by adjustments based on the INR response.[1][15] A loading dose of 6 mg on the first day followed by 4 mg on the second day has also been suggested.[18] For elderly patients (≥80 years), a lower starting dose may be necessary.[1]
2. How frequently should INR be monitored?
The frequency of INR monitoring depends on the phase of treatment:
-
Initial Phase: Every 2-3 days until the INR is stable.[1]
-
After Dose Changes: More frequent monitoring is required until stability is re-established.[1]
-
Stable Patients: Every 4-6 weeks.[1]
3. What are the key pharmacogenetic factors influencing this compound dosage?
Genetic variations in VKORC1, CYP2C9, and CYP4F2 are major contributors to the interindividual variability in this compound dose requirements.[5][6][7]
-
VKORC1 : This gene encodes the target enzyme of this compound. Polymorphisms in VKORC1 can explain a significant portion of dose variability.[9]
-
CYP2C9 : This gene is involved in the metabolism of the S-enantiomer of this compound.[15][19] Carriers of CYP2C92 and CYP2C93 alleles have reduced clearance and may require lower doses.[15]
-
CYP4F2 : This gene also plays a role in vitamin K metabolism and can have a slight but significant impact on INR levels during the initial weeks of therapy.[6][7]
4. What are the common drug and food interactions with this compound?
Numerous drugs and foods can interact with this compound, affecting its anticoagulant effect.
-
Drugs that may increase INR: Amiodarone, ciprofloxacin, erythromycin, fluconazole, metronidazole, and omeprazole.[20][21]
-
Drugs that may decrease INR: Barbiturates, carbamazepine, rifampicin, and cholestyramine.[12]
-
Foods high in Vitamin K (may decrease INR): Green leafy vegetables like spinach, kale, and broccoli.[10][11]
-
Other substances: Cranberry juice and alcohol can also interfere with this compound.[15][22][23]
5. What are the most common adverse effects of this compound?
The most common and serious adverse effect of this compound is bleeding.[23][24][25] Signs of bleeding can range from minor, such as nosebleeds and bruising, to severe, like gastrointestinal or intracranial hemorrhage.[24] Other less common side effects include nausea, vomiting, hair loss (alopecia), and skin necrosis.[15][24]
Data Presentation
Table 1: Initial Dosing Regimens for this compound
| Population | Recommended Initial Dose | Reference |
| Adults | 2-4 mg once daily for 1-2 days | [1][15] |
| Adults (Loading Dose) | 6 mg on Day 1, followed by 4 mg on Day 2 | [18] |
| Elderly (≥80 years) | Lower starting dose may be required | [1] |
| Pediatric (2 months - 1 year) | 0.20 mg/kg once daily | [1][13] |
| Pediatric (>1-5 years) | 0.09 mg/kg once daily | [1][13] |
| Pediatric (6-10 years) | 0.07 mg/kg once daily | [1][13] |
| Pediatric (11-18 years) | 0.06 mg/kg once daily | [1][13] |
Table 2: INR-Based Maintenance Dose Adjustments
| INR Value | Recommended Dose Adjustment | Reference |
| 1.1 - 1.4 | Increase dose by 20% | [1] |
| 1.5 - 1.9 | Increase dose by 10% | [1] |
| 2.0 - 3.0 | No change (maintain current dose) | [1] |
| 3.1 - 3.5 | Decrease dose by 10% | [1] |
| >3.5 | Hold until INR <3.5, then restart at 20% lower dose | [1] |
| >10 | Hold medication and administer oral vitamin K | [1] |
Table 3: Influence of Genetic Variants on this compound Dosage
| Gene | Variant(s) | Effect on this compound | Reference |
| VKORC1 | Haplotype A / AA genotype | Associated with a lower mean weekly dose | [5][6] |
| CYP2C9 | *2 and *3 alleles | Reduced S-acenocoumarol clearance, may require lower doses | [15] |
| CYP4F2 | T carriers | May have a lower risk of over-anticoagulation initially | [6] |
Experimental Protocols
1. Protocol for International Normalized Ratio (INR) Monitoring
-
Objective: To monitor the anticoagulant effect of this compound and maintain the INR within the target therapeutic range (typically 2.0-3.0).[26]
-
Procedure:
-
Collect a whole blood sample via venipuncture into a tube containing 3.2% sodium citrate anticoagulant.
-
The ratio of blood to anticoagulant should be 9:1.
-
Centrifuge the sample to separate the plasma.
-
Perform a prothrombin time (PT) test on the plasma sample using a certified laboratory instrument and reagent.
-
The instrument will automatically calculate the INR based on the PT result and the International Sensitivity Index (ISI) of the reagent.
-
-
Frequency: As outlined in the FAQ section (initially every 2-3 days, then less frequently once stable).[1]
2. Protocol for Pharmacogenetic Testing (VKORC1, CYP2C9, CYP4F2)
-
Objective: To identify genetic variants that may influence a subject's response to this compound, thereby guiding dose selection.
-
Procedure:
-
Collect a biological sample (e.g., whole blood, saliva, or buccal swab).
-
Extract genomic DNA from the sample using a commercially available kit.
-
Amplify the specific gene regions of interest (VKORC1, CYP2C9, CYP4F2) using polymerase chain reaction (PCR).
-
Genotype the amplified DNA for relevant single nucleotide polymorphisms (SNPs) using methods such as Sanger sequencing, real-time PCR with fluorescent probes, or microarray analysis.
-
Analyze the genotyping results to determine the subject's specific alleles for each gene.
-
Mandatory Visualization
Caption: this compound's mechanism of action and metabolic pathway.
Caption: Workflow for initiating and adjusting this compound dosage.
Caption: Influence of key genetic factors on this compound dosage.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. scispace.com [scispace.com]
- 5. Clinical and genetic factors influencing this compound dosing: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of VKORC1, CYP2C9 and CYP4F2 genetic variants in early outcomes during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacogenetics of this compound: CYP2C9 *2 and VKORC1 c.-1639G>A, 497C>G, 1173C>T, and 3730G>A variants influence drug dose in anticoagulated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VKORC1 and CYP2C9 genotypes and this compound anticoagulation status: interaction between both genotypes affects overanticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medindia.net [medindia.net]
- 11. Diet Affects Anticoagulant Medications | PortalCLÍNIC [clinicbarcelona.org]
- 12. title [tellmegen.com]
- 13. droracle.ai [droracle.ai]
- 14. Oral anticoagulant therapy with warfarin, phenindione or this compound | CUH [cuh.nhs.uk]
- 15. mims.com [mims.com]
- 16. [PDF] Switching from this compound to warfarin in patients with unstable anticoagulation and its effect on anticoagulation control. | Semantic Scholar [semanticscholar.org]
- 17. mp.pl [mp.pl]
- 18. bswtogether.org.uk [bswtogether.org.uk]
- 19. ClinPGx [clinpgx.org]
- 20. empendium.com [empendium.com]
- 21. asrjetsjournal.org [asrjetsjournal.org]
- 22. medicines.org.uk [medicines.org.uk]
- 23. patient.info [patient.info]
- 24. What are the side effects of this compound? [synapse.patsnap.com]
- 25. grokipedia.com [grokipedia.com]
- 26. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: Enhancing the Stability of Acenocoumarol Formulations for Research
Welcome to the technical support center for acenocoumarol formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and reliability of your this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers face when preparing and handling this compound solutions for laboratory use.
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Precipitation is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: this compound should first be dissolved in an organic solvent like DMSO or ethanol before adding it to an aqueous buffer.
-
Check Solvent Ratios: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. A common starting point is a 1:3 ratio of DMF to PBS (pH 7.2), which can achieve a solubility of approximately 0.25 mg/mL.[1]
-
Method of Mixing: Add the concentrated organic stock solution dropwise into the vortexing aqueous buffer. This gradual dilution helps prevent the drug from crashing out of the solution.
-
Temperature: Solubility can be temperature-dependent. Gently warming the solution might help dissolve the precipitate, but be cautious as elevated temperatures can accelerate degradation.
Q2: I'm concerned about the stability of my this compound stock solution. How should I prepare and store it?
A2: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock.
-
Solvent Choice: For stock solutions, use organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[1] this compound has good solubility in DMSO and DMF (approximately 10 mg/mL).[1]
-
Storage Conditions: Solid this compound is stable for at least two years when stored at -20°C.[1] Stock solutions in organic solvents should also be stored at low temperatures, protected from light.
-
Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day due to the potential for degradation and precipitation.[1] It is best to prepare fresh aqueous solutions for each experiment.
Q3: My HPLC analysis shows a decrease in the this compound peak area over time. What could be the cause?
A3: A decreasing peak area in HPLC analysis indicates degradation of the this compound in your sample. The most likely culprits are:
-
Photodegradation: this compound is susceptible to degradation upon exposure to light.[2] Always protect your solutions from light by using amber vials or wrapping them in aluminum foil.
-
Acidic Conditions: this compound degrades significantly in acidic environments.[2] If your experimental conditions involve a low pH, be aware of this instability.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of this compound.[2]
-
Elevated Temperatures: Higher temperatures can accelerate the degradation process.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A4: The appearance of new peaks in your chromatogram is a strong indication of this compound degradation.
-
Degradation Products: Forced degradation studies have shown that additional peaks appear under acidic and oxidative conditions.[2] Under acidic hydrolysis (1M HCl at 70°C), degradation peaks have been observed at retention times of 2.9 and 3.5 minutes, while oxidative degradation (3% H2O2 at 70°C) showed peaks at 3.2 and 4.1 minutes in a specific HPLC method.[2]
-
Troubleshooting HPLC Issues: If you suspect the peaks are not from degradation, consult general HPLC troubleshooting guides to rule out issues with the mobile phase, column, or injector.
Quantitative Data on this compound Degradation
The stability of this compound is significantly affected by various stress factors. The following table summarizes the percentage of degradation observed under forced degradation conditions.
| Stress Condition | Reagents and Conditions | Duration (hours) | Degradation (%) | Reference |
| Acidic Hydrolysis | 1M HCl, reflux at 70°C | 6 | 98.45 | [2] |
| Alkaline Hydrolysis | 1M NaOH, reflux at 70°C | 6 | Not specified, but degradation occurs | [2] |
| Neutral Hydrolysis | HPLC grade water, reflux at 70°C | 6 | Not specified | [2] |
| Oxidative Degradation | 3% H2O2, reflux at 70°C | 6 | 19.81 | [2] |
| Thermal Degradation | Dry heat at 100°C | 6 | Not specified | [2] |
| Photolytic Degradation | Direct sunlight exposure | 6 | 31.88 | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Weigh out 10 mg of this compound powder using a calibrated analytical balance and transfer it to a clean, dry amber glass vial.
-
Add 10 mL of HPLC-grade DMSO to the vial.
-
Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C, protected from light.
-
2. Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermo BDS Hypersil column (250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.01M Ammonium Acetate buffer (pH 6, adjusted with 0.1N NaOH) in a ratio of 80:20 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 283 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it using an ultrasonicator.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare samples by diluting the this compound solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Inject the sample into the HPLC system and record the chromatogram.
-
3. Forced Degradation Studies Protocol
These protocols are used to intentionally degrade the drug substance to evaluate the stability-indicating nature of the analytical method.[2]
-
Acidic Hydrolysis:
-
To 10 mL of a 1000 µg/mL this compound stock solution, add 10 mL of 1M HCl.
-
Reflux the mixture at 70°C for 6 hours.
-
Withdraw samples at regular intervals, cool, and neutralize.
-
Dilute the samples with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 10 mL of a 1000 µg/mL this compound stock solution, add 10 mL of 1M NaOH.
-
Reflux the mixture at 70°C for 6 hours.
-
Withdraw samples, cool, and neutralize.
-
Dilute with the mobile phase to 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 10 mL of a 1000 µg/mL this compound stock solution, add 10 mL of 3% hydrogen peroxide.
-
Reflux the mixture at 70°C for 6 hours.
-
Withdraw samples, cool, and dilute with the mobile phase to 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a stock solution of this compound (1000 µg/mL) in a transparent container to direct sunlight for 6 hours.
-
Dilute the exposed solution with the mobile phase to 100 µg/mL for HPLC analysis.
-
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for assessing this compound stability.
References
Technical Support Center: Long-Term Acenocoumarol Administration Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term acenocoumarol administration studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue: High Variability in INR Readings
Q1: We are observing significant inter-animal variability in International Normalized Ratio (INR) readings despite administering a consistent dose of this compound. What are the potential causes and how can we mitigate this?
A1: High variability in INR is a known challenge in studies with this compound.[1][2][3][4] Several factors can contribute to this:
-
Genetic Polymorphisms: Genetic variations in VKORC1 (the drug's target) and CYP2C9 (the primary metabolizing enzyme) are major contributors to dose requirements and response variability.[5][6][7][8] Polymorphisms in CYP4F2 have also been shown to have a minor but significant role.[6][9] Consider genotyping your animal models for these variants to stratify your study groups.
-
Drug Interactions: this compound is susceptible to numerous drug interactions that can either potentiate or diminish its anticoagulant effect.[1][10][11] Common interacting drug classes include certain antibiotics, NSAIDs, and proton pump inhibitors.[1][10][11][12] Review all co-administered compounds for potential interactions.
-
Dietary Vitamin K Intake: Fluctuations in dietary vitamin K can antagonize the effects of this compound, leading to lower INR values.[7][13] Ensure a consistent and controlled diet for all study animals.
-
Underlying Health Status: Changes in health, such as liver function, can impact this compound metabolism and INR stability.[14][15] Monitor the overall health of the animals closely.
To mitigate variability, it is crucial to control for these factors through careful experimental design, including genotyping, dietary control, and thorough review of concomitant medications.
Issue: Subtherapeutic INR and Suspected Resistance
Q2: Our INR values are consistently below the target therapeutic range, even after increasing the this compound dose. How can we determine if this is due to drug resistance?
A2: True genetic resistance to this compound is rare but possible and is often linked to polymorphisms in the VKORC1 gene.[16][17][18] Before concluding resistance, other more common causes for a subtherapeutic INR should be systematically ruled out:[19]
-
Adherence and Dosing Errors: In preclinical studies, this could relate to issues with the formulation or administration route, leading to incomplete dosing.
-
Increased Vitamin K Intake: An unmonitored increase in dietary vitamin K is a common cause of reduced this compound efficacy.[19]
-
Drug Interactions: Co-administration of drugs that induce CYP2C9 and CYP3A4 (e.g., rifampicin, carbamazepine, phenobarbital) can accelerate this compound metabolism and lower its effect.[11]
-
Malabsorption: Gastrointestinal issues could potentially lead to poor absorption of the drug.[17]
To investigate suspected resistance, first, eliminate the above possibilities. If the low INR persists with high doses, consider sequencing the VKORC1 gene to identify potential resistance-conferring mutations.[16]
Issue: Managing Bleeding Events
Q3: We have observed instances of bleeding in our animal models. What is the appropriate course of action when this occurs?
A3: Bleeding is the most common and serious complication of this compound therapy.[14][20] The risk of major bleeding increases significantly when the INR exceeds 4.5.[21] The immediate response should be guided by the severity of the bleed and the INR level:
-
Assess the Bleeding: Determine the location and severity of the bleeding. Minor bleeds (e.g., small hematomas) may only require dose adjustment, while major bleeds require immediate intervention.
-
Check INR: An immediate INR measurement is critical to assess the level of anticoagulation.
-
Temporarily Discontinue this compound: For any significant bleeding event, temporarily withhold the next dose of this compound.[21]
-
Administer Vitamin K: For severe or life-threatening bleeding, the administration of vitamin K can help to reverse the anticoagulant effect.[12]
-
Review Potential Causes: Investigate the reason for the elevated INR, such as accidental overdose, drug interactions, or changes in the animal's health.[21]
A standardized protocol for managing bleeding events should be in place before initiating long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and preparation procedures for this compound?
A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[22] Stock solutions can be prepared by dissolving the compound in organic solvents like DMSO or DMF.[22][23] this compound has poor solubility in aqueous buffers.[22][23] For aqueous administration, it is recommended to first dissolve it in DMF and then dilute it with the chosen buffer (e.g., PBS).[22][23] Aqueous solutions should not be stored for more than one day.[22][23] Always handle this compound as a hazardous substance, using appropriate personal protective equipment.[22][24]
Q2: What are the key genetic factors that influence this compound response?
A2: The most significant genetic factors influencing this compound dose and response are polymorphisms in the CYP2C9 and VKORC1 genes.[5][6][7][8]
-
VKORC1 (Vitamin K Epoxide Reductase Complex Subunit 1): This gene codes for the enzyme that is the pharmacological target of this compound. Polymorphisms in VKORC1 can lead to increased or decreased sensitivity to the drug.[5][7]
-
CYP2C9 (Cytochrome P450 2C9): This is the primary enzyme responsible for the metabolism of the S-enantiomer of this compound. Genetic variants can lead to decreased enzyme activity, resulting in slower drug clearance and an increased risk of bleeding.[5][6][25]
-
CYP4F2 (Cytochrome P450 4F2): This enzyme is involved in vitamin K metabolism. A common variant in this gene has been associated with a modest increase in dose requirements.[6][9]
Q3: Can long-term this compound administration have effects beyond anticoagulation?
A3: Yes, long-term studies have suggested potential effects beyond anticoagulation. One notable finding is an association between long-term this compound treatment and vitamin D deficiency.[26][27] A study found that a significant percentage of patients on long-term this compound had 25(OH)D levels below 20 ng/mL.[26][27] The mechanism is not fully understood, but it is an important consideration for long-term studies, and monitoring vitamin D levels may be warranted. Other potential long-term side effects include vascular calcification and osteoporosis.[15]
Q4: How does the pharmacokinetic profile of this compound contribute to challenges in long-term studies?
A4: this compound has a relatively short half-life of about 8 to 11 hours, which is considerably shorter than that of warfarin.[22][28] This short half-life can lead to greater fluctuations in INR levels, making it more challenging to maintain a stable therapeutic range compared to longer-acting vitamin K antagonists.[3][29] This necessitates more frequent monitoring, especially during the initial phases of a study or after any dose adjustments.
Data Presentation
Table 1: Pharmacokinetic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 353.330 g·mol−1 | [28] |
| Half-life | 8 to 11 hours | [22][28] |
| Metabolism | Hepatic (primarily CYP2C9) | [22][28] |
| Solubility in DMSO | ~10 mg/ml | [22][23] |
| Solubility in Ethanol | ~0.2 mg/ml | [22][23] |
| Aqueous Solubility | Sparingly soluble | [22][23] |
Table 2: Influence of Key Genetic Variants on this compound Dosing
| Gene | Variant | Effect on this compound | Reference |
| VKORC1 | Haplotype A | Associated with a lower mean weekly dose requirement. | [5] |
| CYP2C9 | 2 and *3 alleles | Decreased metabolism, leading to lower dose requirements and increased risk of over-anticoagulation. | [5][6][7] |
| CYP2C19 | 2 allele | In some populations (e.g., Mexican), associated with lower effective doses. | [25] |
| CYP4F2 | V433M variant | Associated with a slight increase in dose requirement. | [6][9] |
Table 3: Common Drug Interactions with this compound
| Interacting Drug/Class | Effect on INR | Mechanism of Interaction | Reference |
| Amiodarone | Increase | Potent inhibitor of CYP2C9. | [1][10][11] |
| Omeprazole | Increase | Inhibitor of CYP2C19. | [1][10] |
| Diclofenac (NSAIDs) | Increase | Multiple mechanisms, including antiplatelet effects and gastric mucosal injury. | [1][10][11] |
| Fluoroquinolones (e.g., Levofloxacin) | Increase | High frequency of causing over-anticoagulation. | [12] |
| Azole Antifungals (e.g., Fluconazole) | Increase | Inhibition of CYP2C9. | [11] |
| Rifampicin, Carbamazepine | Decrease | Induction of CYP enzymes, leading to increased metabolism of this compound. | [11] |
Experimental Protocols
Protocol 1: INR Monitoring and Dose Adjustment
-
Baseline Measurement: Prior to the first dose of this compound, collect a baseline blood sample to determine the starting INR.
-
Initiation Phase:
-
Dose Adjustment Phase:
-
Maintenance Phase:
-
Once the INR is stable on a consistent dose, the frequency of monitoring can be reduced (e.g., weekly, then bi-weekly).
-
Any change in the animal's condition, diet, or co-administered drugs requires more frequent INR monitoring.[13]
-
Protocol 2: Genotyping for VKORC1 and CYP2C9 Variants
-
Sample Collection: Collect a DNA sample (e.g., from blood, tail snip, or tissue).
-
DNA Extraction: Use a standard commercial kit to extract genomic DNA.
-
PCR Amplification:
-
Design or use validated primers to amplify the specific regions of the VKORC1 and CYP2C9 genes containing the polymorphisms of interest (e.g., for VKORC1 rs9923231, CYP2C92 rs1799853, and CYP2C93 rs1057910).[8]
-
Perform PCR using a standard protocol with an appropriate Taq polymerase and thermal cycling conditions.[32]
-
-
Genotype Analysis:
-
The resulting PCR products can be analyzed using several methods, including:
-
Restriction Fragment Length Polymorphism (RFLP): If the polymorphism creates or destroys a restriction enzyme site.
-
Sanger Sequencing: To directly determine the nucleotide sequence of the amplified region.
-
Real-Time PCR with Allele-Specific Probes: For high-throughput genotyping.
-
-
-
Data Interpretation: Correlate the identified genotypes with the observed phenotypes (e.g., dose requirements, INR stability) in your study.
Protocol 3: Mouse Tail Transection Model for Bleeding Assessment
This protocol is adapted from models used to assess the hemostatic effects of anticoagulants.[33]
-
Animal Preparation: Anesthetize the mouse according to an approved institutional protocol. Place the mouse on a heated pad to maintain body temperature.
-
Anticoagulation: Ensure the mouse has been treated with this compound for a sufficient duration to achieve a stable, desired level of anticoagulation (confirmed by INR).
-
Tail Transection: Using a sharp scalpel, transect 3 mm of the distal tail tip.
-
Bleeding Measurement: Immediately immerse the tail in 37°C saline. Record the time to bleeding cessation (defined as no bleeding for at least 2 minutes) or the total blood loss over a defined period (e.g., 30 minutes) by measuring hemoglobin in the saline.
-
Data Analysis: Compare the bleeding time or blood loss between different treatment groups (e.g., this compound-treated vs. control) to quantify the bleeding risk.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Vitamin K cycle.
Caption: Experimental workflow for troubleshooting INR variability.
Caption: Logical decision tree for managing bleeding events.
References
- 1. asrjetsjournal.org [asrjetsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Variability of INR in patients on stable long-term treatment with phenprocoumon and this compound and implications for analytical quality requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current issues in patient adherence and persistence: focus on anticoagulants for the treatment and prevention of thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and genetic factors influencing this compound dosing: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound Pharmacogenetic Dosing Algorithm versus Usual Care in Patients with Venous Thromboembolism: A Randomised Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. asrjetsjournal.org [asrjetsjournal.org]
- 11. droracle.ai [droracle.ai]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. droracle.ai [droracle.ai]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. mdpi.com [mdpi.com]
- 16. [Partial resistance to this compound and phenprocoumon caused by enzyme polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
- 18. [Partial resistance to this compound and phenprocoumon caused by enzyme polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. What are the side effects of this compound? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. This compound - Safety Data Sheet [chemicalbook.com]
- 25. Genetic contribution of CYP2C9, CYP2C19, and APOE variants in this compound response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Association Between Long-Term this compound Treatment and Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Association Between Long-Term this compound Treatment and Vitamin D Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | A Pharmacogenetically Guided this compound Dosing Algorithm for Chilean Patients: A Discovery Cohort Study [frontiersin.org]
- 31. clinicaltrials.eu [clinicaltrials.eu]
- 32. Stability of Anticoagulation Following Acenocoumarin in Stroke Patients: Role of Pharmacogenomics and Acquired Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A mouse bleeding model to study oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acenocoumarol Drug-Drug Interactions in Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing drug-drug interactions (DDIs) with acenocoumarol in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug-drug interactions with this compound?
A1: Drug-drug interactions with this compound primarily occur through two mechanisms:
-
Pharmacokinetic (PK) Interactions: These involve alterations in the absorption, distribution, metabolism, or excretion of this compound. The most significant PK interactions are related to the cytochrome P450 (CYP) enzyme system. This compound is metabolized by several CYP enzymes, with CYP2C9 being the principal catalyst for the more potent S-enantiomer.[1][2][3] Drugs that inhibit or induce these enzymes can significantly alter plasma concentrations of this compound, leading to either an increased risk of bleeding or sub-therapeutic anticoagulation.
-
Inhibitors of CYP2C9, CYP1A2, and CYP2C19 decrease the metabolism of this compound, leading to higher plasma levels and an increased anticoagulant effect.[1][2]
-
Inducers of these enzymes increase the metabolism of this compound, resulting in lower plasma levels and a reduced anticoagulant effect.[4]
-
-
Pharmacodynamic (PD) Interactions: These interactions occur when a co-administered drug alters the physiological response to this compound without changing its plasma concentration. For example, drugs that affect hemostasis, such as antiplatelet agents and nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding when given with this compound, even if the International Normalized Ratio (INR) is within the therapeutic range.[2][4]
Q2: Which drugs are most critical to monitor for interactions with this compound in a study?
A2: Based on clinical evidence, several drug classes are considered high-risk for clinically significant interactions with this compound. Special attention and intensified monitoring are required when co-administering these agents in a research setting.
-
Amiodarone: This antiarrhythmic is a potent inhibitor of CYP2C9 and consistently potentiates the anticoagulant effect of this compound.[4][5][6][7]
-
Azole Antifungals (e.g., fluconazole, miconazole): These are strong inhibitors of CYP2C9 and can significantly increase this compound levels.[2][4]
-
Certain Antibiotics: Notably, sulfamethoxazole/trimethoprim and amoxicillin/clavulanic acid have been shown to strongly increase the risk of overanticoagulation.[8][9][10] Quinolones like levofloxacin have also been implicated in increasing INR.[11][12]
-
CYP Enzyme Inducers (e.g., rifampicin, carbamazepine, phenobarbital): These drugs can significantly reduce the efficacy of this compound.[4]
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Antiplatelet Agents (e.g., aspirin, clopidogrel): These agents increase the risk of bleeding through pharmacodynamic mechanisms.[2][4]
Q3: How should I adjust the this compound dose when a known interacting drug is introduced or withdrawn in a study subject?
A3: Dose adjustments should be systematic and guided by frequent INR monitoring. The following table summarizes recommended dose adjustments for some common interacting drugs.
| Interacting Drug/Class | Mechanism of Interaction | Recommended Initial Dose Adjustment | INR Monitoring Frequency |
| Amiodarone | CYP2C9 Inhibition | Reduce this compound dose by 50% upon initiation.[4][5][6] | Daily initially, then every 2-3 days until stable.[4] Monitor for 2-4 weeks after discontinuation.[4] |
| Strong CYP2C9 Inhibitors (e.g., fluconazole, metronidazole) | CYP2C9 Inhibition | Reduce this compound dose by 20-33%.[4] | Increase frequency to every 3-5 days during initiation and discontinuation.[4] |
| CYP3A4 and CYP2C9 Inducers (e.g., rifampicin, carbamazepine) | Enzyme Induction | Increase this compound dose based on INR response. | Increase frequency to every 3-5 days during initiation and discontinuation periods (2-4 weeks).[4] |
| Antibiotics (e.g., co-trimoxazole) | CYP2C9 Inhibition | Consider empirical dose reduction and monitor INR closely.[13] | Increase frequency during and shortly after antibiotic therapy.[13] |
Q4: What is the impact of CYP2C9 genetic polymorphisms on drug-drug interactions with this compound?
A4: Genetic variations in the CYP2C9 gene, particularly the CYP2C92 and CYP2C93 alleles, result in decreased enzyme activity.[14] Individuals carrying these variants are more sensitive to this compound and require lower doses.[14] These polymorphisms can significantly amplify the effect of a drug-drug interaction. For instance, the presence of a CYP2C9 polymorphism almost triples the risk of overanticoagulation when a CYP2C9 inhibitor is co-administered.[15] Therefore, in a research setting, genotyping for CYP2C9 can be a valuable tool to identify subjects at a higher risk for DDIs and who may require more intensive monitoring.[15]
Troubleshooting Guides
Problem: A study subject's INR has become supratherapeutic (e.g., >4.0) after starting a new medication.
Troubleshooting Steps:
-
Assess for Bleeding: Immediately check for any signs or symptoms of bleeding.
-
Hold this compound: Withhold the next one or two doses of this compound.
-
Identify the Interacting Drug: Review the subject's medication record to identify any newly initiated drugs known to interact with this compound (see Q2 and the tables below).
-
Frequent INR Monitoring: Monitor the INR daily until it returns to the therapeutic range.
-
Dose Reduction: Once the INR is back in range, restart this compound at a lower dose (e.g., a 10-20% reduction from the previous dose).[16][17]
-
Consider Vitamin K: For significantly elevated INR (e.g., >8.0 without bleeding), administration of a small oral dose of vitamin K may be considered, but be cautious of over-correction.[11][16]
-
Documentation: Document the event, the suspected interacting drug, and all actions taken in the subject's research record.
Problem: A study subject's INR has become subtherapeutic after starting a new medication.
Troubleshooting Steps:
-
Assess for Thromboembolic Risk: Evaluate the subject's underlying condition and risk for thrombosis.
-
Identify the Interacting Drug: Review for newly added medications, particularly known CYP enzyme inducers (e.g., rifampicin, carbamazepine).[4]
-
Dose Increase: Increase the weekly dose of this compound by 10-20% based on the INR value.[16][17]
-
Frequent INR Monitoring: Re-check the INR in 3-5 days to assess the response to the dose change.
-
Rule Out Non-Adherence: Discuss medication adherence with the subject.
-
Dietary Review: Inquire about significant changes in the intake of vitamin K-rich foods.[18]
Data Presentation: Quantitative Impact of DDIs
The following tables summarize quantitative data from studies on the impact of interacting drugs on this compound therapy.
Table 1: Impact of Amiodarone on this compound Sensitivity
| Parameter | Before Amiodarone | After Amiodarone Initiation | Reference |
| This compound Sensitivity Index (ASI) (μg/kg/day per INR) | 13.2 ± 1.4 | 4.2 ± 0.6 | [5][6] |
| This compound Sensitivity Index (ASI) (μg/kg/day per INR) - Control Group | 11.0 ± 0.6 | N/A | [5][6] |
| This compound Sensitivity Index (ASI) (μg/kg/day per INR) - After Discontinuation | 6.2 ± 0.6 (during) | 28.1 ± 6.1 | [5][6] |
This compound Sensitivity Index (ASI) is calculated by dividing the daily dose of this compound by the INR. A lower ASI indicates a greater anticoagulant effect for a given dose.
Table 2: Risk of Overanticoagulation (INR ≥ 6.0) with Concomitant Antibiotics
| Antibiotic | Adjusted Odds Ratio (95% CI) | Population Attributable Risk % | Reference |
| Sulfamethoxazole/Trimethoprim | 24.2 (2.8 - 209.1) | 5.7% | [8][10] |
| Penicillins (specifically Amoxicillin/Clavulanic Acid) | 2.4 (1.0 - 5.5) | 3.4% | [8] |
Table 3: Predicted Pharmacokinetic Interactions from In Vitro Data
| Interacting Drug | Predicted Increase in Racemic this compound AUC | Reference |
| Lornoxicam | 1.28-fold | [19] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP450 Inhibition
This protocol outlines a method to assess the potential of a new chemical entity (NCE) to inhibit the CYP2C9-mediated metabolism of this compound.
Objective: To determine the inhibitory constant (Ki) of an NCE on the metabolism of (S)-acenocoumarol in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
(S)-acenocoumarol
-
NCE (test compound)
-
Sulfaphenazole (positive control inhibitor for CYP2C9)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Microsomal Incubation: Prepare incubation mixtures containing human liver microsomes, (S)-acenocoumarol at various concentrations around its Km, and the NCE at several concentrations. Include a control group without the NCE.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5 minutes) at 37°C to allow the NCE to interact with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of hydroxylated metabolites of (S)-acenocoumarol.
-
Data Analysis: Determine the rate of metabolite formation at each concentration of the NCE and (S)-acenocoumarol. Calculate the Ki value using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots). A low Ki value indicates a potent inhibitor.
Protocol 2: Clinical Study Design for DDI Assessment
This protocol describes a single-dose crossover study in healthy volunteers to evaluate the pharmacokinetic and pharmacodynamic interaction between a test drug and this compound.[20][21][22]
Objective: To assess the effect of multiple doses of a test drug on the pharmacokinetics and pharmacodynamics of a single oral dose of this compound.
Study Design:
-
Randomized, double-blind, placebo-controlled, two-way crossover study.
-
A washout period of sufficient duration between treatment periods.
Participants:
-
Healthy volunteers.
-
Exclusion criteria: Known contraindications to this compound, use of interacting medications, history of bleeding disorders.
Methodology:
-
Treatment Period 1: Subjects receive either the test drug or a placebo for a specified duration to reach steady-state concentrations (e.g., 9 days).[22]
-
This compound Administration: On a specific day during the treatment period (e.g., Day 5), a single oral dose of this compound (e.g., 10 mg) is administered.[20][22]
-
Pharmacokinetic Sampling: Collect serial blood samples over a period of 36-72 hours to determine the plasma concentrations of both R- and S-acenocoumarol.
-
Pharmacodynamic Assessment: Measure INR or prothrombin time at baseline and at multiple time points after this compound administration to assess the anticoagulant effect.
-
Washout Period: A period to ensure complete elimination of all drugs.
-
Treatment Period 2: Subjects cross over to the alternate treatment (test drug or placebo) and the procedures from steps 1-4 are repeated.
-
Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax) of R- and S-acenocoumarol and the pharmacodynamic parameters (maximum INR, area under the effect curve) between the test drug and placebo phases.
Mandatory Visualizations
Caption: Experimental workflow for managing potential DDIs with this compound in a clinical study.
Caption: Primary metabolic pathways of this compound and sites of key drug-drug interactions.
References
- 1. Cytochrome P4502C9 is the principal catalyst of racemic this compound hydroxylation reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hug.ch [hug.ch]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]
- 6. The incidence and clinical significance of amiodarone and this compound interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potentiation of this compound anticoagulant effect by amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug interactions as a cause of overanticoagulation on phenprocoumon or this compound predominantly concern antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Analysis of this compound and levofloxacin interaction in elderly institutionalized patients | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Impact of CYP2C9 polymorphisms on the vulnerability to pharmacokinetic drug-drug interactions during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. medindia.net [medindia.net]
- 19. Prediction of pharmacokinetic drug/drug interactions from In vitro data: interactions of the nonsteroidal anti-inflammatory drug lornoxicam with oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of drug interactions with single dose this compound: new screening method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of drug interactions with single dose this compound: new screening method? | CHDR [chdr.nl]
- 22. A placebo-controlled pharmacodynamic and pharmacokinetic interaction study between tamsulosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent acenocoumarol response in cell-based assays
A technical support center has been created to assist researchers, scientists, and drug development professionals in achieving consistent acenocoumarol response in cell-based assays. This resource provides troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to address common issues encountered during experimentation.
Troubleshooting Guide: Inconsistent this compound Response
This guide provides solutions to common problems researchers face when using this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound. | Ensure a homogeneous cell suspension and careful pipetting. Use a multi-channel pipette for consistency and avoid using the outer wells of the plate. Ensure this compound stock is fully dissolved and vortexed before dilution. |
| Lower than expected drug efficacy | Incorrect drug concentration, degradation of the compound, or cell line resistance. | Verify the concentration of the stock solution and prepare fresh dilutions for each experiment. Test a broader range of concentrations and check the passage number of the cell line, as prolonged culture can lead to resistance. |
| Cell death at low this compound concentrations | Contamination of the cell culture or the drug stock, or off-target effects. | Regularly test cell cultures for mycoplasma contamination. Use sterile filtering for the drug stock solution. Consider using a different cell line to rule out cell-type-specific off-target effects. |
| Inconsistent results across different experimental days | Variations in incubation time, temperature, or CO2 levels. | Standardize all experimental parameters. Use a calibrated incubator and ensure consistent timing for all steps, from cell seeding to reagent addition and final measurements. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to help users with their experiments.
1. What is the optimal concentration range for this compound in a typical cell-based assay?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific assay. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) to a high concentration (e.g., 100 µM) to determine the EC50 for your specific experimental setup.
2. How should I prepare and store this compound stock solutions?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
3. My cells are detaching from the plate after treatment with this compound. What should I do?
Cell detachment can indicate cytotoxicity. It is advisable to perform a cell viability assay, such as an MTT or LDH assay, in parallel with your primary assay to assess the toxic effects of the drug at different concentrations. If cytotoxicity is confirmed, consider using lower concentrations or a shorter incubation time.
4. Can serum in the culture medium interfere with the activity of this compound?
Yes, components in serum can bind to this compound, reducing its effective concentration. For assays measuring the direct effect of the drug, consider using a serum-free medium or a medium with reduced serum concentration. If serum is required for cell viability, ensure the serum concentration is consistent across all experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Dose-Response Curve for this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium, ranging from 1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to determine the EC50.
Protocol 2: this compound-Induced Apoptosis Assay using Annexin V Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathway and Workflow Diagrams
Visual representations of key processes are provided below.
Enhancing the anticoagulant activity of novel acenocoumarol derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the anticoagulant activity of novel acenocoumarol derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound and its derivatives? A1: this compound is a vitamin K antagonist. It inhibits the enzyme Vitamin K Epoxide Reductase (VKOR), which is essential for converting vitamin K to its active, reduced form (vitamin KH2).[1][2][3] This active form is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[2][4] By inhibiting VKOR, this compound depletes active vitamin K, leading to the production of inactive clotting factors and thereby reducing the coagulability of the blood.[1][3]
Q2: What is the primary motivation for developing novel derivatives of this compound? A2: The main goal is to improve upon the properties of the parent drug. This compound can have a narrow half-life, which may not be optimal for all patients.[5] The development of novel derivatives, such as imino derivatives, aims to increase the anticoagulant activity and potentially improve pharmacokinetic profiles, leading to better and more stable medication options for patients requiring anticoagulation.[5][6]
Q3: Which key in vitro assays are used to evaluate the anticoagulant activity of new derivatives? A3: The primary screening assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).[7][8] The PT assay evaluates the extrinsic and common coagulation pathways, while the aPTT assay assesses the intrinsic and common pathways.[9][10] A prolongation of these clotting times relative to a control indicates anticoagulant activity.[11]
Q4: How does plasma protein binding influence the efficacy of these compounds? A4: Coumarin derivatives like warfarin and this compound are typically highly bound to plasma proteins, particularly albumin.[12][13] Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and clearance.[12] Variations in protein binding can significantly alter the free drug concentration, which can impact both the anticoagulant effect and the risk of bleeding. Therefore, evaluating the protein binding of novel derivatives is crucial.[13]
Q5: What is a common chemical synthesis route for this compound derivatives? A5: The synthesis of this compound and many of its derivatives is often based on the condensation reaction of 4-hydroxycoumarin with α,β-unsaturated ketones.[14] Modifications can be made to either the 4-hydroxycoumarin core or the side chain to create novel derivatives with potentially enhanced properties.[15][16]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Synthesis and Purification
Q: My reaction yield for a novel derivative is consistently low. What are potential causes? A: Low yields can stem from several factors:
-
Reagent Quality: Ensure all starting materials, especially the 4-hydroxycoumarin and substituted ketones, are pure and dry.
-
Reaction Conditions: The condensation reaction can be sensitive to the choice of catalyst (e.g., base) and solvent. Experiment with different basic catalysts (e.g., pyridine, piperidine) or solvents to optimize the reaction.
-
Reaction Time and Temperature: These reactions can sometimes require prolonged heating.[14] Ensure the reaction is proceeding to completion using thin-layer chromatography (TLC) before workup.
-
Side Reactions: The 4-hydroxycoumarin moiety can participate in undesired side reactions. Adjusting the stoichiometry or the order of reagent addition may help minimize these.
Q: I am struggling with the chiral separation of my synthesized stereoisomers via HPLC. How can I improve the resolution? A: Poor resolution in chiral HPLC can be addressed by:
-
Column Selection: The choice of chiral stationary phase is critical. Columns like Chiralpak® are often used for coumarin derivatives.[5][6] If one column doesn't work, try another with a different chiral selector.
-
Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For normal phase mode, adjust the ratio of alkanes (e.g., hexane) to alcohols (e.g., isopropanol, ethanol). Small amounts of an acidic or basic additive can sometimes improve peak shape and resolution.
-
Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Temperature can also affect selectivity; try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C).
In Vitro Anticoagulant Assays
Q: My PT and/or aPTT results are highly variable and not reproducible. What are the common sources of error? A: High variability in coagulation assays is a frequent issue. Consider the following:[17]
-
Sample Preparation: Ensure platelet-poor plasma is correctly prepared by double centrifugation.[18] Tubes must be filled to the correct volume to maintain the 9:1 blood-to-citrate ratio.[10]
-
Reagent Handling: Reagents must be stored correctly and brought to the appropriate temperature (typically 37°C) before use.[19][20] Avoid repeated freeze-thaw cycles. Reconstituted reagents may have limited stability.
-
Pipetting and Timing: Coagulation assays are extremely time-sensitive. Use calibrated pipettes for accuracy and ensure consistent incubation times. Automated coagulometers can significantly reduce timing variability compared to manual methods.[17]
-
Instrument Calibration: If using an automated system, ensure it is properly calibrated and that quality control (QC) samples (both normal and abnormal) are within the acceptable range before running your experimental samples.[17]
Q: My novel derivative shows weaker-than-expected anticoagulant activity in the PT/aPTT assays. What could be the reason? A: Weaker-than-expected activity can be due to:
-
Compound Solubility: The derivative may have poor solubility in the plasma matrix, limiting its effective concentration. Consider using a vehicle like DMSO, but be sure to run appropriate vehicle controls, as the solvent itself can affect clotting times.
-
Plasma Protein Binding: The compound might be very highly bound to plasma proteins, resulting in a very low free fraction available to interact with VKOR.[12] An initial protein binding screen could provide insight.
-
Structural Features: The specific structural modifications may have unintentionally reduced the affinity for the target enzyme, VKOR.
-
In Vitro vs. In Vivo Metabolism: The compound might be a pro-drug that requires metabolic activation, a process that will not occur in an in vitro plasma-based assay.
Data Presentation
Table 1: Plasma Protein Binding of Warfarin Using Different Methodologies This table summarizes data on the percentage of free warfarin, a structurally related coumarin, to illustrate how different experimental techniques can yield varying results.
| Method | Analytical Technique | % Free Warfarin (Mean ± SD) |
| Ultrafiltration | Nonspecific Radioisotopic | 1.84 ± 0.11 |
| Equilibrium Dialysis | Nonspecific Radioisotopic | 1.59 ± 0.14 |
| Ultrafiltration | HPLC | 0.969 ± 0.203 |
| Equilibrium Dialysis | HPLC | 0.690 ± 0.095 |
| (Data sourced from PubMed[21]) |
Table 2: Representative Anticoagulant Activity Data This table provides a template for presenting PT and aPTT data for novel compounds compared to a standard.
| Compound | Concentration (µM) | Prothrombin Time (PT) in seconds (Mean ± SD) | aPTT in seconds (Mean ± SD) |
| Vehicle Control | N/A | 12.5 ± 0.5 | 30.2 ± 1.1 |
| This compound | 10 | 25.1 ± 1.2 | 55.8 ± 2.5 |
| Derivative X | 10 | 30.5 ± 1.5 | 65.1 ± 3.0 |
| Derivative Y | 10 | 18.9 ± 0.9 | 42.7 ± 2.1 |
Experimental Protocols
Protocol 1: Prothrombin Time (PT) Assay
This protocol outlines the manual method for determining the prothrombin time to assess the extrinsic and common coagulation pathways.[8][22][23]
-
Sample and Reagent Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube (9 parts blood to 1 part citrate).[22]
-
Prepare platelet-poor plasma (PPP) by centrifuging the sample at 2500 x g for 15 minutes.[22] Perform the assay within 4 hours of collection.[20]
-
Pre-warm the PT reagent (containing tissue factor/thromboplastin and calcium) and the PPP samples to 37°C for at least 10-20 minutes.[20][23]
-
-
Assay Procedure:
-
Pipette 50 µL of the PPP sample into a pre-warmed test tube.
-
Incubate the tube at 37°C for 3 minutes.[20]
-
Rapidly add 100 µL of the pre-warmed PT reagent to the tube and simultaneously start a stopwatch.
-
Keep the tube in the 37°C water bath. Gently tilt the tube back and forth and observe for clot formation.
-
Stop the stopwatch as soon as the first fibrin strands appear, and record the time in seconds.
-
-
Data Analysis:
-
Perform all measurements in duplicate or triplicate and average the results.
-
Compare the clotting time of samples treated with your derivatives to a vehicle control and a reference compound like this compound.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol details the manual method for the aPTT assay, which evaluates the integrity of the intrinsic and common coagulation pathways.[9][19][24]
-
Sample and Reagent Preparation:
-
Prepare platelet-poor plasma (PPP) as described in the PT protocol.
-
Pre-warm the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids), 0.025 M calcium chloride (CaCl2) solution, and the PPP samples to 37°C.[9]
-
-
Assay Procedure:
-
Pipette 50 µL of the PPP sample into a pre-warmed test tube.
-
Add 50 µL of the aPTT reagent to the tube.
-
Incubate this mixture at 37°C for a specified time (typically 3-5 minutes, as per the reagent manufacturer's instructions) to allow for optimal activation of contact factors.[19]
-
Rapidly add 50 µL of the pre-warmed CaCl2 solution to the tube and simultaneously start a stopwatch.
-
Observe for clot formation as described in the PT protocol.
-
Stop the stopwatch at the first sign of a fibrin clot and record the time in seconds.
-
-
Data Analysis:
-
Calculate the average of replicate measurements.
-
A longer aPTT compared to the control indicates inhibition of the intrinsic or common pathways.
-
Visualizations
Caption: this compound inhibits the VKORC1 enzyme, disrupting the Vitamin K cycle.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Synthesis and characterization of novel imino derivatives of this compound: chiral separation, absolute configuration and determination of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. Synthesis, in vivo Anticoagulant Evaluation and Molecular Docking Studies of Bicoumarins Obtained from Furocoumarin Peucedanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum protein binding as a determinant of warfarin body clearance and anticoagulant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. aditum.org [aditum.org]
- 15. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpamc.com [ajpamc.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. atlas-medical.com [atlas-medical.com]
- 20. atlas-medical.com [atlas-medical.com]
- 21. Plasma protein binding of warfarin: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atlas-medical.com [atlas-medical.com]
- 23. access.wiener-lab.com [access.wiener-lab.com]
- 24. linear.es [linear.es]
Validation & Comparative
A Comparative Analysis of Acenocoumarol and Warfarin: Efficacy, Safety, and Clinical Considerations
A comprehensive review of clinical data reveals nuanced differences between the two most prescribed vitamin K antagonists, acenocoumarol and warfarin, in the management of thromboembolic disorders. While both anticoagulants demonstrate comparable overall efficacy, emerging evidence suggests warfarin may offer a more stable therapeutic profile, though prescribing patterns and patient-specific factors significantly influence outcomes.
This guide provides a detailed comparison of this compound and warfarin for researchers, scientists, and drug development professionals. It synthesizes data from numerous clinical studies to objectively evaluate their performance, supported by quantitative data, and outlines the methodologies of key cited experiments.
Mechanism of Action: Vitamin K Antagonism
This compound and warfarin are coumarin derivatives that exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1).[1] This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKORC1, these drugs reduce the synthesis of active forms of clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, thereby impeding the coagulation cascade.
Comparative Efficacy
The primary measure of efficacy for vitamin K antagonists is the Time in Therapeutic Range (TTR), which represents the percentage of time a patient's International Normalized Ratio (INR) is within the desired target range (typically 2.0-3.0).
A nationwide study in patients with mechanical prosthetic heart valves found that the mean TTR was significantly lower in the this compound group compared to the warfarin group (56.1 ± 19.2% vs. 61.6 ± 19.4%).[2][3][4] Another retrospective study on patients with various indications for oral anticoagulation reported a significantly better overall quality of treatment with warfarin, with 72% of controls within the therapeutic range compared to 67% for this compound.[5] Conversely, a study in patients with non-valvular atrial fibrillation (NVAF) found that this compound showed significantly better anticoagulation stability, with a longer period of time during which therapeutic INR values were stable (37.6% vs. 35.7%).[6][7] However, a different study on NVAF patients found no significant difference in poor TTR control between the two drugs (38.9% for this compound vs. 38.4% for warfarin).[8][9]
In terms of preventing thromboembolic events, one study found that after drug initiation, 12 patients in the this compound group experienced a stroke, while 24 patients in the warfarin group had a stroke. A study on patients with lower limb deep vein thrombosis reported that complete recanalization of the thrombotic vein was observed in 91.9% of patients who were optimally treated, with the INR values being more stable in the warfarin group.[10][11]
| Efficacy Outcome | This compound | Warfarin | Study Population | Citation |
| Mean TTR (%) | 56.1 ± 19.2 | 61.6 ± 19.4 | Mechanical prosthetic heart valves | [2][3][4] |
| % of Controls in Therapeutic Range | 67 | 72 | Various indications for OAT | [5] |
| % Time with Stable Therapeutic INR | 37.6 | 35.7 | Non-valvular atrial fibrillation | [6][7] |
| Poor TTR Control (%) | 38.9 | 38.4 | Non-valvular atrial fibrillation | [8][9] |
| Stroke Incidence (No. of patients) | 12 | 24 | Atrial fibrillation | |
| % of INR Values in Therapeutic Range | 71.2 | 75.4 | Lower limb deep vein thrombosis | [10] |
Comparative Safety
The primary safety concern with oral anticoagulants is the risk of bleeding. A retrospective study found that patients treated with this compound had a higher risk of presenting with an INR ≥ 6 compared to those on warfarin.[12] In contrast, a real-world study observed that warfarin carried a higher risk of both gastrointestinal bleeding (RR: 1.64) and intracranial bleeding (RR: 1.61) compared to this compound.[13] Another study reported a total of 174 adverse drug reactions in the this compound group versus 289 in the warfarin group, with bleeding being the most common adverse event (55 patients on this compound vs. 72 on warfarin). A study on patients with lower limb deep vein thrombosis reported 3 minor bleedings and 1 major bleeding in the this compound group, and 4 minor bleedings and 1 major bleeding in the warfarin group.[10][11]
| Safety Outcome | This compound | Warfarin | Study Population | Citation |
| Risk of INR ≥ 6 (visits/patient/year) | 0.3 | 0.07 | Atrial fibrillation | [12] |
| Gastrointestinal Bleeding (Relative Risk) | 1.00 (Reference) | 1.64 | Atrial fibrillation | [13] |
| Intracranial Bleeding (Relative Risk) | 1.00 (Reference) | 1.61 | Atrial fibrillation | [13] |
| Total Adverse Drug Reactions | 174 | 289 | Atrial fibrillation | |
| Bleeding Events (No. of patients) | 55 | 72 | Atrial fibrillation | |
| Minor Bleeding Events | 3 | 4 | Lower limb deep vein thrombosis | [10][11] |
| Major Bleeding Events | 1 | 1 | Lower limb deep vein thrombosis | [10][11] |
Pharmacokinetic and Pharmacodynamic Differences
Key differences in the pharmacokinetic profiles of this compound and warfarin contribute to their varying clinical effects. This compound has a shorter half-life (around 8-11 hours) compared to warfarin (around 36-42 hours).[8] This shorter half-life may lead to a more rapid onset of action but can also contribute to greater INR variability.[2][14]
Both drugs are metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP2C9.[1][15] However, the relative importance of CYP2C9 for the clearance of each drug differs, with it being more crucial for warfarin metabolism.[8][15] This can have implications for drug interactions and the impact of genetic polymorphisms in CYP2C9 on dosing requirements.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the general methodologies employed in these comparative studies can be summarized as follows:
Most of the cited research consists of retrospective or observational studies.[5][11][13] These studies typically involve identifying a cohort of patients who have been treated with either this compound or warfarin for a specific indication. Data is then collected from patient records to compare outcomes of interest. Some studies employ statistical methods like propensity score matching to create comparable groups and reduce the risk of confounding variables.[13] Prospective, randomized controlled trials would provide a higher level of evidence but are less common in the direct comparison of these two established drugs.
Conclusion
The choice between this compound and warfarin for oral anticoagulation is complex and should be individualized based on patient characteristics, comorbidities, and local prescribing practices. While some studies suggest warfarin may offer greater INR stability and a better overall quality of anticoagulation control, others indicate that this compound may be associated with a lower risk of certain bleeding events and a better stability of therapeutic INR in specific patient populations. The shorter half-life of this compound may be advantageous in situations where a rapid reversal of anticoagulation is required. However, it may also contribute to more frequent INR fluctuations. Ultimately, careful monitoring and patient education are paramount to ensuring the safe and effective use of either agent. Further prospective, head-to-head clinical trials are warranted to definitively establish the superior efficacy and safety profile of one agent over the other in various clinical settings.
References
- 1. Pharmacogenetic differences between warfarin, this compound and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Anticoagulation Quality between this compound and Warfarin in Patients with Mechanical Prosthetic Heart Valves: Insights from the Nationwide PLECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on the quality of oral anticoagulant therapy (warfarin versus this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Better stability of this compound compared to warfarin treatment in one-year observational, clinical study in patients with nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticoagulation Control with this compound or Warfarin in Non-Valvular Atrial Fibrillation in Primary Care (Fantas-TIC Study) [mdpi.com]
- 9. Anticoagulation Control with this compound or Warfarin in Non-Valvular Atrial Fibrillation in Primary Care (Fantas-TIC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The efficacy and safety of this compound and warfarin therapy in patients with lower limb deep vein thrombosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Comparison of quality and hemorragic risk of oral anticoagulant therapy using this compound versus warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative clinical outcomes of this compound versus direct oral anticoagulants (DOACs) and warfarin in patients with atrial fibrillation: real-world-evidence (SIESTA-A study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acenocoumarol and Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison between the vitamin K antagonist (VKA) acenocoumarol and the class of novel oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs), including dabigatran, rivaroxaban, apixaban, and edoxaban. The information is compiled from real-world observational studies and clinical pharmacokinetic and pharmacodynamic data to support research and development in the field of anticoagulation.
Executive Summary
Novel oral anticoagulants have emerged as a prominent alternative to traditional vitamin K antagonists like this compound for stroke prevention in non-valvular atrial fibrillation (NVAF) and treatment of venous thromboembolism (VTE). While large-scale randomized controlled trials directly comparing NOACs to this compound are less common than those using warfarin as a comparator, a growing body of real-world evidence provides valuable insights.
Generally, NOACs offer a more predictable pharmacokinetic and pharmacodynamic profile, obviating the need for routine coagulation monitoring. In terms of safety, NOACs consistently demonstrate a significantly lower risk of intracranial hemorrhage compared to this compound.[1][2] Efficacy in preventing thromboembolic events appears largely comparable, although some studies show slight variations among the different agents.[1][3] This guide delves into the quantitative data, experimental methodologies, and mechanistic differences to provide a comprehensive comparative overview.
Mechanism of Action
The fundamental difference between this compound and NOACs lies in their targets within the coagulation cascade. This compound exerts a broad inhibitory effect on the synthesis of multiple vitamin K-dependent clotting factors, whereas NOACs are direct inhibitors of specific single factors.
This compound: As a vitamin K antagonist, this compound inhibits the enzyme vitamin K epoxide reductase (VKOR). This action prevents the gamma-carboxylation and subsequent activation of clotting factors II (Prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[4] Its effect is indirect and requires depletion of existing functional clotting factors, leading to a delayed onset of action.[5]
Novel Oral Anticoagulants (NOACs): NOACs act directly on key enzymes in the coagulation cascade.[6]
-
Direct Thrombin (Factor IIa) Inhibitors: Dabigatran is a direct, reversible inhibitor of thrombin, the final enzyme in the cascade that converts fibrinogen to fibrin.[7]
-
Direct Factor Xa Inhibitors: Rivaroxaban, apixaban, and edoxaban selectively and reversibly inhibit Factor Xa, which is responsible for converting prothrombin to thrombin.[6]
This difference in mechanism is visualized in the signaling pathway diagram below.
Comparative Efficacy Data
The following tables summarize the efficacy outcomes from key real-world observational studies comparing NOACs with this compound, primarily in patients with non-valvular atrial fibrillation. The data is presented as Risk Ratios (RR) or Hazard Ratios (HR) with 95% Confidence Intervals (CI).
Table 1: Comparison of Ischemic Events (Stroke, Systemic Embolism, TIA)
| Comparison | Study | Metric (95% CI) | Outcome |
| Dabigatran vs. This compound | SIESTA-A[1] | RR: 1.17 (1.02–1.33) | Higher risk of ischemic events with Dabigatran |
| Tieleman et al. (2016)[3] | HR: 0.72 (0.20–2.63) | Non-significant trend towards lower risk with Dabigatran | |
| Rivaroxaban vs. This compound | SIESTA-A[1] | RR: 1.15 (1.05–1.26) | Higher risk of ischemic events with Rivaroxaban |
| Apixaban vs. This compound | SIESTA-A[1] | RR: 0.96 (0.87–1.07) | No significant difference in ischemic events |
| Edoxaban vs. This compound | SIESTA-A[1] | RR: 1.10 (0.79–1.51) | No significant difference in ischemic events |
Table 2: Comparison of All-Cause Mortality
| Comparison | Study | Metric (95% CI) | Outcome |
| Dabigatran vs. This compound | SIESTA-A[1] | RR: 0.77 (0.72–0.82) | Lower mortality risk with Dabigatran |
| Rivaroxaban vs. This compound | SIESTA-A[1] | RR: 0.79 (0.76–0.83) | Lower mortality risk with Rivaroxaban |
| Apixaban vs. This compound | SIESTA-A[1] | RR: 0.85 (0.81–0.89) | Lower mortality risk with Apixaban |
Comparative Safety Data
Safety, particularly the risk of bleeding, is a critical differentiator between this compound and NOACs.
Table 3: Comparison of Bleeding Events
| Comparison | Bleeding Type | Study | Metric (95% CI) | Outcome |
| Dabigatran vs. This compound | Major Bleeding | Tieleman et al. (2016)[3] | HR: 0.45 (0.22–0.93) | Lower risk with Dabigatran |
| Intracranial Bleeding | SIESTA-A[1] | Lower Risk (Value not specified) | Lower risk with Dabigatran | |
| GI Bleeding | SIESTA-A[1] | RR: 1.36 (1.09–1.70) | Higher risk with Dabigatran | |
| Rivaroxaban vs. This compound | Intracranial Bleeding | SIESTA-A[1] | Lower Risk (Value not specified) | Lower risk with Rivaroxaban |
| GI Bleeding | SIESTA-A[1] | RR: 0.84 (0.72–0.98) | Lower risk with Rivaroxaban | |
| Apixaban vs. This compound | Intracranial Bleeding | SIESTA-A[1] | Lower Risk (Value not specified) | Lower risk with Apixaban |
| Edoxaban vs. This compound | Intracranial Bleeding | SIESTA-A[1] | Lower Risk (Value not specified) | Lower risk with Edoxaban |
Note: The SIESTA-A study concluded that all four DOACs showed a lower risk of intracranial bleeding compared to this compound.[1]
Pharmacokinetic and Pharmacodynamic (PK/PD) Profile
The PK/PD properties of NOACs are markedly different from those of this compound, leading to significant differences in clinical use.
Table 4: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| Bioavailability | ~60%[8] | ~3-7% | 80–100% (10mg); with food (15/20mg)[9] | ~50%[10] | ~62%[11] |
| Time to Peak (Tmax) | 1–3 hours[8] | ~2 hours[2] | 2–4 hours[9] | 3–4 hours[10] | 1–2 hours[11] |
| Half-life (t½) | 8–11 hours[8] | 12–17 hours[2] | 5–9 hours (young); 11–13 hours (elderly)[9] | ~12 hours[10] | 10–14 hours[11] |
| Metabolism | CYP2C9[8][12] | Conjugation; not CYP450 dependent[13] | CYP3A4/5, CYP2J2[9] | Primarily CYP3A4/5[10] | Minimal via hydrolysis, conjugation, CYP3A4[11] |
| Renal Excretion | ~60% (as metabolites)[8] | ~80% (unchanged)[2] | ~33% (active drug) | ~27%[10] | ~50%[7] |
| Routine Monitoring | Required (INR) | Not required | Not required | Not required | Not required |
Experimental Protocols
The data presented in this guide are primarily derived from large-scale, retrospective, real-world cohort studies. The methodologies of these studies are crucial for interpreting the results.
The SIESTA-A Study Protocol
-
Study Design: A retrospective, population-based cohort study using real-world data from the Andalusian Population Health Database in Spain.[14][15]
-
Study Period: January 2012 to December 2020.[15]
-
Population: New users of oral anticoagulants (this compound, warfarin, dabigatran, rivaroxaban, apixaban, edoxaban) with a diagnosis of atrial fibrillation.[14][15] Patients were required to be over 40 and not have taken OACs in the 12 months prior to inclusion.[15][16]
-
Exclusion Criteria: Patients with severe mitral stenosis or valvular heart disease were excluded.[15][16]
-
Outcomes:
-
Statistical Analysis: The study employed crude incidence analysis, survival models (Kaplan-Meier), and Cox regression analysis adjusted for potential confounders.[15] A key component was the use of propensity score matching to create comparable cohorts and minimize selection bias, emulating a quasi-experimental study.[14][15]
Tieleman et al. (2016) Observational Study Protocol
-
Study Design: A single-center, observational, propensity score-matched cohort study.[17][18]
-
Study Period: 2010 to 2013.[17]
-
Population: All consecutive patients with atrial fibrillation who started anticoagulation with either dabigatran or this compound in an outpatient clinic.[17]
-
Outcomes:
-
Statistical Analysis: Data were collected from electronic patient charts.[17] To address the non-randomized design, propensity score matching was used to create balanced groups (383 patients in each).[17][18] Hazard ratios were calculated and adjusted for CHA2DS2-VASc and HAS-BLED scores.[3][18]
The workflow for such a study is depicted below.
Conclusion
The transition from this compound to NOACs for oral anticoagulation is supported by evidence demonstrating a superior safety profile, particularly a reduced risk of intracranial hemorrhage.[1] The convenience of a fixed-dose regimen without the need for routine monitoring is a significant advantage for the newer agents. While efficacy in preventing thromboembolic events is generally comparable, real-world data suggests some variability among the different NOACs when compared to this compound.[1] The choice of anticoagulant should be guided by a comprehensive assessment of the patient's clinical profile, including bleeding risk, renal function, and potential drug-drug interactions, supported by the quantitative data and mechanistic understanding presented in this guide.
References
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics and pharmacodynamics of the direct oral thrombin inhibitor dabigatran in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Dabigatran: review of pharmacology and management of bleeding complications of this novel oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness and safety of oral anticoagulant therapy in a real-world cohort with atrial fibrillation: The SIESTA-A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative clinical outcomes of this compound versus direct oral anticoagulants (DOACs) and warfarin in patients with atrial fibrillation: real-world-evidence (SIESTA-A study) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness and safety of oral anticoagulant therapy in a real-world cohort with atrial fibrillation: The SIESTA-A study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effectiveness and safety of dabigatran versus this compound in 'real-world' patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Comparative Analysis of Pharmacogenetic Algorithms for Acenocoumarol Dosing
An Objective Evaluation of Performance Against Standard Dosing and Clinical Algorithms for Researchers and Drug Development Professionals
The optimal dosing of acenocoumarol, a vitamin K antagonist, is notoriously challenging due to significant inter-individual variability. This variability often leads to difficulties in achieving and maintaining the target International Normalised Ratio (INR), increasing the risks of thromboembolic or hemorrhagic events. Pharmacogenetic (PGx) algorithms, which incorporate genetic information, have emerged as a promising tool to personalize this compound dosing and improve patient outcomes. This guide provides a comparative analysis of the performance of pharmacogenetic algorithms against traditional dosing strategies, supported by experimental data from multiple studies.
Performance Comparison of Dosing Strategies
The effectiveness of this compound dosing strategies can be evaluated using several key performance metrics. The following tables summarize the quantitative data from various studies, comparing pharmacogenetic algorithms to standard care and clinical algorithms.
Table 1: Efficacy of Dosing Strategies in Achieving Therapeutic INR
| Dosing Strategy | Study Population | Key Performance Metric | Result | p-value | Reference |
| Pharmacogenetic Algorithm | 144 patients with Venous Thromboembolism (VTE) | % of patients with INR in therapeutic range at day 7 | 47.2% | 0.0023 | [1][2][3][4][5] |
| Standard Care (Control) | 144 patients with VTE | % of patients with INR in therapeutic range at day 7 | 21.9% | 0.0023 | [1][2][3][4][5] |
| Pharmacogenetic Algorithm | 117 patients (derivation cohort) | % of patients with correctly predicted stable dose | 59.8% | <0.001 | [6] |
| Clinical Algorithm | 117 patients (derivation cohort) | % of patients with correctly predicted stable dose | 37.6% | <0.001 | [6] |
| Clinical Algorithm | 80 patients | Time in Therapeutic Range (TTR) during weeks 2-12 | 74.3% | <0.05 | [7] |
| Standard Care | 272 patients | Time in Therapeutic Range (TTR) during weeks 2-12 | 68.0% | <0.05 | [7] |
Table 2: Time to Stable Anticoagulation
| Dosing Strategy | Study Population | Metric | Median Time (days) | p-value | Reference |
| Pharmacogenetic Algorithm | 74 patients with VTE | Time to first day of stable INR | 17 | 0.7929 | [1] |
| Standard Care (Control) | 70 patients with VTE | Time to first day of stable INR | 15 | 0.7929 | [1] |
Table 3: Explained Variability in this compound Dose
| Algorithm Type | Genetic and Clinical Variables Included | Explained Dose Variability (R²) | Reference |
| Pharmacogenetic | VKORC1, CYP2C9, CYP4F2, APOE, age, body mass index, concomitant drugs | 60.6% | [6] |
| Clinical | Age, body mass index, concomitant drugs | 22% | [6] |
| Pharmacogenetic | VKORC1, CYP2C9, age, weight, height, sex, amiodarone use | 52.6% | [8] |
| Clinical | Age, weight, height, sex, amiodarone use | 23.7% | [8] |
| Pharmacogenetic | VKORC1, CYP2C92, CYP2C93, age, sex, BMI, initial INR | 49.99% | [9][10] |
| Pharmacogenetic | VKORC1, CYP4F2, CYP2C92, CYP2C93, GGCX, age, sex, height, weight, BSA, smoking status, indication | 41.4% | [11][12] |
Experimental Protocols
The studies cited in this guide employed rigorous methodologies to compare the different dosing strategies. The following sections detail the key experimental protocols.
Patient Recruitment and Study Design
A multicenter, randomized clinical trial was conducted including 144 patients with a diagnosis of VTE who were candidates for anticoagulant treatment with this compound.[2][3][5] Patients were randomly assigned to either a pharmacogenetic-guided dosing group or a standard-of-care (control) group.[1][2][3][5] The follow-up period for patients was 12 weeks.[2][3][5] In another study, a derivation cohort of 117 patients and a testing cohort of 30 patients on stable this compound doses were recruited to develop and validate a dosing algorithm.[6]
Dosing Interventions
-
Pharmacogenetic (PGx) Group: On day 3 or 4 of treatment, the this compound dose was calculated using a pharmacogenetic algorithm. This algorithm included demographic variables (age, sex, weight, height), clinical variables (use of amiodarone or inducer drugs), and pharmacogenetic data (polymorphisms of CYP2C9, VKORC1, APOE, and CYP4F2).[1][3]
-
Control Group (Standard Care): The dose adjustment was performed according to the routine clinical practice of the participating hospitals, which typically involves a standard initiation dose followed by adjustments based on INR monitoring.[1]
-
Clinical Algorithm Group: In some studies, a clinical algorithm was used as a comparator. This algorithm included clinical patient characteristics to guide dosing, without the inclusion of genetic information.[6][7]
Genotyping
On the day of recruitment, a blood sample was obtained from patients in the pharmacogenetic group for genotyping.[2][3][5] The specific single nucleotide polymorphisms (SNPs) analyzed included CYP2C92 (rs1799853), CYP2C93 (rs1057910), VKORC1 (rs9923231), CYP4F2 (rs2108622), and APOE (rs429358 and rs7412).[1][3][5]
INR Monitoring and Data Analysis
The primary endpoint in several studies was the percentage of patients with an INR within the therapeutic range (typically 2.0-3.0) at a specific time point, such as day 7.[1][2][3][5] Other important metrics included the time to achieve a stable INR and the percentage of time spent within the therapeutic range (TTR).[1][7] Statistical analyses, such as chi-squared tests and t-tests, were used to compare the outcomes between the different dosing groups.
Visualizing the Dosing Workflow
The following diagrams illustrate the logical flow of the different this compound dosing strategies.
Caption: Workflow for a standard this compound dosing strategy.
Caption: Workflow for a pharmacogenetic this compound dosing strategy.
This compound Metabolism and Genetic Influence
The metabolism of this compound and its anticoagulant effect are influenced by several genes, primarily CYP2C9 and VKORC1.
Caption: Simplified pathway of this compound metabolism and action.
References
- 1. This compound Pharmacogenetic Dosing Algorithm versus Usual Care in Patients with Venous Thromboembolism: A Randomised Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pharmacogenetic Dosing Algorithm versus Usual Care in Patients with Venous Thromboembolism: A Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An this compound Dosing Algorithm Using Clinical and Pharmacogenetic Data in Spanish Patients with Thromboembolic Disease | PLOS One [journals.plos.org]
- 7. Comparison of dosing algorithms for this compound and phenprocoumon using clinical factors with the standard care in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | A Pharmacogenetically Guided this compound Dosing Algorithm for Chilean Patients: A Discovery Cohort Study [frontiersin.org]
- 10. A Pharmacogenetically Guided this compound Dosing Algorithm for Chilean Patients: A Discovery Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Therapeutic Dosing of this compound: Proposal of a Population Specific Pharmacogenetic Dosing Algorithm and Its Validation in North Indians | Semantic Scholar [semanticscholar.org]
- 12. Therapeutic Dosing of this compound: Proposal of a Population Specific Pharmacogenetic Dosing Algorithm and Its Validation in North Indians - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the stability of acenocoumarol and warfarin anticoagulation
A detailed guide for researchers and drug development professionals on the relative stability of two common vitamin K antagonists, with supporting experimental data and methodologies.
The selection of an oral anticoagulant is a critical decision in the long-term management of patients at risk of thromboembolic events. Among the established vitamin K antagonists (VKAs), warfarin and acenocoumarol are widely prescribed. While both drugs share a common mechanism of action, their pharmacokinetic and pharmacodynamic profiles exhibit notable differences that can influence the stability of anticoagulation and, consequently, patient outcomes. This guide provides a comprehensive comparison of the stability of this compound and warfarin, presenting key experimental data, outlining methodologies for stability assessment, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Anticoagulation Stability
The stability of anticoagulation is a key determinant of the efficacy and safety of VKA therapy. It is most commonly assessed by the Time in Therapeutic Range (TTR), which represents the percentage of time a patient's International Normalized Ratio (INR) is within the desired target range. Higher TTR values are associated with a lower risk of both thrombosis and bleeding.
| Metric | This compound | Warfarin | Key Findings & Citations |
| Time in Therapeutic Range (TTR) | Mean TTR: 56.54% ± 19.67 | Mean TTR: 50.69% ± 23.57 | One study found a statistically significant higher mean TTR for this compound[1]. Another study reported a lower mean TTR for this compound (56.1 ± 19.2%) compared to warfarin (61.6 ± 19.4%) in patients with mechanical heart valves[2]. A third study in patients with nonvalvular atrial fibrillation found this compound to have significantly better anticoagulation stability, with therapeutic INR values covering a longer treatment time (37.6% vs. 35.7%)[3][4]. |
| INR Variability | Associated with a higher risk of INR values ≥ 6. | Associated with more stable INR values in some studies. | One study reported that patients treated with this compound have a higher risk of presenting with an INR ≥ 6[5]. Conversely, another study showed that switching from this compound to warfarin improved anticoagulation control in patients with unstable INR[6][7]. |
| Adverse Drug Reactions (ADRs) | 174 ADRs in a cohort of 109 patients. | 289 ADRs in a cohort of 109 patients. | A comparative study observed a lower total number of ADRs in patients treated with this compound[1]. |
| Bleeding Events | 55 out of 109 patients experienced bleeding. | 72 out of 109 patients experienced bleeding. | The incidence of bleeding, the most common ADR, was found to be lower in the this compound group (p=0.001)[1]. |
| Stroke Incidence | 12 out of 109 patients experienced a stroke. | 24 out of 109 patients experienced a stroke. | The incidence of stroke was significantly lower in the this compound-treated group (p < 0.05)[1]. |
| Pharmacokinetic Properties | Shorter half-life (around 8-11 hours). | Longer half-life (around 36-42 hours). | This compound has a more rapid onset of action and its effect is reversed more quickly upon discontinuation[2][8]. |
Experimental Protocols
The assessment of anticoagulant stability relies on standardized clinical and laboratory monitoring. Below are the methodologies for key experiments cited in the comparative analysis.
Determination of Time in Therapeutic Range (TTR)
-
Objective: To quantify the percentage of time a patient's INR is within the target therapeutic range (typically 2.0-3.0 for most indications).
-
Protocol:
-
Patient Population: Patients with a clinical indication for long-term oral anticoagulation (e.g., nonvalvular atrial fibrillation, mechanical heart valves) are enrolled.
-
Data Collection: Routinely measured INR values are collected for each patient over a defined period (e.g., one year).
-
Calculation Method (Fraction of INRs in Range):
-
The total number of INR measurements for each patient is determined.
-
The number of INR measurements that fall within the therapeutic range is counted.
-
TTR is calculated as: (Number of INRs in range / Total number of INRs) x 100%.
-
-
Statistical Analysis: Mean TTR and standard deviation are calculated for each anticoagulant group. Statistical tests (e.g., t-test) are used to compare the mean TTR between the this compound and warfarin groups.
-
Assessment of Adverse Drug Reactions (ADRs) and Bleeding Events
-
Objective: To systematically record and compare the incidence and type of ADRs, with a focus on bleeding events, between the two anticoagulant groups.
-
Protocol:
-
Patient Monitoring: Patients are monitored for the duration of the study for any adverse events.
-
ADR Documentation: All reported or observed adverse events are documented, including the date of onset, description of the event, severity, and suspected relationship to the study drug.
-
Bleeding Classification: Bleeding events are classified according to standardized criteria (e.g., ISTH criteria for major and minor bleeding).
-
Data Analysis: The total number of ADRs and the number of patients experiencing at least one ADR are calculated for each group. The incidence of specific ADRs, particularly bleeding, is compared between the two groups using appropriate statistical tests (e.g., chi-square test).
-
Evaluation of Stroke Incidence
-
Objective: To compare the rate of ischemic stroke between patients treated with this compound and warfarin.
-
Protocol:
-
Patient Follow-up: Patients are followed over the study period for the occurrence of any new neurological events.
-
Stroke Diagnosis: All suspected stroke events are confirmed by a neurologist and appropriate neuroimaging (e.g., CT or MRI scan).
-
Data Collection: The number of confirmed ischemic strokes is recorded for each treatment group.
-
Statistical Analysis: The incidence of stroke in the this compound group is compared to the warfarin group using statistical methods appropriate for event-rate data (e.g., Poisson regression or chi-square test).
-
Mandatory Visualizations
Signaling Pathways and Metabolism
The anticoagulant effect of both this compound and warfarin is mediated through the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the activation of clotting factors. The metabolism of these drugs, primarily by the cytochrome P450 enzyme CYP2C9, significantly influences their plasma concentrations and, consequently, their anticoagulant effect.[9][10]
Caption: Mechanism of action and metabolism of this compound and warfarin.
Experimental Workflow for Comparative Stability Analysis
The following diagram outlines the typical workflow for a clinical study comparing the stability of this compound and warfarin.
Caption: Workflow for a comparative clinical study of anticoagulant stability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Better stability of this compound compared to warfarin treatment in one-year observational, clinical study in patients with nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Comparison of quality and hemorragic risk of oral anticoagulant therapy using this compound versus warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Switching from this compound to warfarin in patients with unstable anticoagulation and its effect on anticoagulation control. | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacogenetic differences between warfarin, this compound and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. A comparative study on the quality of oral anticoagulant therapy (warfarin versus this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for acenocoumarol quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three widely used analytical methods for the quantification of acenocoumarol, a potent oral anticoagulant. The objective is to offer a comprehensive overview of UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data to aid in method selection and validation for research and quality control purposes.
Introduction to this compound Analysis
This compound is a vitamin K antagonist prescribed for the prevention and treatment of thromboembolic disorders.[1] Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for ensuring its therapeutic efficacy and safety. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations.[2] This guide focuses on a cross-validation of the most common methods: UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS.
Comparison of Analytical Method Performance
The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ), and robustness. The following tables summarize the quantitative data extracted from various validation studies.
Table 1: Performance Characteristics of UV-Vis Spectrophotometric Methods
| Parameter | Method 1: UV Spectrophotometry | Method 2: UV Spectrophotometry with DNPH |
| Linearity Range | 3 - 18 µg/mL[3] | 50 - 250 µg/mL[4] |
| Regression Equation | y = 0.064x + 0.013[3] | Not Reported |
| Correlation Coefficient (r²) | 0.996[3] | Not Reported |
| Accuracy (% Recovery) | 99.66%[3] | Not Reported |
| Precision (% RSD) | Intra-day: 0.29%, Inter-day: 0.82%[3] | Not Reported |
| Limit of Detection (LOD) | 0.64 µg/mL[3] | Not Reported |
| Limit of Quantitation (LOQ) | 1.94 µg/mL[3] | Not Reported |
| Wavelength (λmax) | 283 nm[3] | 486 nm[4] |
Table 2: Performance Characteristics of HPLC-UV Methods
| Parameter | Method 1: Stability-Indicating RP-HPLC | Method 2: Stereospecific NP-HPLC |
| Linearity Range | 25 - 150 µg/mL[1] | 15 - 2000 µg/L[5] |
| Regression Equation | y = 45359x + 8959[1] | Not Reported |
| Correlation Coefficient (r²) | 0.997[1] | Not Reported |
| Accuracy (% Recovery) | Not Reported | >84%[5] |
| Precision (% RSD) | Intra-day: 0.02%, Inter-day: 0.01%[6] | Within-day: <4.7%, Between-day: <7.8%[5] |
| Limit of Detection (LOD) | Determined based on standard deviation of response[1] | 5 µg/L[5] |
| Limit of Quantitation (LOQ) | Determined based on standard deviation of response[1] | Not Reported |
| Detection Wavelength | 283 nm[1] | 310 nm[5] |
Table 3: Performance Characteristics of LC-MS/MS Method
| Parameter | Stereoselective LC-MS/MS |
| Linearity Range | R-acenocoumarol: 0.40 - 40.00 ng/mL, S-acenocoumarol: 0.20 - 20.00 ng/mL[7] |
| Correlation Coefficient (r²) | >0.98[7] |
| Accuracy (% Back-calculated) | R-acenocoumarol: 98.33 - 101.83%, S-acenocoumarol: 96.67 - 102.82%[7] |
| Precision (CV%) | R-acenocoumarol: 1.23 - 5.00%, S-acenocoumarol: 1.33 - 7.07%[7] |
| Limit of Detection (LOD) | R-acenocoumarol: 0.4 ng/mL, S-acenocoumarol: 0.2 ng/mL[7] |
| Lower Limit of Quantitation (LLOQ) | R-acenocoumarol: 0.4 ng/mL, S-acenocoumarol: 0.2 ng/mL[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.
UV-Vis Spectrophotometric Method
This method is suitable for the quantification of this compound in bulk and tablet dosage forms.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.
-
Reagents: 0.1 N Sodium Hydroxide (NaOH).
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of 0.1 N NaOH to obtain a concentration of 1000 µg/mL.[8]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1-21 µg/mL in 0.1 N NaOH.[8]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Take a quantity of powder equivalent to 10 mg of this compound and dissolve it in 70 mL of 0.1 N NaOH with sonication for 10 minutes. Make up the volume to 100 mL with 0.1 N NaOH and filter. Dilute 1.0 mL of the filtrate to 10 mL with the same solvent.[8]
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax of 291 nm against a 0.1 N NaOH blank.[8]
Stability-Indicating HPLC-UV Method
This method is designed for the estimation of this compound in the presence of its degradation products.[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Thermo BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of Acetonitrile and 0.01M Ammonium Acetate buffer (pH 6, adjusted with 0.1 N NaOH) in an 80:20 v/v ratio.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 283 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in ethanol.[1]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to obtain concentrations in the range of 25-150 µg/mL.[1]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Dissolve a quantity of powder equivalent to 50 mg of this compound in 100 mL of ethanol with sonication. Further dilute to a working concentration of 100 µg/mL.[1]
Stereoselective LC-MS/MS Method
This highly sensitive and selective method is used for the determination of R- and S-acenocoumarol enantiomers in human plasma.[7]
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer (e.g., Waters Micromass® Quattro Premier) with an electrospray ionization (ESI) source in negative ion mode.[7]
-
Column: Chiral column for enantiomeric separation.[7]
-
Sample Preparation (Solid Phase Extraction):
-
To a plasma sample, add an internal standard.
-
Add 200 µL of 2% formic acid and vortex.[7]
-
Centrifuge the samples.[7]
-
Apply the samples to a conditioned solid-phase extraction cartridge.[7]
-
Wash the cartridge with 1 mL of 0.1% HCl.[7]
-
Elute the analytes with 1 mL of methanol.[7]
-
Evaporate the eluate to dryness under nitrogen.[7]
-
Reconstitute the residue in 300 µL of the mobile phase.[7]
-
-
Injection Volume: 25 µL.[7]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[7]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for routine quality control of bulk drugs and pharmaceutical formulations where high sensitivity is not a primary concern.[4]
-
HPLC-UV offers a significant improvement in selectivity and is capable of separating this compound from its degradation products, making it a robust stability-indicating method.[1] It provides a good balance between performance and cost for a wide range of applications.
-
LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug and its enantiomers need to be quantified in complex biological matrices.[7][9]
This guide provides a foundational comparison to assist researchers in selecting the most appropriate analytical method for their specific needs in the quantification of this compound. Further method development and validation should always be performed under the specific laboratory conditions to ensure reliable and accurate results.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric quantification of this compound using DNPH. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 8. pharmasm.com [pharmasm.com]
- 9. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and this compound by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the pharmacokinetics of acenocoumarol and phenprocoumon
A detailed guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of two key oral anticoagulants.
This guide provides a comprehensive comparison of the pharmacokinetic properties of acenocoumarol and phenprocoumon, two widely used coumarin-based anticoagulants. Both drugs function as vitamin K antagonists, crucial for the management and prevention of thromboembolic disorders.[1] However, their distinct pharmacokinetic profiles, particularly their half-lives, significantly influence their clinical application, dosing regimens, and management strategies. This document summarizes key quantitative data, outlines typical experimental protocols for their study, and visualizes their common mechanism of action and the workflow for pharmacokinetic analysis.
Comparative Pharmacokinetic Parameters
The pharmacokinetic characteristics of this compound and phenprocoumon reveal significant differences in their absorption, distribution, metabolism, and particularly, their elimination half-lives. These differences are summarized in the table below.
| Pharmacokinetic Parameter | This compound | Phenprocoumon | Reference(s) |
| Bioavailability | ~60% | ~100% | [2][3][4] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 3 hours | ~2.25 hours | [2][4][5] |
| Plasma Protein Binding | ~98-99% (mainly to albumin) | ~99% (mainly to albumin) | [2][3][6][7] |
| Elimination Half-life (t½) | 8 - 11 hours | 150 - 160 hours (6-7 days) | [2][3][8][9] |
| Metabolism | Primarily by CYP2C9; also CYP1A2 and CYP2C19.[4][10][11] | CYP2C9 and CYP3A4.[3][12] | [3][4][10][11][12] |
| Excretion | 60% in urine, 29% in feces.[2][4][6] | Predominantly via the kidneys in urine.[3] | [2][3][4][6] |
| Volume of Distribution (Vd) | 0.16 - 0.34 L/kg | ~0.2 L/kg (calculated from 14.4L in a 72kg individual) | [4][5][6] |
Mechanism of Action: Vitamin K Antagonism
Both this compound and phenprocoumon exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[10][12] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[3][13] By inhibiting VKORC1, these drugs lead to the production of inactive clotting factors, thereby impeding the coagulation cascade.[3]
Caption: Mechanism of action of coumarin anticoagulants.
Experimental Protocols for Pharmacokinetic Studies
The pharmacokinetic parameters presented in this guide are typically determined through clinical studies involving healthy volunteers or patient populations. A general workflow for such a study is outlined below.
1. Study Design: A common approach is a single-dose, crossover study where participants receive a standardized dose of the drug.[14] Blood samples are collected at predefined intervals over a period sufficient to characterize the absorption, distribution, and elimination phases. For a short-acting drug like this compound, this might be 48-72 hours, whereas for the long-acting phenprocoumon, it could extend for several weeks.[15]
2. Drug Administration and Sample Collection: The drug is administered orally, and venous blood samples are drawn into tubes containing an anticoagulant (e.g., EDTA). The timing of sample collection is critical and is more frequent during the initial hours to capture the absorption phase and peak concentration, and then spaced out to monitor the elimination phase. Urine and feces may also be collected to determine excretion pathways.[15]
3. Bioanalytical Method: Plasma is separated from the blood samples by centrifugation. The concentration of the parent drug (and any relevant metabolites) in the plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) coupled with a suitable detector.[14]
4. Pharmacokinetic Analysis: The plasma concentration-time data are then analyzed using non-compartmental or compartmental modeling software. This analysis yields key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Caption: General workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of this compound and phenprocoumon present a classic example of how structurally similar drugs can have markedly different dispositions in the body. This compound's short half-life allows for more rapid achievement of a therapeutic effect and quicker reversal upon discontinuation.[6] Conversely, phenprocoumon's very long half-life results in a more stable anticoagulant effect, potentially requiring less frequent monitoring once a steady state is achieved, but also a much longer time to reach that steady state and for its effects to dissipate after cessation.[3][16] These differences are critical considerations in the selection and management of oral anticoagulant therapy for individual patients. Further research into the pharmacogenomic factors influencing their metabolism continues to refine personalized dosing strategies for these vital medications.[10][12][17]
References
- 1. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenprocoumon - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. Pharmacokinetics of phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. The binding of phenprocoumon to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. [Switching from this compound to phenprocoumon: step in personalised anticoagulation?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 12. ClinPGx [clinpgx.org]
- 13. Phenprocoumon : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 14. Pharmacokinetic analysis of a new this compound tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic fate of phenprocoumon in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 17. Pharmacogenetic differences between warfarin, this compound and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Acenocoumarol's Clinical Response: A Comparative Guide to In Vitro Predictive Models
For researchers, scientists, and drug development professionals, accurately predicting a patient's response to the anticoagulant acenocoumarol is paramount for both efficacy and safety. This guide provides a comparative analysis of commonly employed in vitro models used to forecast the clinical response to this compound, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each model, researchers can make more informed decisions in preclinical drug development and personalized medicine.
This compound, a vitamin K antagonist, exhibits significant inter-individual variability in dose requirements and clinical outcomes, largely driven by genetic polymorphisms in the metabolizing enzyme Cytochrome P450 2C9 (CYP2C9) and the drug's target, Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1][2] In vitro models are indispensable tools for elucidating the impact of these genetic variations and other factors on the drug's metabolism and efficacy, thereby aiding in the prediction of a patient's response.
Comparative Performance of In Vitro Models
The selection of an appropriate in vitro model is critical for generating clinically relevant data. The most common models include human liver microsomes, recombinant enzymes, and primary hepatocytes. Each offers distinct advantages and disadvantages in predicting this compound's metabolic fate and, consequently, its clinical effect.
| In Vitro Model | Key Application for this compound | Advantages | Limitations |
| Human Liver Microsomes (HLMs) | Studying Phase I metabolism (hydroxylation) by CYP enzymes.[1][3] | - Contain a full complement of CYP enzymes. - Relatively cost-effective and readily available. - Well-established protocols.[4][5] | - Lack of cellular context and Phase II metabolism. - Cannot assess transporter effects or cellular toxicity.[6] - Variability between donor batches. |
| Recombinant Human CYP Enzymes (e.g., expressed in insect cells) | Investigating the specific contribution of individual CYP isoforms (e.g., CYP2C9 variants) to this compound metabolism.[7] | - Allows for precise kinetic analysis of a single enzyme. - High reproducibility. - Ideal for studying the impact of specific genetic polymorphisms. | - Artificial system lacking the complexity of the native cellular environment. - Does not account for the influence of other enzymes or cellular factors. |
| Primary Human Hepatocytes | Providing a more holistic view of hepatic metabolism, including both Phase I and Phase II reactions, as well as potential for toxicity assessment.[6][8] | - Considered the "gold standard" for in vitro metabolism studies due to their physiological relevance.[8] - Maintain cellular polarity and transporter functions for a limited time.[6] | - Limited availability and high cost. - Rapid loss of metabolic activity in standard 2D cultures.[6][9] - Significant donor-to-donor variability. |
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro studies that are crucial for predicting the clinical response to this compound, particularly concerning the impact of CYP2C9 genetic variants.
| In Vitro Model | CYP2C9 Allele | Parameter Measured | Finding | Clinical Implication |
| Recombinant CYP2C9 | CYP2C92 | Intrinsic Activity | ~50% reduction compared to wild-type (1).[10][11] | Carriers may require slightly lower this compound doses. |
| Recombinant CYP2C9 | CYP2C93 | Intrinsic Activity | ~85% reduction compared to wild-type (1).[10][11] | Carriers often require significantly lower this compound doses and are at a higher risk of over-anticoagulation.[2][12] |
| Recombinant CYP2C9 | CYP2C93 | Michaelis-Menten Constant (Km) | ~2-fold higher than wild-type.[10][11] | Reduced enzyme affinity for S-acenocoumarol. |
| Recombinant CYP2C9 | CYP2C93 | Maximum Rate of Metabolism (Vmax) | ~70% lower than wild-type.[10][11] | Slower metabolism of S-acenocoumarol. |
| Human Liver Microsomes | Not specified | Metabolite Formation | 6- and 7-hydroxylation are the main metabolic pathways.[3] | These pathways are critical for this compound clearance. |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound's action and the experimental approaches to validate in vitro models, the following diagrams are provided.
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of metabolic depletion of this compound in a pool of human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
This compound stock solution (in a suitable organic solvent like DMSO or acetonitrile)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile or other organic solvent for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a microsomal incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes on ice.
-
Add the this compound stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow it to reach the optimal temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a multiple-volume excess of ice-cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of this compound to determine parameters like half-life and intrinsic clearance.[4][5]
Recombinant CYP2C9 Enzyme Kinetic Assay
Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by a specific CYP2C9 variant.
Materials:
-
Recombinant human CYP2C9 enzyme (e.g., expressed in baculovirus-infected insect cells) and cytochrome P450 reductase co-expressed or added separately.
-
This compound stock solution.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH.
-
Control membranes (from cells not expressing the CYP enzyme).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Prepare reaction mixtures containing the recombinant enzyme, buffer, and a range of this compound concentrations.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reactions by adding NADPH.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
Terminate the reactions with an organic solvent.
-
Quantify the formation of the primary metabolites (e.g., 6- and 7-hydroxythis compound) using LC-MS/MS.
-
Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[7]
Conclusion
The validation of in vitro models is a critical step in their application for predicting the clinical response to this compound. While no single model perfectly recapitulates the in vivo complexity, a combined approach utilizing recombinant enzymes to dissect the role of specific genetic variants and human liver microsomes or hepatocytes to provide a broader metabolic context offers a robust strategy. The quantitative data derived from these models, particularly regarding the impact of CYP2C9 polymorphisms, provides a strong foundation for developing pharmacogenetic dosing algorithms and moving towards a more personalized approach to anticoagulant therapy. Future advancements in 3D cell culture and organ-on-a-chip technologies may offer even more predictive in vitro systems.[6][8][9]
References
- 1. Comparison of the rat liver microsomal metabolism of the enantiomers of warfarin and 4'-nitrowarfarin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of this compound: cytochrome P450 CYP2C9 polymorphisms influence dose requirements and stability of anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound pharmacokinetics in relation to cytochrome P450 2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early this compound overanticoagulation among cytochrome P450 2C9 poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Acenocoumarol Versus Other Vitamin K Antagonists: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acenocoumarol with other widely used vitamin K antagonists (VKAs), primarily warfarin and phenprocoumon. The information presented herein is supported by data from comparative clinical studies, focusing on pharmacological properties, clinical efficacy, and safety profiles.
Introduction
Vitamin K antagonists have been the cornerstone of oral anticoagulant therapy for decades, effectively preventing and treating thromboembolic events. These drugs, including this compound, warfarin, and phenprocoumon, exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X. Despite their shared mechanism of action, these coumarin derivatives exhibit distinct pharmacokinetic and pharmacodynamic properties that influence their clinical application and management. This guide offers a detailed comparative analysis to aid researchers and clinicians in understanding the nuanced differences between these agents.
Mechanism of Action: The Vitamin K Cycle
Vitamin K antagonists interfere with the gamma-carboxylation of glutamate residues in vitamin K-dependent proteins by inhibiting the recycling of vitamin K. This process is essential for the procoagulant activity of several clotting factors. The inhibition of VKORC1 leads to the production of non-functional coagulation factors, thereby reducing the tendency for blood clot formation.
Pharmacokinetic and Pharmacodynamic Comparison
This compound, warfarin, and phenprocoumon differ significantly in their pharmacokinetic profiles, which impacts their clinical use, including onset of action, duration of effect, and frequency of monitoring.
| Parameter | This compound | Warfarin | Phenprocoumon |
| Half-life | ~8-11 hours | ~36-42 hours | ~140-160 hours |
| Time to Peak Effect | 24-48 hours | 36-72 hours | 48-96 hours |
| Metabolism | Primarily via CYP2C9 | Primarily via CYP2C9 (S-warfarin) | Less dependent on CYP2C9; also involves CYP3A4 |
| Protein Binding | ~99% | ~99% | ~99% |
| Renal Excretion | Minimal (as unchanged drug) | Minimal (as unchanged drug) | Significant excretion of unchanged drug |
Table 1: Comparative Pharmacokinetics of this compound, Warfarin, and Phenprocoumon.
Clinical Efficacy: Time in Therapeutic Range (TTR)
The efficacy of VKA therapy is commonly assessed by the Time in Therapeutic Range (TTR), which represents the percentage of time a patient's International Normalized Ratio (INR) is within the desired target range (typically 2.0-3.0). A higher TTR is associated with better clinical outcomes.
| Study | Comparison | TTR for this compound | TTR for Warfarin | Key Findings |
| Palareti et al. | This compound vs. Warfarin | 67% | 72% | Warfarin treatment was associated with a significantly better quality of anticoagulation. |
| Poli et al. | This compound vs. Warfarin | 59% | 62% | No significant difference in the percentage of PTs in the therapeutic range was observed. |
| Kulo et al. | This compound vs. Warfarin | 51.74% (therapeutic INR values) | 50.53% (therapeutic INR values) | This compound showed significantly better anticoagulation stability over time. |
| Fantas-TIC Study | This compound vs. Warfarin | 38.9% (poor control) | 38.4% (poor control) | No significant difference in poor anticoagulation control between the two drugs. |
| A comparative study | This compound vs. Warfarin | 56.54% | 50.69% | Mean TTR was found to be higher in the this compound group. |
Table 2: Comparison of Time in Therapeutic Range (TTR) between this compound and Warfarin from Various Studies.
Safety Profile: Bleeding Complications
A major concern with VKA therapy is the risk of bleeding. The incidence of bleeding events is a critical factor in the choice of anticoagulant.
| Study | Comparison | Bleeding Events with this compound | Bleeding Events with Warfarin | Key Findings |
| Amián et al. | This compound vs. Warfarin | 6 patients with 20 episodes (2 major) | 17 patients with 38 episodes (2 major) | A higher incidence of hemorrhagic episodes was observed with warfarin. |
| A comparative study | This compound vs. Warfarin | 55 patients with bleeding events | 72 patients with bleeding events | Bleeding was the most prominent adverse drug reaction, with a higher incidence in the warfarin group. |
| A real-world study | This compound vs. Warfarin | Lower risk of GI and intracranial bleeding | Higher risk of GI (RR: 1.64) and intracranial bleeding (RR: 1.61) | Warfarin was found to be less safe than this compound in this real-world analysis. |
Table 3: Comparison of Bleeding Complications between this compound and Warfarin.
Pharmacogenomics
Genetic variations, particularly in the CYP2C9 and VKORC1 genes, significantly influence the dose requirements and response to VKAs.
-
CYP2C9 : This gene encodes a key enzyme for the metabolism of both this compound and warfarin. Polymorphisms in CYP2C9 can lead to decreased enzyme activity, resulting in a need for lower doses and an increased risk of bleeding. The impact of CYP2C9 polymorphisms is reportedly less pronounced for phenprocoumon.
-
VKORC1 : Polymorphisms in the gene for the VKA target enzyme, VKORC1, are a major determinant of dose variability for all VKAs.
Experimental Protocols
Detailed experimental protocols for the key assays used in the comparative clinical studies are provided below as representative examples based on standard laboratory practices.
Prothrombin Time (PT/INR) Measurement
Objective: To monitor the level of anticoagulation.
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% buffered sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifuging the blood sample.
-
Assay:
-
A specific volume of plasma is incubated at 37°C.
-
Thromboplastin reagent and calcium chloride are added to the plasma to initiate coagulation.
-
The time taken for a fibrin clot to form is measured in seconds (Prothrombin Time).
-
-
INR Calculation: The PT is converted to the International Normalized Ratio (INR) using the formula: INR = (Patient PT / Mean Normal PT)ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.
Genotyping for CYP2C9 and VKORC1
Objective: To identify genetic variants that influence VKA dose requirements.
Methodology (Real-Time PCR with TaqMan® Assays):
-
DNA Extraction: Genomic DNA is extracted from a whole blood sample.
-
PCR Amplification:
-
A PCR reaction mixture is prepared containing the patient's DNA, TaqMan® Genotyping Master Mix, and a specific TaqMan® Drug Metabolism Genotyping Assay for the target SNP in CYP2C9 or VKORC1.
-
The assay contains two allele-specific probes, each labeled with a different fluorescent dye.
-
-
Real-Time PCR and Allelic Discrimination:
-
The reaction is run on a real-time PCR instrument.
-
The instrument monitors the fluorescence emitted by the probes during amplification.
-
After the PCR, an endpoint plate read is performed. The software plots the fluorescence signals to generate an allelic discrimination plot, which clusters samples by genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous).
-
Measurement of VKA Plasma Concentrations
Objective: To determine the concentration of the VKA in the patient's plasma.
Methodology (High-Performance Liquid Chromatography-Tandem Mass Spectrometry - HPLC-MS/MS):
-
Sample Preparation:
-
An internal standard is added to the plasma sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The VKA is extracted from the supernatant using a liquid-liquid extraction or solid-phase extraction method.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
A mobile phase gradient is used to separate the VKA from other components in the sample.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The VKA is ionized, and specific parent-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for quantification.
-
The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
-
Conclusion
The choice between this compound and other vitamin K antagonists, particularly warfarin, is multifaceted. While some studies suggest warfarin may offer a slightly better TTR, others indicate that this compound may have a better safety profile with a lower risk of bleeding and can provide better anticoagulation stability. The shorter half-life of this compound may be advantageous in situations where rapid reversal of anticoagulation is required. However, this can also lead to greater fluctuations in INR if doses are missed. Phenprocoumon, with its very long half-life, may offer more stable anticoagulation but poses challenges in managing over-anticoagulation.
Ultimately, the decision should be individualized based on patient characteristics, comorbidities, concomitant medications, genetic factors, and the local healthcare system's experience and resources for monitoring. Further head-to-head clinical trials are warranted to definitively establish the superiority of one VKA over another in specific patient populations.
Unraveling Acenocoumarol Resistance: A Guide to Genetic Mechanisms and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Acenocoumarol, a widely prescribed vitamin K antagonist, is a cornerstone in the prevention and treatment of thromboembolic disorders. However, a significant challenge in its clinical use is the substantial interindividual variability in dose requirements, with some patients exhibiting resistance, necessitating higher doses to achieve a therapeutic anticoagulant effect. This guide delves into the genetic underpinnings of this compound resistance, providing a comparative analysis of the key genetic determinants, supporting experimental data, and a look at alternative anticoagulant therapies.
Genetic Determinants of this compound Resistance
Genetic polymorphisms, primarily in the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) and Cytochrome P450 2C9 (CYP2C9) genes, are the principal drivers of variability in this compound response. While variations in CYP2C9 are more commonly associated with increased sensitivity to the drug, certain VKORC1 mutations are strongly linked to resistance.[1][2] Other genes, including Cytochrome P450 4F2 (CYP4F2) and Gamma-glutamyl carboxylase (GGCX), have also been implicated, albeit to a lesser extent.
Key Genes and Their Impact on this compound Dose
| Gene | Variant(s) | Effect on this compound Dose | Mechanism of Resistance/Sensitivity |
| VKORC1 | Asp36Tyr (D36Y), Leu128Arg (L128R), and others | Increased requirement (Resistance) | These mutations are thought to alter the binding affinity of this compound to its target enzyme, VKORC1, reducing the inhibitory effect of the drug.[3] This necessitates higher concentrations of the drug to achieve the desired anticoagulant effect. |
| -1639G>A (rs9923231) | Decreased requirement (Sensitivity) | The 'A' allele at this position in the promoter region leads to reduced VKORC1 gene expression, resulting in lower levels of the target enzyme.[4] Consequently, lower doses of this compound are needed for effective anticoagulation. | |
| CYP2C9 | *2 (Arg144Cys) and *3 (Ile359Leu) | Decreased requirement (Sensitivity) | These variant alleles encode for enzymes with reduced metabolic activity.[5][6][7] As CYP2C9 is the primary enzyme responsible for metabolizing the more potent S-enantiomer of this compound, reduced function leads to slower drug clearance and an exaggerated anticoagulant response at standard doses.[5][6] |
| CYP4F2 | V433M (rs2108622) | Increased requirement (Resistance) | The 'M' allele is associated with increased vitamin K1 metabolism, leading to lower hepatic concentrations of vitamin K. This may indirectly impact the sensitivity to vitamin K antagonists. |
| GGCX | Various SNPs | Minor influence | Polymorphisms in this gene, which encodes the enzyme responsible for the carboxylation of vitamin K-dependent clotting factors, have shown some association with dose requirements, but their overall contribution is considered minor compared to VKORC1 and CYP2C9. |
Quantitative Data on Genetic Variants and this compound Response
The following tables summarize quantitative data from various studies, illustrating the impact of key genetic variants on this compound dosage and metabolism.
Table 1: this compound Dose Requirements by Genotype
| Gene | Genotype | Mean this compound Dose (mg/week) | Reference |
| VKORC1 (-1639G>A) | GG | 19.5 ± 6.0 | [2] |
| GA | 15.8 ± 5.6 | [2] | |
| AA | Not specified in this study, but associated with the lowest dose requirements | [4] | |
| CYP2C9 | 1/1 (Wild-type) | 2.90 ± 1.46 (mg/day) | [8] |
| 1/2 | Lower than wild-type | [8] | |
| 1/3 | 2.12 ± 0.96 (mg/day) | [8] | |
| 2/3 | Lowest dose requirement | [8] |
Note: Dose requirements can vary significantly between populations and individuals due to other genetic and non-genetic factors.
Table 2: In Vitro Enzyme Kinetics of CYP2C9 Variants with S-Acenocoumarol
| CYP2C9 Variant | Intrinsic Activity (% of Wild-Type) | Michaelis-Menten Constant (Km) | Maximum Rate of Metabolism (Vmax) | Reference |
| CYP2C92 | ~50% | Not significantly different | Reduced | [5][6][7] |
| CYP2C93 | ~15% | ~2-fold higher | ~70% lower | [5][6] |
Experimental Protocols
Genotyping of VKORC1 and CYP2C9 Variants
A common and robust method for identifying single nucleotide polymorphisms (SNPs) in VKORC1 and CYP2C9 is the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) assay.[9][10][11]
1. DNA Extraction:
-
Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.
-
The concentration and purity of the extracted DNA are determined using spectrophotometry.
2. Polymerase Chain Reaction (PCR):
-
Specific primers are designed to amplify the regions of the VKORC1 and CYP2C9 genes containing the SNPs of interest.
-
The PCR reaction mixture typically contains the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times) optimized for each primer pair.[9][10][11]
3. Restriction Enzyme Digestion:
-
The amplified PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a sequence that is either created or abolished by the SNP.
-
The choice of restriction enzyme depends on the specific SNP being analyzed.
4. Gel Electrophoresis:
-
The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
The pattern of the DNA bands on the gel reveals the genotype of the individual for that specific SNP. For example, a homozygous wild-type individual will show a different banding pattern than a heterozygous or homozygous variant individual.
Functional Characterization of VKORC1 Variants
To confirm that a specific VKORC1 mutation leads to resistance, in vitro functional assays are essential. A commonly used method involves the co-expression of the VKORC1 variant and a vitamin K-dependent protein, such as Factor IX, in a cell line that has endogenous carboxylase activity.[12]
1. Vector Construction:
-
A bicistronic expression vector is constructed to contain the cDNA of the human VKORC1 variant and the cDNA of human Factor IX.
2. Cell Culture and Transfection:
-
Mammalian cells, such as HEK 293 cells, are cultured under standard conditions.
-
The cells are then transfected with the expression vector.
3. Assessment of Factor IX Activity:
-
The activity of the secreted Factor IX is measured. The level of active Factor IX is an indicator of the efficiency of the vitamin K-dependent carboxylation, which in turn depends on the function of the co-expressed VKORC1 variant.
4. Warfarin Inhibition Assay:
-
The transfected cells are treated with varying concentrations of warfarin (or this compound).
-
The concentration of the anticoagulant required to inhibit Factor IX activity by 50% (IC50) is determined. A higher IC50 for a VKORC1 variant compared to the wild-type indicates resistance.
Visualizing the Mechanisms and Workflows
References
- 1. Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotypes associated with reduced activity of VKORC1 and CYP2C9 and their modification of this compound anticoagulation during the initial treatment period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. VKORC1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound pharmacokinetics in relation to cytochrome P450 2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. protocols.io [protocols.io]
- 10. protocols.io [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Confirmation of warfarin resistance of naturally occurring VKORC1 variants by coexpression with coagulation factor IX and in silico protein modelling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anticoagulation: A Comparative Analysis of Bleeding Risks with Acenocoumarol and Other Oral Anticoagulants
For Immediate Release
Shanghai, China – December 13, 2025 – In the landscape of anticoagulant therapy, the choice of agent is a critical determinant of patient safety, with bleeding risk being a primary concern for clinicians and researchers. This guide provides a comprehensive, data-driven comparison of the bleeding risk associated with acenocoumarol, a widely used vitamin K antagonist (VKA), against other oral anticoagulants, including the fellow VKA warfarin and the newer direct oral anticoagulants (DOACs). This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of current evidence to inform both clinical research and the development of next-generation anticoagulants.
This compound, a coumarin derivative, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase enzyme complex, which is crucial for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[1][2][3][4][5] In contrast, DOACs offer a more targeted approach by directly inhibiting key proteases in the coagulation cascade, such as Factor Xa (rivaroxaban, apixaban, edoxaban) or thrombin (dabigatran).[6][7][8][9] This fundamental difference in mechanism underpins the varying bleeding profiles observed in clinical practice and research.
Quantitative Comparison of Bleeding Risks
The following tables summarize key quantitative data from comparative studies, offering a head-to-head evaluation of bleeding events associated with this compound versus other oral anticoagulants.
Table 1: this compound vs. Warfarin - Comparative Bleeding Risk
| Bleeding Outcome | This compound | Warfarin | Relative Risk/Odds Ratio (95% CI) | Study Population | Source |
| Any Bleeding Event | 55/109 patients | 72/109 patients | Statistically significant higher risk with warfarin (p=0.001) | Atrial Fibrillation | [10] |
| INR ≥ 6 (visits/patient/year) | 0.3 | 0.07 | Higher risk with this compound (p=0.003) | Atrial Fibrillation | [11] |
| Gastrointestinal Bleeding | Lower Risk | Higher Risk | RR: 1.64 (1.31–2.06) for warfarin | Atrial Fibrillation | [12] |
| Intracranial Bleeding | Lower Risk | Higher Risk | RR: 1.61 (1.22–2.13) for warfarin | Atrial Fibrillation | [12] |
Table 2: this compound vs. Direct Oral Anticoagulants (DOACs) - Comparative Bleeding Risk
| DOAC | Bleeding Outcome | This compound | DOAC | Relative Risk/Hazard Ratio (95% CI) | Study Population | Source |
| Dabigatran | Major Bleeding (Incidence Rate/year) | 4.3% | 2.1% | HR: 0.45 (0.22–0.93) for dabigatran | Atrial Fibrillation | [13][14][15] |
| Gastrointestinal Bleeding | Lower Risk | Higher Risk | RR: 1.36 (1.09–1.70) for dabigatran | Atrial Fibrillation | [12][16] | |
| Intracranial Bleeding | Higher Risk | Lower Risk | All 4 DOACs showed a lower risk | Atrial Fibrillation | [12][16] | |
| Rivaroxaban | Major Bleeding (in renal dysfunction) | 45.5% | 0% | Significantly lower risk with rivaroxaban (p=0.028) | Peripheral Arterial Disease | [17] |
| Gastrointestinal Bleeding | Higher Risk | Lower Risk | RR: 0.84 (0.72–0.98) for rivaroxaban | Atrial Fibrillation | [12][16] | |
| Minor Bleeding | 5 events | 0 events | Numerically less frequent with rivaroxaban + aspirin | Recurrent Venous Thromboembolism | [18][19] | |
| Apixaban | Major Bleeding | 100 events | 52 events | HR: 0.51 (0.37–0.72) for apixaban | Nonvalvular Atrial Fibrillation | [20] |
| Minor Bleeding | 236 events | 156 events | HR: 0.64 (0.52–0.79) for apixaban | Nonvalvular Atrial Fibrillation | [20] | |
| Intracranial Bleeding | Higher Risk | Lower Risk | All 4 DOACs showed a lower risk | Atrial Fibrillation | [12][16] | |
| Edoxaban | Intracranial Bleeding | Higher Risk | Lower Risk | All 4 DOACs showed a lower risk | Atrial Fibrillation | [12][16] |
Experimental Protocols
The assessment of bleeding risk in clinical trials requires standardized and rigorous methodologies. The following protocols are based on established practices for defining, assessing, and adjudicating bleeding events in anticoagulant research.
Definition of Bleeding Events
The definition of major bleeding can vary between studies, making direct comparisons challenging.[21] However, consensus definitions from bodies like the International Society on Thrombosis and Haemostasis (ISTH) are widely adopted.
ISTH Definition of Major Bleeding: [22][23] A bleeding event is classified as "major" if it is:
-
Fatal.
-
Symptomatic and occurs in a critical area or organ, such as intracranial, intraspinal, intraocular, retroperitoneal, intra-articular, or pericardial, or intramuscular with compartment syndrome.
-
Causes a fall in hemoglobin level of 2 g/dL (1.24 mmol/L) or more.
-
Leads to the transfusion of two or more units of whole blood or red cells.
Clinically Relevant Non-Major Bleeding (CRNMB): Bleeding that does not meet the criteria for major bleeding but requires medical intervention by a healthcare professional, leads to hospitalization or an increased level of care, or prompts a face-to-face evaluation.
Minor Bleeding: All other bleeding events that do not meet the criteria for major or clinically relevant non-major bleeding.[23]
Assessment and Adjudication of Bleeding Events
-
Data Collection: All potential bleeding events are systematically recorded on case report forms (CRFs) by investigators. This includes the date and time of onset, location, severity, relationship to the study drug, and actions taken.
-
Source Documentation: All reported bleeding events must be supported by source documentation, such as hospital records, laboratory reports (e.g., hemoglobin levels), and imaging results (e.g., CT scans for intracranial hemorrhage).
-
Centralized Adjudication: An independent, blinded Clinical Endpoint Committee (CEC) is typically established to adjudicate all reported bleeding events. The CEC consists of clinicians with relevant expertise (e.g., cardiologists, neurologists, hematologists) who are blinded to the treatment allocation.
-
Adjudication Process: The CEC reviews all available data for each potential event and classifies it according to the pre-specified definitions (e.g., major bleeding, CRNMB, minor bleeding). Discrepancies are resolved through consensus.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways of anticoagulants and a typical experimental workflow for a comparative clinical trial.
Caption: Mechanisms of action for Vitamin K Antagonists and Direct Oral Anticoagulants.
Caption: Workflow for a comparative clinical trial on anticoagulant bleeding risk.
Conclusion
The available evidence suggests a nuanced landscape of bleeding risks associated with different oral anticoagulants. While DOACs, as a class, demonstrate a lower risk of intracranial bleeding compared to this compound, the risk of gastrointestinal bleeding varies among the different DOACs.[12][16] Comparisons between this compound and warfarin also indicate differences in the risk of specific bleeding events.[10][11][12] The choice of anticoagulant should be guided by a thorough assessment of the individual patient's risk profile, the specific clinical indication, and the comparative safety data presented in robust clinical studies. For drug development professionals, these comparative data highlight the ongoing need for anticoagulants with an improved safety profile that further minimizes bleeding risk while maintaining efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acenocumarolum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of new oral anticoagulants: mechanism of action, pharmacokinetics, pharmacodynamics | Italian Journal of Medicine [italjmed.org]
- 9. diapharma.com [diapharma.com]
- 10. rjptonline.org [rjptonline.org]
- 11. [Comparison of quality and hemorragic risk of oral anticoagulant therapy using this compound versus warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative clinical outcomes of this compound versus direct oral anticoagulants (DOACs) and warfarin in patients with atrial fibrillation: real-world-evidence (SIESTA-A study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness and safety of dabigatran versus this compound in ‘real-world’ patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Effectiveness and Safety of Rivaroxaban Compared to Acenocumarol after Infrainguinal Surgical Revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rivaroxaban plus aspirin versus this compound to manage recurrent venous thromboembolic events despite systemic anticoagulation with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Healthcare resources and costs associated with nonvalvular atrial fibrillation in Spain: apixaban versus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Definition of major bleeding in clinical investigations of antihemostatic medicinal products in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bleeding Classification System Definitions - Dual Antiplatelet Therapy Following Percutaneous Coronary Intervention: Clinical and Economic Impact of Standard Versus Extended Duration - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Acenocoumarol
Essential guidelines for the safe and compliant disposal of the anticoagulant acenocoumarol are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to specific protocols to mitigate risks associated with this potent compound. Although not explicitly listed as a P- or U-list hazardous waste by the Environmental Protection Agency (EPA), this compound's pharmacological properties and noted hazards in Safety Data Sheets (SDS) necessitate its handling as a hazardous chemical waste.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS provides comprehensive information on handling, storage, and emergency measures.[1][2][3] When handling this compound, personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound in a laboratory setting involves collection and subsequent incineration by a licensed hazardous waste management company. Disposing of this compound down the drain is strictly prohibited.[4]
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be compatible with chemical waste.
-
Do not mix this compound waste with other waste streams, such as regular trash, sharps, or biohazardous materials.[5]
-
-
Container Labeling:
-
The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound."
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations regarding the scheduling and documentation of hazardous waste disposal.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated material and place it in the designated this compound waste container.
-
Clean the spill area thoroughly.
-
Regulatory Framework
The disposal of pharmaceutical waste is governed by a multi-tiered regulatory framework. While this compound may not be a listed hazardous waste, its characteristics may cause it to be considered a "characteristic" hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its toxicity.[6][7] Furthermore, many state and local regulations are more stringent than federal mandates. Therefore, consulting with your institution's EHS department is crucial to ensure full compliance.
Quantitative Data Summary
| Parameter | Specification | Reference |
| CAS Number | 152-72-7 | [2] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child. | [2][3] |
| Disposal Method | Incineration via a licensed hazardous waste disposal company. | [4] |
| EPA Waste Code | Not explicitly listed as P or U waste. Treat as hazardous chemical waste. | [1][2][3] |
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling Acenocoumarol
Essential Safety Protocols for Handling Acenocoumarol
This compound is a potent anticoagulant compound that requires meticulous handling to ensure the safety of laboratory personnel. As a substance that is harmful if swallowed, inhaled, or in contact with skin, and one that can cause significant irritation and long-term health effects, adherence to strict safety protocols is paramount.[1][2] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of specific personal protective equipment.[1] The compound is classified as an acute toxin, a skin and eye irritant, and may cause damage to organs through prolonged exposure.[1][2] It is also a reproductive toxin, with the potential to harm fertility or an unborn child.[1]
Table 1: Summary of this compound Hazards
| Hazard Classification | Description |
|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Irritation | Causes skin irritation upon contact.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[1] |
Due to these risks, the following PPE is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles with side-shields compliant with OSHA or EN166 standards.[2][3] | Protects against airborne dust particles and potential splashes of solutions containing this compound.[3] |
| Hand Protection | Two pairs of powder-free, chemically impermeable protective gloves (e.g., nitrile).[4][5] | Prevents dermal absorption, which can be harmful.[1] Double gloving is a best practice for handling hazardous drugs to minimize contamination risk.[5] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2][5] | Minimizes skin contact and prevents contamination of personal clothing.[2][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when working outside of a certified fume hood, if dust is generated, or if ventilation is inadequate to prevent inhalation.[3][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. This includes proper engineering controls, handling procedures, and a clear plan for spills and waste.
Safe Handling and Storage Protocol
Engineering Controls:
-
Ventilation: Always handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4][7]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[2]
Handling Procedures:
-
Preparation: Before handling, read and understand all safety precautions from the Safety Data Sheet (SDS).[1]
-
Donning PPE: Put on all required PPE as specified in Table 2.
-
Weighing and Transfer: Conduct any operations that may generate dust, such as weighing, within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like DMSO and DMF.[8][9]
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after wearing gloves.[1][2][8]
-
Prohibited Actions: Do not eat, drink, or smoke in any area where this compound is handled or stored.[1][2][5]
Storage:
-
Store this compound as supplied at -20°C in a tightly sealed container.[6][8]
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
-
Ensure the storage area is clearly marked and, if necessary, locked.[7]
Emergency Spill Response Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[4][7]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Wear Full PPE: Don all required PPE, including respiratory protection, before re-entering the spill area.[6]
-
Cleanup (Solid Spill): Avoid raising dust.[7] Carefully collect the powder using a HEPA-filtered vacuum cleaner or by gently wetting the material with a suitable solvent (e.g., alcohol) and absorbing it with an inert material (e.g., diatomite).[2][6]
-
Cleanup (Liquid Spill): Absorb the spill with an inert, liquid-binding material.[2]
-
Collection: Place all contaminated materials into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[6][7]
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly, first with alcohol and then with soap and water.[2]
-
Disposal: Dispose of the sealed waste container according to institutional and local hazardous waste regulations.
Caption: Workflow for a safe and effective response to an this compound spill.
Disposal Plan
This compound waste, including unused product and empty containers, must be managed as hazardous waste. It is structurally related to Warfarin, which is often classified as a P-listed acutely hazardous waste by the EPA.[10]
-
Segregation: All waste materials contaminated with this compound (e.g., gloves, gowns, absorbent materials, empty vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][10]
-
Preferred Disposal Method: The most effective and compliant method for disposal is through a licensed drug take-back program or a certified hazardous waste management provider that uses incineration.[11][12]
-
Alternative Disposal (if permitted and no take-back option is available):
-
Do not flush down the toilet or drain unless explicitly permitted by local regulations and institutional policy.[12]
-
For disposal in municipal trash, mix the unused solid medicine with an unappealing substance like dirt or cat litter. Do not crush the tablets.[12]
-
Place the mixture in a sealed plastic bag to prevent leakage.[12]
-
Remove or obscure all personal information from the original container label before disposing of the empty container.[12]
-
-
Compliance: Always dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. leegov.com [leegov.com]
- 11. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
